molecular formula C12H25ClN2O4 B3039133 Boc-Lys-OMe HCl CAS No. 99532-86-2

Boc-Lys-OMe HCl

Cat. No.: B3039133
CAS No.: 99532-86-2
M. Wt: 296.79 g/mol
InChI Key: NNUQENKCQXPGJG-FVGYRXGTSA-N
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Description

Boc-Lys-OMe HCl is a useful research compound. Its molecular formula is C12H25ClN2O4 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQENKCQXPGJG-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating the Regioselectivity of Lysine Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Protected L-Lysine Methyl Ester Hydrochloride

In the landscape of peptide synthesis and pharmaceutical development, orthogonally protected amino acids are indispensable building blocks. L-lysine, with its two primary amino groups (α and ε), presents a unique synthetic challenge: achieving regioselective protection to enable controlled, stepwise peptide chain elongation or specific side-chain modifications. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection, prized for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.

This guide focuses on Boc-Lys-OMe·HCl , a designation that most commonly refers to two distinct isomers, each with critical and differing applications:

  • Nε-Boc-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe·HCl): This is a vital intermediate for solid-phase peptide synthesis (SPPS).[][2] The Boc group selectively shields the side-chain ε-amino group, leaving the α-amino group free (as a hydrochloride salt) for peptide bond formation.[]

  • Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl): In this isomer, the Boc group protects the α-amino group.[3][][5] This derivative is useful when the ε-amino group is intended for conjugation, labeling, or modification while the peptide backbone is manipulated separately.[2]

This document provides a comprehensive examination of the synthesis and purification strategies for both isomers, with a primary focus on the more synthetically complex and widely utilized Nε derivative. We will explore the underlying chemical principles that govern these protocols, offering not just a series of steps, but a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Nε-Boc-L-lysine methyl ester hydrochloride

Strategic Overview: The Challenge of the Epsilon Amino Group

Direct Boc protection of L-lysine methyl ester hydrochloride would yield a mixture of Nα-protected, Nε-protected, and Nα,Nε-di-protected products due to the similar nucleophilicity of the two amino groups. To achieve selective Nε-acylation, a transient protection strategy for the α-amino and α-carboxyl groups is required. The most robust and scalable method involves the formation of a copper(II) chelate complex. The Cu²⁺ ion selectively coordinates with the α-amino and carboxyl groups, effectively blocking them from reacting with the Boc-anhydride and leaving the ε-amino group as the sole site for acylation.

Experimental Workflow: Copper Chelate Strategy

cluster_0 Step 1: α-Group Protection (Chelation) cluster_1 Step 2: Nε-Boc Protection cluster_2 Step 3: Demetallation & Esterification A L-Lysine·HCl + CuSO₄·5H₂O B Addition of NaHCO₃ A->B in H₂O C Formation of Copper(II)-Lysine Complex B->C pH adjustment D Addition of (Boc)₂O in Acetone C->D One-pot reaction E Selective Acylation of ε-Amino Group D->E Stir 24h F Copper Complex Decomposition E->F G Isolation of H-Lys(Boc)-OH F->G Acidification/Filtration H Esterification with Methanol/HCl G->H e.g., SOCl₂ in MeOH I Final Product: H-Lys(Boc)-OMe·HCl H->I

Caption: Workflow for Nε-Boc protection via copper(II) chelation.

Detailed Experimental Protocol

This protocol synthesizes insights from established large-scale synthesis methodologies.[6]

Reagents & Materials

ReagentFormulaM.W.Molarity/Equivalents
L-Lysine hydrochlorideC₆H₁₅ClN₂O₂182.651.0 eq
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.680.5 eq
Sodium BicarbonateNaHCO₃84.01~2.0 eq
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.251.3 eq
Thionyl ChlorideSOCl₂118.97-
Methanol (Anhydrous)CH₃OH32.04Solvent
AcetoneC₃H₆O58.08Solvent
Ethyl AcetateC₄H₈O₂88.11Solvent
Hydrochloric Acid (1M)HCl36.46For pH adjustment

Step 1: Formation of the Lysine-Copper Complex

  • In a suitable reaction vessel equipped with a mechanical stirrer, dissolve L-lysine hydrochloride (1.0 eq) in 2M aqueous sodium bicarbonate (approx. 2.0 eq in water).

  • To this stirred solution, add a solution of copper(II) sulfate pentahydrate (0.5 eq) in water. A deep blue color indicates the formation of the bis(L-lysinato)copper(II) complex.

    • Causality Insight: The 2:1 ligand-to-metal stoichiometry arises from lysine acting as a bidentate ligand, coordinating with the copper ion through the α-amino and α-carboxylate groups. This geometry sterically hinders the ε-amino group from coordinating, leaving it exposed.

Step 2: Regioselective Nε-Boc Protection

  • To the aqueous copper complex suspension, add a solution of di-tert-butyl dicarbonate (1.3 eq) dissolved in acetone.[6]

  • Stir the biphasic mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.

    • Causality Insight: The free ε-amino group, being a potent nucleophile, attacks one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the protected amine.

Step 3: Copper Removal and Isolation of H-Lys(Boc)-OH

  • After 24 hours, add methanol to the reaction mixture and stir for an additional 12 hours to decompose any remaining Boc anhydride.[6]

  • Filter the resulting precipitate, which is the copper complex of Nε-Boc-L-lysine.

  • Wash the precipitate thoroughly with water and then ethyl acetate to remove organic impurities.

  • Suspend the blue solid in water and acidify slowly with 1M HCl to a pH of ~2. The solution will lose its blue color as the copper complex dissociates and Cu²⁺ ions are released into the solution.

  • A more traditional and often cleaner method for copper removal involves treatment with hydrogen sulfide (H₂S) gas or sodium sulfide (Na₂S) to precipitate copper sulfide (CuS), or using a chelating agent like EDTA. However, acidification is often sufficient for many applications.

  • The white precipitate of H-Lys(Boc)-OH can be collected by filtration, washed with cold water, and dried under vacuum.

Step 4: Methyl Esterification

  • Suspend the dried H-Lys(Boc)-OH in anhydrous methanol at 0 °C under an inert atmosphere.

  • Add thionyl chloride (SOCl₂) dropwise to the stirred suspension. This reaction is highly exothermic and generates HCl gas in situ.

    • Causality Insight: This is a classic Fischer esterification, catalyzed by the strong acid (HCl) generated in situ. Methanol acts as both the solvent and the reactant. Thionyl chloride is a convenient way to generate anhydrous HCl, which is crucial to drive the equilibrium towards the ester product.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to yield the crude product, Nε-Boc-L-lysine methyl ester hydrochloride, often as an oil or waxy solid.[7]

Part 2: Synthesis of Nα-Boc-L-lysine methyl ester hydrochloride

Strategic Overview: Exploiting pKa Differentials

The synthesis of the Nα-protected isomer hinges on the difference in basicity (and thus nucleophilicity under specific pH conditions) between the two amino groups. The α-amino group is significantly less basic (pKa ~9) than the ε-amino group (pKa ~10.5). By carefully controlling the pH with a buffer system, it is possible to selectively deprotonate and activate the α-amino group for reaction with Boc anhydride, while the majority of the more basic ε-amino groups remain protonated and unreactive.[8]

Experimental Workflow: pH-Controlled Strategy

cluster_0 Step 1: Selective Deprotonation cluster_1 Step 2: Nα-Boc Protection cluster_2 Step 3: Workup and Isolation A L-Lysine Methyl Ester·2HCl B Dissolve in Na₂CO₃/NaHCO₃ Buffer A->B pH ~9-10 C Selective Deprotonation of α-NH₃⁺ B->C D Addition of (Boc)₂O C->D E Selective Acylation of α-Amino Group D->E Stir at RT F Extractive Workup E->F G Final Product: Boc-Lys-OMe·HCl F->G Acidification, Extraction, Concentration

Caption: Workflow for Nα-Boc protection via pH control.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature.[8]

  • Prepare a buffer solution with a pH between 9 and 11. A sodium carbonate/sodium bicarbonate buffer is effective.[8]

  • Dissolve L-lysine methyl ester dihydrochloride in the prepared buffer system.

    • Causality Insight: At this pH, a significant fraction of the α-amino groups (pKa ~9) will be in their free amine form (-NH₂), making them nucleophilic. In contrast, the ε-amino groups (pKa ~10.5) will remain predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the buffered amino acid solution while stirring vigorously.

  • Maintain the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, perform an extractive workup. Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., KHSO₄ solution) to protonate any remaining free amines and decompose excess carbonate.[9]

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Part 3: Purification of Boc-Lys-OMe·HCl

Crude Boc-Lys-OMe·HCl, whether the Nα or Nε isomer, often appears as a colorless to light-yellow oil or waxy solid.[7] Purification is essential to remove unreacted starting materials, di-Boc-protected byproducts, and residual solvents.

Purification Workflow

A Crude Product (Oil or Solid) B Extractive Workup A->B Dissolve in EtOAc C Concentration in vacuo B->C Acid/Base Washes D Purified Oil / Amorphous Solid C->D E Recrystallization D->E Solvent/Antisolvent System F High-Purity Crystalline Solid E->F Filtration & Drying

Caption: General purification workflow for Boc-Lys-OMe·HCl.

Protocol 1: Extractive Workup
  • Dissolve the crude product in ethyl acetate or another water-immiscible organic solvent.

  • Wash the organic solution sequentially with:

    • 0.1 N Aqueous HCl: To remove any non-Boc-protected lysine or other basic impurities.[10]

    • Saturated Aqueous NaHCO₃: To remove any acidic impurities.[10]

    • Saturated Aqueous NaCl (Brine): To remove residual water.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

Protocol 2: Recrystallization

Obtaining a crystalline solid from a purified oil can be challenging but is crucial for stability and ease of handling.[7]

  • Dissolve the purified oil or amorphous solid in a minimum amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or isopropyl acetate).

  • Slowly add a cold "anti-solvent" in which the product is insoluble (e.g., diethyl ether or n-hexane) until the solution becomes turbid.[7]

  • Warm the mixture slightly until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer (2-8 °C).[]

  • Crystals should form over time. If not, scratching the inside of the flask with a glass rod can induce nucleation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Part 4: Characterization and Quality Control

Final product validation is non-negotiable. A combination of analytical techniques should be employed to confirm the structure, purity, and identity of the target compound.

Key Analytical Parameters

ParameterTechniqueTypical Specification (Nε-Boc-Lys-OMe·HCl)Reference
AppearanceVisualWhite to off-white powder/crystalline solid[][11]
PurityHPLC≥ 98%[2][11]
Melting PointMelting Point Apparatus152-165 °C[][2]
Specific RotationPolarimetry+17.0 to +20.0 deg (c=1, methanol)
Identity¹H NMRConforms to structure[11][12]
Molecular WeightMass SpectrometryCorresponds to C₁₂H₂₅ClN₂O₄ (296.79 g/mol )[][]

Interpreting the ¹H NMR Spectrum

For Nε-Boc-L-lysine methyl ester hydrochloride , key diagnostic signals include:

  • A large singlet at ~1.4 ppm corresponding to the 9 protons of the tert-butyl group of the Boc protector.

  • A singlet at ~3.7 ppm for the 3 protons of the methyl ester.

  • A multiplet around 3.0 ppm for the two protons on the ε-carbon adjacent to the Boc-protected nitrogen.

  • A triplet around 4.0 ppm for the single proton on the α-carbon. The presence of the Boc group signal and the methyl ester signal, along with the correct integration and splitting patterns for the lysine backbone, confirms the structure. The chemical shifts will differ slightly for the Nα isomer.

Conclusion

The synthesis of Boc-Lys-OMe·HCl isomers is a foundational process in modern chemical biology and pharmaceutical science. Success hinges on a clear understanding of the principles of regioselectivity. For the widely used Nε isomer, copper(II) chelation provides a robust and scalable method to shield the α-amino acid moiety during side-chain protection. For the Nα isomer, careful control of pH leverages the inherent differences in amino group basicity to achieve the desired outcome. Rigorous purification via extraction and recrystallization, followed by comprehensive analytical characterization, is paramount to ensure the high purity required for demanding applications like peptide synthesis. This guide provides the strategic framework and detailed methodologies to empower researchers to confidently and successfully synthesize these critical reagents.

References

Boc-Lys-OMe HCl mechanism of action in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Application of Nε-Boc-L-lysine Methyl Ester Hydrochloride in Peptide Synthesis

Executive Summary

Nε-Boc-L-lysine methyl ester hydrochloride, systematically known as H-Lys(Boc)-OMe·HCl, is a cornerstone building block in the field of peptide chemistry, particularly for solution-phase synthesis and fragment condensation strategies. This guide provides an in-depth analysis of its molecular architecture, mechanism of action, and strategic deployment in synthetic workflows. By deconstructing the individual roles of the lysine backbone, the Nε-tert-butyloxycarbonyl (Boc) protecting group, the C-terminal methyl ester, and the α-amino hydrochloride salt, we illuminate the causality behind its design and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent with a high degree of control and efficiency, minimizing side reactions and maximizing yields.

Part 1: Molecular Architecture and Rationale

The efficacy of H-Lys(Boc)-OMe·HCl in peptide synthesis is not accidental; it is a product of deliberate chemical design where each component serves a distinct and critical function. Understanding this architecture is fundamental to its masterful application.

  • The Lysine Backbone: Lysine is a dibasic amino acid featuring two amino groups: the α-amino group, which participates in peptide bond formation, and the ε-amino group on the side chain. The ε-amino group is highly nucleophilic and must be protected during synthesis to prevent unwanted side reactions, such as chain branching.[1]

  • The Nε-Boc Protecting Group: The side-chain ε-amino group is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group, pivotal to the classic Boc/Bzl protection strategy in peptide synthesis.[2][3] Its key advantage is its stability under a wide range of conditions, including the basic or nucleophilic environments of peptide coupling, while being readily removable with moderately strong acids like trifluoroacetic acid (TFA).[3][4][5] This selective removal is crucial for post-synthesis modification of the lysine side chain.

  • The C-Terminal Methyl Ester (OMe): The carboxyl group of lysine is protected as a methyl ester. This prevents the carboxyl group from participating in undesired reactions and deactivates it towards coupling. The ester is stable to the acidic conditions used for Boc deprotection but can be cleaved via saponification (hydrolysis under basic conditions) if a C-terminal carboxylic acid is required for subsequent fragment condensation or to yield the final peptide acid.

  • The α-Amino Hydrochloride (HCl) Salt: The reagent is supplied as a hydrochloride salt of the α-amino group. This salt form significantly enhances the compound's stability, preventing dimerization or degradation and giving it a longer shelf life.[6] It also improves solubility in polar solvents.[][] Critically, the protonated α-amine is non-nucleophilic, preventing self-polymerization. Before it can be used in a coupling reaction, this salt must be neutralized to liberate the free, nucleophilic α-amine.

Physicochemical Properties of Nε-Boc-L-lysine methyl ester hydrochloride
PropertyValueSource(s)
CAS Number 2389-48-2[9]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[][9]
Molecular Weight 296.79 g/mol [10]
Appearance White powder[9]
Purity ≥98% (Typical)[9]
Storage Conditions 0-8 °C, protect from moisture[9]

Part 2: Mechanism of Action in Peptide Synthesis Workflows

H-Lys(Boc)-OMe·HCl functions primarily as a nucleophilic component (the "amino component") in a peptide coupling reaction after a mandatory activation step: neutralization. The typical workflow is a cyclical process in solution-phase synthesis.

Core Workflow: Neutralization and Coupling

The fundamental sequence for incorporating H-Lys(Boc)-OMe·HCl into a growing peptide chain involves two discrete but linked steps.

G start H-Lys(Boc)-OMe·HCl (α-Amine Protonated) free_amine H-Lys(Boc)-OMe (Free α-Amine, Nucleophilic) start->free_amine Deprotonation salt Amine·HCl Salt activated_aa Nα-Protected, Activated Amino Acid (e.g., Boc-AA-O-Su, Activated Ester) free_amine->activated_aa Reacts with base Tertiary Base (e.g., DIEA, NMM) base->start dipeptide Protected Dipeptide (Boc-AA-Lys(Boc)-OMe) activated_aa->dipeptide Nucleophilic Attack

Caption: Core workflow for using H-Lys(Boc)-OMe·HCl in peptide synthesis.

Step A: Neutralization of the α-Amino Group

Before coupling, the protonated α-ammonium group must be deprotonated to generate the free amine, which is a potent nucleophile. This is typically achieved by adding a non-nucleophilic tertiary base.

  • Causality: The addition of a base is mandatory; without it, the α-amino group remains in its protonated, non-reactive state, and no peptide bond formation will occur. The choice of base is critical. Hindered bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred over simpler amines like triethylamine (TEA) because they are less likely to cause side reactions, such as racemization of the activated amino acid.[11]

  • Protocol Insight: The neutralization is often performed in situ. The H-Lys(Boc)-OMe·HCl is dissolved in a suitable solvent (e.g., DMF, DCM), and one equivalent of the tertiary base is added just prior to the introduction of the activated carboxyl component. This procedure minimizes the time the free amine is present in solution, reducing the risk of side reactions like diketopiperazine formation.

Step B: Peptide Coupling

Once liberated, the nucleophilic α-amine of the lysine derivative attacks the activated carboxyl group of the incoming N-protected amino acid (the "carboxyl component"). This forms the peptide bond.

  • Causality: The carboxyl group of the incoming amino acid must be "activated" to make it more electrophilic and susceptible to nucleophilic attack. Activation is achieved using a coupling reagent.[11][12] The choice of coupling reagent affects reaction speed, efficiency, and the potential for racemization.

  • Common Coupling Reagents:

    • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators.[11] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester, which suppresses racemization and other side reactions.[13]

    • Aminium/Uronium & Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and rapid.[14] HATU is particularly effective for sterically hindered couplings due to the formation of a highly reactive OAt ester.[14]

Post-Synthesis Deprotection Mechanisms

After the peptide chain has been assembled, the protecting groups on the lysine residue can be selectively removed.

Nε-Boc Group Deprotection

The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in dichloromethane (DCM).[3][5]

G cluster_0 Boc Deprotection Mechanism boc_lys Peptide-Lys(Boc)-R protonated Protonated Intermediate boc_lys->protonated + H⁺ (from TFA) carbocation tert-Butyl Cation (Reactive) protonated->carbocation Cleavage carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid final_amine Peptide-Lys(NH₃⁺)-R carbamic_acid->final_amine - CO₂

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boc Protection of Lysine Side Chains

Introduction: The Strategic Imperative of Lysine Protection

In the intricate fields of peptide synthesis, drug development, and bioconjugation, lysine stands out as a uniquely versatile yet challenging amino acid. Its primary ε-amino group, located at the terminus of its aliphatic side chain, is a potent nucleophile. While this reactivity is crucial for the biological function of many peptides and proteins, it presents a significant hurdle during chemical synthesis. Unprotected, the ε-amino group can compete with the Nα-amino group in peptide bond formation, leading to undesired branched peptides and a cascade of side reactions.[1][2]

To ensure the fidelity of peptide synthesis and enable site-specific modifications, the strategic masking or "protection" of this side-chain amine is not just beneficial—it is essential.[] Among the arsenal of amine-protecting groups available to chemists, the tert-butyloxycarbonyl (Boc) group is a cornerstone, prized for its stability across a wide range of reaction conditions and its clean, quantitative removal under specific acidic protocols.[4][5]

This guide provides an in-depth exploration of the theory and practice of using the Boc group to protect the lysine side chain. We will delve into the causality behind experimental choices, present validated protocols, and examine the role of Boc-protected lysine within the broader context of orthogonal synthesis strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Chemistry of Boc Protection

The efficacy of the Boc group stems from its unique electronic and steric properties. It is introduced by reacting an amine with an electrophilic carbonyl species, most commonly di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).

Mechanism of Amine Protection

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate, which then collapses, eliminating a stable tert-butyl carbonate leaving group. This leaving group readily decomposes into carbon dioxide and the tert-butoxide anion, which subsequently deprotonates the newly acylated amine, driving the reaction to completion.[5][6]

Copper Chelation Workflow Workflow for Selective Nε-Boc Protection via Copper Chelation Lys L-Lysine Cu Add Cu²⁺ Salt (e.g., CuSO₄) Lys->Cu Complex Formation of α-Amino/Carboxyl-Cu²⁺ Complex Cu->Complex Boc React with (Boc)₂O in basic solution Complex->Boc ProtectedComplex Nε-Boc-Lysine-Cu²⁺ Complex Boc->ProtectedComplex RemoveCu Remove Cu²⁺ (e.g., EDTA or H₂S) ProtectedComplex->RemoveCu Final H-Lys(Boc)-OH (Nε-Boc-L-Lysine) RemoveCu->Final Orthogonal Strategy Orthogonal Deprotection in Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Resin Solid Support (Resin) Peptide Fmoc-NH-CHR₁-CO-...-NH- CH-(CH₂)₄-NH-Boc ...-CO-Resin Fmoc_Removal Piperidine (Base) Fmoc_Removal->Peptide:f0 Removes Nα-Fmoc (Cyclic Deprotection) Boc_Removal TFA (Strong Acid) Boc_Removal->Peptide:f1 Removes Side-Chain Boc (Final Cleavage)

References

The Strategic Role of the Methyl Ester in Boc-Lys-OMe HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Boc-Lys-OMe HCl, a cornerstone building block in synthetic chemistry, offers a strategic advantage in the precise construction of peptides and other complex molecules. This technical guide delves into the pivotal role of the methyl ester functionality within this reagent. We will explore its function as a robust and selectively cleavable carboxyl protecting group, its influence on the molecule's physicochemical properties, and its strategic implications in orthogonal synthetic strategies. This document provides not only the theoretical underpinnings but also field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile compound to its fullest potential.

Introduction: The Architectural Significance of Protecting Groups in Synthesis

In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides and complex drug candidates, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups serve as temporary shields, preventing unwanted side reactions and directing the chemical transformations with precision.[1][2] The choice of a protecting group strategy is a critical decision that dictates the efficiency, yield, and purity of the final product.

This compound is a derivative of the amino acid lysine, where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is masked as a methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents.[3] This guide will specifically dissect the multifaceted role of the methyl ester, a seemingly simple modification that carries profound implications for the synthetic chemist.

The Methyl Ester as a Carboxyl Protecting Group: A Strategic Choice

The primary function of the methyl ester in this compound is to protect the carboxylic acid group, preventing it from participating in undesired reactions, such as self-condensation or acting as a nucleophile.[4][5]

Advantages of the Methyl Ester Protecting Group

The selection of a methyl ester is a deliberate choice driven by several key advantages:

  • Simplicity and Efficiency of Introduction: Methyl esters are readily synthesized from the corresponding carboxylic acid, often in high yields, using straightforward and cost-effective methods like Fischer esterification with methanol and an acid catalyst (e.g., HCl or SOCl₂).[6]

  • Robustness and Stability: The methyl ester is stable under a wide range of reaction conditions, including the acidic conditions required for the removal of the Boc group, making it an excellent orthogonal partner in Boc-based synthetic strategies.[7][8] It is also stable to many coupling reagents used in peptide synthesis.

  • Minimal Steric Hindrance: The small size of the methyl group imparts minimal steric bulk, which can be advantageous in preventing the hindrance of reactions at nearby functional groups, such as the α-amino group during peptide coupling.

Comparison with Other Carboxyl Protecting Groups

The choice of an ester protecting group is highly dependent on the overall synthetic strategy. Here's a comparative overview:

Protecting GroupTypical Deprotection ConditionsKey Features
Methyl Ester Basic hydrolysis (saponification)Small, stable to acid, cost-effective.[4][9]
Benzyl Ester Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc.[10][11]
tert-Butyl Ester Acidolysis (e.g., TFA)Stable to basic conditions and hydrogenolysis; orthogonal to Fmoc.[10][11]

The methyl ester's key advantage lies in its orthogonality to the acid-labile Boc group, allowing for selective deprotection and sequential functionalization of the amino and carboxyl termini.

Physicochemical Impact of the Methyl Ester and Hydrochloride Salt

The conversion of the carboxylic acid to a methyl ester and the formation of a hydrochloride salt significantly alter the physicochemical properties of the lysine derivative.

Enhanced Solubility

Amino acids and their derivatives often exhibit limited solubility in common organic solvents used for synthesis. The hydrochloride salt of the amino ester, such as this compound, generally displays improved solubility in polar protic solvents like methanol and water, as well as some polar aprotic solvents like dimethylformamide (DMF).[3][12] This enhanced solubility is crucial for achieving homogeneous reaction conditions, which often leads to cleaner reactions and higher yields.

Stability Profile

The methyl ester is generally stable across a moderate pH range. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, with the rate of hydrolysis being significantly faster under basic conditions.[13] The hydrochloride salt form contributes to the overall stability of the solid compound, making it less hygroscopic and easier to handle and store compared to the free base.

The Orthogonal Deprotection Strategy: A Symphony of Selectivity

The true elegance of using this compound lies in the orthogonal nature of its protecting groups. The Boc group is labile to acid, while the methyl ester is labile to base.[7] This allows for the selective deprotection and subsequent reaction at either the N-terminus or the C-terminus without affecting the other.

Orthogonal_Deprotection Start This compound N_Deprotection Acidic Deprotection (e.g., TFA in DCM) Start->N_Deprotection Selective N-terminus deprotection C_Deprotection Basic Hydrolysis (Saponification, e.g., LiOH) Start->C_Deprotection Selective C-terminus deprotection Free_Amine H-Lys-OMe HCl N_Deprotection->Free_Amine Peptide_Coupling Peptide Coupling (at N-terminus) Free_Amine->Peptide_Coupling Free_Carboxyl Boc-Lys-OH C_Deprotection->Free_Carboxyl Further_Reaction_C Reaction at C-terminus Free_Carboxyl->Further_Reaction_C

Figure 1: Orthogonal deprotection workflow for this compound.

This orthogonality is fundamental in solution-phase peptide synthesis, allowing for the stepwise elongation of a peptide chain.

Experimental Protocols: From Theory to Practice

The following protocols are provided as a guide for common transformations involving this compound.

Protocol for Peptide Coupling using this compound

This protocol describes the coupling of an N-Boc protected amino acid to the free α-amino group of H-Lys(Boc)-OMe (prepared in situ from the HCl salt).

Materials:

  • Boc-L-Alanine (or other N-Boc protected amino acid)

  • H-Lys(Boc)-OMe HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation of H-Lys(Boc)-OMe (free base):

    • Dissolve H-Lys(Boc)-OMe HCl (1.0 eq.) in anhydrous DCM.

    • Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Boc-L-Alanine (1.05 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the solution containing the activated Boc-L-Alanine to the solution of H-Lys(Boc)-OMe at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.[14][15][16]

Peptide_Coupling_Workflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Activation Lys_HCl H-Lys(Boc)-OMe HCl Neutralization Neutralize with DIPEA in DCM Lys_HCl->Neutralization Free_Lys H-Lys(Boc)-OMe (free base) Neutralization->Free_Lys Coupling Combine and React (0 °C to RT, 12-24h) Free_Lys->Coupling Boc_AA Boc-Amino Acid Activation Activate at 0 °C in DCM/DMF Boc_AA->Activation HOBt HOBt HOBt->Activation DCC DCC DCC->Activation Activation->Coupling Workup Work-up (Filter, Wash, Dry) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Protected Dipeptide Purification->Product

Figure 2: Workflow for peptide coupling using this compound.

Protocol for Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester from a Boc-protected amino acid methyl ester to yield the corresponding carboxylic acid.

Materials:

  • Boc-protected amino acid or peptide methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected amino acid methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

  • Hydrolysis:

    • Add a solution of LiOH (1.5-2.0 eq.) in water dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.

    • Monitor the disappearance of the starting material by TLC. Caution: Prolonged exposure to basic conditions can lead to racemization, especially with sensitive amino acids.[17][18][19]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool to 0 °C.

    • Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected carboxylic acid.[20][21]

Conclusion: A Versatile Tool for the Synthetic Chemist

The methyl ester in this compound is far more than a simple placeholder. It is a strategically chosen protecting group that offers a blend of stability, ease of synthesis, and orthogonality that is highly advantageous in modern organic synthesis. Its ability to be selectively removed under basic conditions, in contrast to the acid-labile Boc group, provides the synthetic chemist with a powerful tool for the controlled, stepwise construction of complex molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in the discovery and development of new therapeutics and research compounds.

References

The Alchemist's Guide to Peptide Synthesis: Mastering the Core Principles of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Enduring Legacy of the Boc Group

In the landscape of solid-phase peptide synthesis (SPPS), a technique that revolutionized the construction of peptides, two primary strategies have historically competed for dominance: the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) approaches.[1] While the milder conditions of the Fmoc strategy have led to its widespread adoption, the Boc strategy, pioneered by R.B. Merrifield, remains an indispensable and often superior tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[2][3] This guide, born from extensive field experience, delves into the foundational principles and practical applications of Boc-protected amino acids, offering a comprehensive resource for both seasoned researchers and those new to the art of peptide synthesis. We will explore the causality behind experimental choices, providing not just protocols, but a self-validating system of knowledge grounded in authoritative science.

The Chemistry of Control: Understanding the Boc/Bzl Orthogonal Scheme

The success of SPPS hinges on the strategic use of protecting groups to prevent unwanted side reactions during peptide chain elongation.[] The Boc/Bzl strategy employs a system of graduated acid lability, a cornerstone of its effectiveness.[3][5]

  • Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

  • Permanent Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by more robust, benzyl-based (Bzl) groups. These are designed to remain intact throughout the synthesis and are only removed during the final cleavage step with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

This differential acid lability, while not strictly orthogonal in the same way as the base/acid cleavage of the Fmoc/tBu strategy, provides a reliable and powerful method for the controlled assembly of peptides.[1][]

The Mechanism of Boc Protection and Deprotection

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[7] The deprotection, or cleavage, of the Boc group is an acid-catalyzed elimination reaction.[8]

The Deprotection Cascade:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[8]

  • Carbocation Formation: This protonation destabilizes the group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8]

  • Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine. The newly liberated amine is then protonated by the excess TFA to form a trifluoroacetate salt.[8]

Boc_Deprotection

The Boc-SPPS Workflow: A Step-by-Step Guide

The Boc solid-phase peptide synthesis workflow is a cyclical process, with each cycle adding one amino acid to the growing peptide chain.

Boc_SPPS_Cycle

Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide.[9]

Resin TypeC-Terminal FunctionalityDescription
Merrifield Resin Peptide AcidThe classic resin for Boc-SPPS, consisting of chloromethylated polystyrene.[10]
PAM Resin Peptide AcidPhenylacetamidomethyl linker provides greater stability to TFA, reducing peptide loss during synthesis.[10]
MBHA/BHA Resin Peptide AmideBenzhydrylamine resins are the standard for producing C-terminal peptide amides.[10][11]

Experimental Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. Proper swelling is crucial for reagent accessibility.[9]

  • After swelling, drain the solvent by filtration.

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

Experimental Protocol: Nα-Boc Deprotection

  • To the swollen resin, add a solution of 50% TFA in DCM. A pre-wash of 1-2 minutes can be beneficial.[8][10]

  • Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[8][10]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[8]

Experimental Protocol: Neutralization

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 1-2 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3-5 times) to remove excess base.[8]

Field-Proven Insight: In Situ Neutralization

For "difficult sequences" prone to aggregation, in situ neutralization protocols are highly effective.[12][13][14] In this approach, neutralization is performed simultaneously with the coupling reaction, which can significantly improve coupling efficiency.[15][16] This is achieved by adding the activated amino acid and the neutralization base (DIEA) to the protonated peptide-resin without a separate neutralization and washing step.

Experimental Protocol: Coupling

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[17]

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[17]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using the Kaiser test. A negative test indicates complete coupling.[17]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[17]

Monitoring the Reaction: The Kaiser Test

The Kaiser (ninhydrin) test is a highly sensitive qualitative method for detecting free primary amines on the resin.[18]

Experimental Protocol: Kaiser Test

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 ml ethanol.[19]

    • Reagent B: 25 g phenol in 50 ml ethanol, with 1 ml of 0.001 M KCN aqueous solution and 0.5 ml of pyridine.[20]

    • Reagent C: Pyridine.

  • Procedure:

    • Place a few resin beads in a small test tube.

    • Add 2-3 drops of each reagent.

    • Heat the tube at 100-110°C for 5 minutes.[19][20]

  • Interpretation:

    • Intense blue solution and beads: Incomplete coupling (free amines present).

    • Colorless or faint yellow solution and beads: Complete coupling (no free amines).

Reagents of Choice: A Deeper Dive into Coupling Chemistry

The selection of the coupling reagent is critical, especially for sterically hindered amino acids.[21]

Coupling ReagentClassRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery FastLowHighly efficient for hindered couplings.[21][22]
HBTU Aminium/Uronium SaltFastLowA cost-effective and reliable option.[21][23]
PyBOP Phosphonium SaltFastLowByproducts are generally less problematic than those from BOP.[21][24]
DIC/HOBt Carbodiimide/AdditiveModerateModerateA classic and economical choice.[21][25]

Coupling_Mechanism

The Final Frontier: Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[10][26]

CAUTION: HF is extremely toxic, corrosive, and volatile. All procedures involving HF must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood, and with appropriate personal protective equipment.[18][27][28][29]

Cleavage Cocktails: The Role of Scavengers

During cleavage, the acid-labile side-chain protecting groups are removed, generating reactive carbocations that can lead to unwanted side reactions, particularly with sensitive amino acids like tryptophan, methionine, and cysteine.[7][30] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[30]

ReagentPurpose
Anisole/Thioanisole Scavenges benzyl and other carbocations.
1,2-Ethanedithiol (EDT) Reduces oxidized methionine and protects cysteine.
Triisopropylsilane (TIS) Reduces side products from tryptophan.[21]
Water Suppresses various side reactions.

Common Cleavage Cocktails for Boc-SPPS:

  • Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) - A robust cocktail for peptides with multiple sensitive residues.[30]

  • Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2) - Another common general-purpose cocktail.

  • "Odorless" Cocktail (Reagent B): TFA/phenol/water/TIS (88:5:5:2) - Avoids the use of odorous thiols.[31]

Experimental Protocol: Final Cleavage (General)

  • Dry the final peptide-resin under vacuum.

  • Carefully add the appropriate cleavage cocktail to the dried resin in a specialized apparatus suitable for strong acids.

  • The cleavage reaction is typically carried out at 0°C for 1-2 hours.

  • After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[7]

  • The precipitated peptide is then dried under vacuum.

Troubleshooting and Field-Proven Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance- Peptide aggregation on resin- Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling.- Switch to in situ neutralization protocols.[32]- Use a lower substitution resin.
Deletion Sequences Incomplete deprotection or coupling.- Increase deprotection time or use a stronger TFA concentration.- Ensure complete coupling using the Kaiser test before proceeding.
Aspartimide Formation Cyclization of aspartic acid side-chain, especially in Asp-Gly or Asp-Ser sequences.- Use the β-cyclohexyl ester of aspartic acid (Asp(OcHex)) for side-chain protection.[32]
Aggregation of Hydrophobic Peptides Inter-chain hydrogen bonding.- The acidic deprotection step in Boc chemistry helps to protonate the N-terminus, disrupting aggregation.[1][2]- Use in situ neutralization protocols.[33]
Side Product Formation during Cleavage Alkylation of sensitive residues by carbocations.- Use an appropriate cleavage cocktail with scavengers tailored to the peptide sequence.[30]

Conclusion: The Strategic Advantage of Boc Chemistry

While Fmoc chemistry has become a workhorse in many laboratories due to its milder conditions, Boc-SPPS remains a powerful and often superior strategy for synthesizing challenging peptides. Its robustness, the advantageous protonation of the N-terminus during deprotection which mitigates aggregation, and the wealth of well-established protocols make it an essential tool in the arsenal of the peptide chemist. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of Boc-protected amino acids, enabling the successful synthesis of even the most demanding peptide targets.

References

The Strategic Deployment of Boc-Lys-OMe HCl in Advanced Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block

In the intricate tapestry of modern organic synthesis, particularly within the realms of peptide chemistry and drug development, the selection of each building block is a decision laden with strategic implications. Boc-Lys-OMe HCl, or Nε-tert-butyloxycarbonyl-L-lysine methyl ester hydrochloride, represents far more than a mere trifunctional amino acid derivative. It is a versatile and precisely engineered tool that offers chemists nuanced control over peptide assembly and molecular architecture. This guide moves beyond a simple recitation of properties and applications. Instead, it aims to provide a deeper, field-proven understanding of why and how this compound is effectively deployed, drawing upon established principles and practical considerations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Attributes and Physicochemical Profile

At its core, this compound is a derivative of the essential amino acid L-lysine, strategically modified at three key positions: the α-amino group is free (as a hydrochloride salt), the ε-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is a methyl ester. This specific arrangement dictates its utility and handling.

Structural Rationale

The strategic placement of the Boc and methyl ester groups is fundamental to its function. The Boc group provides robust, acid-labile protection for the highly nucleophilic ε-amino group on the lysine side chain. This prevents unwanted side reactions during peptide coupling, where the free α-amino group is the intended nucleophile.[1] The methyl ester protects the C-terminus, preventing its participation in undesired polymerization or side reactions. The hydrochloride salt of the α-amino group enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately.

Physicochemical Data Summary

A comprehensive understanding of a reagent's physical properties is a prerequisite for its successful application. The following table summarizes the key physicochemical data for this compound.[2]

PropertyValueSource(s)
Synonyms Nε-Boc-L-lysine methyl ester hydrochloride, L-Lys(Boc)-OMe·HCl[2]
CAS Number 2389-48-2[2][3]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[2]
Molecular Weight 296.79 g/mol [2][4][5]
Appearance White to off-white powder/crystalline solid[2][4][6]
Purity ≥98% (HPLC/TLC)[2]
Melting Point 152-165 ºC[2]
Solubility Soluble in organic solvents like DMSO, DMF, and ethanol.[4][6]
Storage Conditions Store at 0-8 °C in a dry, cool, well-ventilated place.[2][7][8]

The Cornerstone of Peptide Synthesis: Strategic Application

The primary application of this compound is as a fundamental building block in peptide synthesis, both in solution-phase and solid-phase methodologies.[2][] Its utility stems from the orthogonal protection strategy it embodies.

The Boc/Bzl Protection Strategy

In classical peptide synthesis, a common approach is the Boc/Bzl (benzyl) protection scheme. The α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are more permanently protected with benzyl-based groups.[10] Although this compound has a free α-amino group, it is readily incorporated into a growing peptide chain where the N-terminus is Boc-protected. The key principle is selective deprotection: the α-amino Boc group can be removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), leaving the side-chain protecting groups intact.[1][10]

Workflow: Solution-Phase Peptide Elongation

The use of this compound is particularly illustrative in solution-phase peptide synthesis. The following workflow outlines a typical dipeptide formation.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: α-N-Boc Deprotection BocLysOMe This compound Base Base (e.g., DIPEA, NMM) in DCM/DMF BocLysOMe->Base Liberates free α-amino group FreeAmine H-Lys(Boc)-OMe (Free Amine) Base->FreeAmine ActivatedEster Activated Ester Intermediate FreeAmine->ActivatedEster Nucleophilic Attack cluster_1 cluster_1 BocAA N-Boc-Amino Acid (e.g., Boc-Ala-OH) CouplingAgent Coupling Agent (e.g., DCC, EDC/HOBt) BocAA->CouplingAgent Activation CouplingAgent->ActivatedEster Dipeptide Boc-Ala-Lys(Boc)-OMe ActivatedEster->Dipeptide Acid Acid (e.g., TFA or HCl in Dioxane) Dipeptide->Acid Selective Removal cluster_2 cluster_2 DeprotectedDipeptide H-Ala-Lys(Boc)-OMe Acid->DeprotectedDipeptide caption Workflow for Dipeptide Synthesis using this compound.

Caption: Workflow for Dipeptide Synthesis using this compound.

Causality Behind the Choices:

  • Neutralization: The initial hydrochloride salt must be neutralized to generate the free α-amine, which is the active nucleophile for the coupling reaction. Bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used because they are non-nucleophilic and sterically hindered, minimizing side reactions.[10]

  • Activation: The carboxylic acid of the incoming N-Boc-protected amino acid is not reactive enough to form an amide bond directly. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxybenzotriazole (HOBt) convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive activated ester intermediate.[11][12][13] This prevents the direct and unfavorable acid-base reaction between the amine and the carboxylic acid.[12]

  • Coupling: The free α-amine of H-Lys(Boc)-OMe attacks the activated carbonyl carbon, forming the peptide bond.

  • Deprotection: The subsequent removal of the N-terminal Boc group is achieved with moderate acid, such as TFA or HCl in dioxane.[14][15] This regenerates a free α-amino group, ready for the next coupling cycle, while the side-chain Boc group on the lysine remains intact due to its requirement for stronger acidic conditions for cleavage.[10]

Advanced Applications in Drug Development and Bioconjugation

The utility of this compound extends beyond linear peptide synthesis into more complex molecular architectures crucial for modern drug discovery.

  • Branched Peptides and Dendrimers: The orthogonally protected lysine side chain is a key branching point. After assembling a linear peptide backbone, the ε-amino Boc group can be selectively deprotected (often requiring different conditions than the α-amino Boc group, or by using a different side-chain protecting group like Fmoc) to allow the growth of a second peptide chain.[16] This is instrumental in creating branched peptides for vaccine development or lysine-based dendrimers for drug delivery systems.[2][17]

  • Bioconjugation: The lysine side chain is a common site for attaching other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs. By incorporating this compound into a peptide, a specific site for conjugation is reserved. After synthesis and purification, the Boc group is removed, and the exposed ε-amino group can be selectively modified.[2]

  • Prodrug Development: The compound is used to create prodrugs that can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] The lysine moiety can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the target site.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear endpoints and purification strategies that ensure the integrity of the product at each stage.

Protocol 4.1: General N-Boc Deprotection using HCl in Dioxane

This protocol describes the selective removal of an N-terminal Boc group from a peptide chain, a fundamental step in peptide elongation.

Materials:

  • N-Boc protected peptide (e.g., Boc-Ala-Lys(Boc)-OMe)

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the N-Boc protected peptide in a minimal amount of DCM or dioxane.

  • Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) to the solution at room temperature.[14][15]

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material and the appearance of a more polar spot (the amine salt).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add a large volume of cold, anhydrous diethyl ether to the residue to precipitate the product as the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Validation: The resulting product should be a white solid. Its identity and purity can be confirmed by ¹H NMR (disappearance of the Boc proton signal at ~1.4 ppm) and Mass Spectrometry (correct molecular ion for the deprotected peptide salt).

Protocol 4.2: EDC/HOBt Mediated Peptide Coupling

This protocol details the formation of a peptide bond between an N-Boc protected amino acid and the free amine of H-Lys(Boc)-OMe.

Materials:

  • H-Lys(Boc)-OMe·HCl

  • N-Boc-amino acid (e.g., Boc-Ala-OH)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (N-hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • 1M aqueous HCl solution

  • Saturated aqueous NaCl solution (brine)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • In a separate flask, dissolve the N-Boc-amino acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Add the solution from Step 2 to the solution from Step 1.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the consumption of the starting amine.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification & Validation: Purify the crude product by silica gel column chromatography. The pure product's structure should be confirmed by ¹H NMR and Mass Spectrometry.

Safety and Handling: A Prerequisite for Success

As with all chemical reagents, proper handling of this compound is paramount for safety and experimental success.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[3][7] Avoid the formation of dust and aerosols.[7][18]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically between 0-8 °C.[2][8] It is hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[19]

  • Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.[7][8]

Conclusion: The Strategic Advantage

This compound is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its design, featuring a free α-amino group for coupling, a robustly protected ε-amino group for side-chain control, and a protected C-terminus, provides chemists with a reliable and versatile tool. Understanding the causality behind its use—from the choice of neutralizing base to the mechanism of coupling agent activation—transforms it from a simple reagent into a strategic component for the efficient and controlled synthesis of complex peptides, modified proteins, and novel drug candidates. Its continued application in both academic research and industrial development underscores its importance as a cornerstone building block in the molecular sciences.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Discovery and Application of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the ability to construct peptides with precision and efficiency is paramount. The chemical synthesis of these complex biomolecules hinges on the strategic use of protecting groups to temporarily mask reactive functionalities. Among the arsenal of protective groups developed over the past century, the tert-butyloxycarbonyl (Boc) group stands as a monumental discovery, one that revolutionized peptide chemistry and paved the way for the routine synthesis of previously inaccessible biopolymers. This in-depth technical guide delves into the history, discovery, and core applications of the Boc protecting group, providing field-proven insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.

The Pre-Boc Era: A Landscape of Synthetic Challenges

Prior to the mid-20th century, peptide synthesis was a formidable challenge. The prevailing methodologies were laborious, often resulting in low yields and intractable purification difficulties. A significant hurdle was the lack of a truly versatile and selectively removable protecting group for the α-amino function of amino acids. The most common protecting group at the time, the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, while groundbreaking, had its limitations. Its removal required harsh conditions, such as catalytic hydrogenation or strong acids, which were not always compatible with sensitive amino acid side chains or the growing peptide chain itself. The need for a protecting group that was stable to the conditions of peptide bond formation yet easily cleaved under mild, orthogonal conditions was a critical unmet need in the field.

The Dawn of a New Era: Carpino's Introduction of the Boc Group

In 1957, a pivotal moment in peptide chemistry arrived with the work of Louis A. Carpino. In his seminal paper published in the Journal of the American Chemical Society, Carpino introduced the tert-butyloxycarbonyl (Boc) group as a novel N-protecting group.[1] This innovation was born out of a systematic investigation into the acid-lability of urethane-type protecting groups. Carpino recognized that the stability of the tert-butyl cation would facilitate the acid-catalyzed cleavage of a tert-butyl-based carbamate under significantly milder conditions than those required for the Cbz group.

The genius of the Boc group lies in its unique stability profile. It is remarkably stable to a wide range of nucleophiles and basic conditions, making it ideal for the peptide coupling step. However, its susceptibility to cleavage by moderate acids, such as trifluoroacetic acid (TFA), provided the much-sought-after orthogonality. This dual nature of stability and controlled lability was the key that unlocked the door to more efficient and versatile peptide synthesis strategies.

The Synergy of Innovation: Boc Protection and Merrifield's Solid-Phase Synthesis

The true transformative power of the Boc group was fully realized with its integration into another groundbreaking innovation: the solid-phase peptide synthesis (SPPS) developed by R. Bruce Merrifield. In his Nobel Prize-winning work, first published in the Journal of the American Chemical Society in 1963, Merrifield described a revolutionary approach where the C-terminal amino acid of a peptide is anchored to an insoluble polymer support.[2][3][4] The peptide chain is then assembled in a stepwise manner through cycles of deprotection and coupling reactions.

The Boc group was the perfect partner for Merrifield's SPPS. Its acid-lability allowed for the selective removal of the N-terminal protecting group without cleaving the growing peptide from the resin support. This elegant synergy of a robust, acid-labile protecting group and a solid-phase methodology dramatically simplified the synthesis process, eliminating the need for tedious purification of intermediates and enabling the automation of peptide synthesis. For his pioneering work, Merrifield was awarded the Nobel Prize in Chemistry in 1984.

The Chemistry of Boc Protection and Deprotection: Mechanisms and Protocols

A deep understanding of the chemical principles governing the introduction and removal of the Boc group is essential for its successful application.

Introduction of the Boc Group: N-tert-Butoxycarbonylation

The most common and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Boc protection using di-tert-butyl dicarbonate.

Experimental Protocol: General Procedure for N-Boc Protection of an Amino Acid

This protocol provides a standardized method for the N-protection of a free amino acid.[7]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system.

  • Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Cleavage of the Boc Group: Acid-Catalyzed Deprotection

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates.[8][9][10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a resin-bound peptide.[11][12]

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • 10% (v/v) Triethylamine (TEA) in DCM or Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.

  • Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of TEA or DIEA in DCM (2x for 2 minutes each).

  • Wash the resin with DCM (3x) to remove the excess base and its salt. The resin is now ready for the next coupling step.

Managing Side Reactions: The Critical Role of Scavengers

A key consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation intermediate.[13] This electrophile can alkylate nucleophilic amino acid side chains, particularly those of tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products. To mitigate these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.[14][15][16]

Sensitive Residue Side Reaction Recommended Scavengers Typical Concentration (v/v)
Tryptophan (Trp)Alkylation of the indole ringTriisopropylsilane (TIS), Triethylsilane (TES), Anisole2.5 - 5%
Methionine (Met)S-alkylation to form a sulfonium ionThioanisole, Dimethyl sulfide (DMS)5%
Cysteine (Cys)S-alkylation of the free thiolEthanedithiol (EDT)2.5%
Tyrosine (Tyr)Alkylation of the phenolic ringPhenol, Anisole5%

A commonly used general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (95:2.5:2.5 v/v/v).[17] For peptides containing multiple sensitive residues, more complex mixtures such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[15]

Orthogonality and Stability: A Comparative Overview

The strategic advantage of the Boc group is its orthogonality to other common protecting groups, allowing for selective deprotection in complex syntheses.[18]

Protecting Group Deprotection Condition Stability of Boc Group Stability of Cbz Group Stability of Fmoc Group
Boc Acid (e.g., TFA) -Generally StableStable
Fmoc Base (e.g., 20% Piperidine in DMF) StableStable-
Cbz Catalytic Hydrogenolysis (H₂/Pd-C) Stable-Generally Stable

This table highlights the robust orthogonal relationship between Boc, Fmoc, and Cbz protecting groups, which forms the foundation of modern strategies for the synthesis of complex peptides and other organic molecules.[19][20][21][]

Synthesis of Di-tert-butyl Dicarbonate (Boc Anhydride)

While commercially available, an understanding of the synthesis of Boc anhydride provides valuable insight into this key reagent. A common laboratory-scale synthesis involves the reaction of potassium tert-butoxide with carbon dioxide to form potassium tert-butyl carbonate, which is then reacted with phosgene.[23][24][25] The resulting di-tert-butyl tricarbonate is then decomposed in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield di-tert-butyl dicarbonate.[23][24] Due to the use of highly toxic phosgene, this synthesis must be performed with extreme caution in a well-ventilated fume hood.

Conclusion: The Enduring Legacy of the Boc Group

The discovery of the tert-butyloxycarbonyl protecting group by Louis A. Carpino was a watershed moment in the history of peptide chemistry. Its unique combination of stability and acid-lability, when coupled with Merrifield's solid-phase synthesis, transformed the field, enabling the routine and automated synthesis of peptides. Despite the later development of the Fmoc protecting group, which offers milder deprotection conditions, the Boc strategy remains a powerful and relevant tool in the modern synthetic chemist's arsenal, particularly for the synthesis of certain challenging peptide sequences. The principles of orthogonality and selective deprotection, so elegantly embodied by the Boc group, continue to underpin the design of sophisticated synthetic strategies for the creation of novel therapeutics and research tools.

References

Methodological & Application

Boc-Lys-OMe HCl solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Solid-Phase Peptide Synthesis (SPPS) Utilizing the Boc-Strategy for Lysine-Containing Peptides

Abstract

Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy remains a cornerstone of peptide chemistry, particularly for the synthesis of complex or modified peptides. This document provides a detailed application note and a robust protocol for the synthesis of peptides containing lysine, employing a Boc/Bzl protection scheme. We will address the entire workflow, from the initial anchoring of the C-terminal amino acid to a solid support, through the iterative elongation of the peptide chain, to the final cleavage and deprotection. This guide is intended for researchers and professionals in peptide chemistry and drug development, offering both step-by-step instructions and the underlying chemical principles to ensure successful synthesis.

Introduction: The Logic of Boc-Based Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis, a revolutionary method developed by R. Bruce Merrifield, involves the stepwise addition of protected amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymeric support (the resin). The key advantage is the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing, dramatically simplifying the purification process at each step.

The Boc/Bzl strategy is a classic and powerful approach to SPPS. It is governed by the principle of orthogonality , where different classes of protecting groups are used, allowing for the selective removal of one type without affecting the others.

  • α-Amino Protection (Temporary): The N-terminal α-amino group is protected by the acid-labile Boc (tert-butyloxycarbonyl) group. It is stable to the basic conditions used for neutralization but is quantitatively removed by moderate acids like trifluoroacetic acid (TFA).

  • Side-Chain Protection (Permanent): The reactive side chains of amino acids (like the ε-amino group of lysine) are protected by groups that are stable to the TFA used for Boc removal. These "permanent" protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step. For lysine, a common choice is the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group, which offers enhanced acid stability compared to the standard Z-group, preventing premature deprotection during the synthesis cycles.

A critical point of clarification is the choice of the initial amino acid derivative. For attachment to a standard Merrifield (chloromethylated) resin, the C-terminal amino acid must possess a free carboxyl group (-COOH). Therefore, a derivative like Boc-Lys(2-Cl-Z)-OH is the correct starting material, not an ester form like Boc-Lys-OMe HCl, which is unsuitable for this initial anchoring reaction.

Materials and Reagents

Consistent quality of reagents is paramount for a successful synthesis. Ensure all solvents are peptide synthesis grade or equivalent.

Category Reagent/Material Purpose
Resin Merrifield Resin (1% DVB, 100-200 mesh)Solid support for peptide synthesis.
Amino Acids Boc-Lys(2-Cl-Z)-OHFirst amino acid to be anchored.
Other Boc-protected amino acidsBuilding blocks for the peptide chain.
Solvents Dichloromethane (DCM)Resin swelling, washing, coupling solvent.
N,N-Dimethylformamide (DMF)Resin swelling, washing, coupling solvent.
Methanol (MeOH)Washing solvent.
Diisopropylethylamine (DIPEA)Neutralization base.
Reagents Trifluoroacetic acid (TFA)Boc deprotection agent.
Dicyclohexylcarbodiimide (DCC)Coupling agent (activates carboxyl group).
1-Hydroxybenzotriazole (HOBt)Coupling additive (suppresses racemization).
Cesium Carbonate (Cs₂CO₃)Base for forming cesium salt for resin loading.
Anhydrous Hydrogen Fluoride (HF)Cleavage and final deprotection agent.
AnisoleScavenger for cleavage.
Monitoring Ninhydrin Test KitQualitative test for primary amines.

Experimental Protocols

Phase 1: Preparation and Loading of the First Amino Acid

The first step, anchoring the C-terminal amino acid to the resin, is critical as it defines the maximum possible yield of the synthesis. The cesium salt method is highly recommended as it is efficient and minimizes the risk of side reactions like quaternization of the amino acid's tertiary amine.

Protocol 1.1: Attachment of Boc-Lys(2-Cl-Z)-OH to Merrifield Resin

  • Resin Swelling: Place 1.0 g of Merrifield resin (e.g., with a substitution of 1.0 meq Cl/g) in a reaction vessel. Swell the resin in 15 mL of DMF for 1 hour with gentle agitation.

  • Cesium Salt Formation: In a separate flask, dissolve 1.5 equivalents of Boc-Lys(2-Cl-Z)-OH in 10 mL of MeOH. Neutralize the solution by adding 0.5 equivalents of aqueous Cs₂CO₃ (2 M solution) dropwise until a pH of 7.0 is reached.

  • Solvent Removal: Remove the solvent from the cesium salt solution via rotary evaporation to obtain a dry, white powder.

  • Esterification (Anchoring): Add the dried Boc-Lys(2-Cl-Z)-Cs⁺ salt to the swollen resin. Add 10 mL of fresh DMF. Heat the mixture to 50°C and agitate for 24 hours.

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and finally MeOH (3x). Dry the resin under vacuum.

The substitution level of the resulting resin should be determined to accurately calculate reagent quantities for subsequent steps. This can be done via methods such as the picric acid titration of the free amine after Boc deprotection.

Phase 2: The Peptide Elongation Cycle

This phase consists of a repeated cycle of deprotection, neutralization, and coupling to build the peptide chain one amino acid at a time. The workflow is illustrated below.

SPPS_Cycle Start Boc-AA(n)-Resin Deprotection H₂N⁺-AA(n)-Resin Start->Deprotection  1. TFA/DCM   Neutralization H₂N-AA(n)-Resin Deprotection->Neutralization  2. DIPEA/DCM   Coupling Boc-AA(n+1)-AA(n)-Resin Neutralization->Coupling Coupling->Start  Repeat for next cycle  

Figure 1: The core iterative cycle of Boc-SPPS, showing the deprotection, neutralization, and coupling steps.

Protocol 2.1: One Full Elongation Cycle

(Perform these steps in a dedicated SPPS reaction vessel with agitation.)

  • Boc Deprotection:

    • Swell the Boc-Lys(2-Cl-Z)-Resin in 15 mL of DCM for 20 minutes.

    • Drain the solvent.

    • Add a solution of 40% TFA in DCM (v/v). Agitate for 30 minutes. The TFA cleaves the Boc group, exposing the free amine, which is protonated as a trifluoroacetate salt.

    • Filter and wash the resin thoroughly with DCM (5x) to remove all traces of TFA.

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM (v/v). Agitate for 10 minutes. This deprotonates the ammonium salt to yield the free primary amine, which is necessary for the subsequent coupling reaction.

    • Filter and wash the resin with DCM (5x).

  • Amino Acid Coupling (DCC/HOBt Method):

    • In a separate flask, pre-activate the next amino acid. Dissolve 3.0 equivalents of the incoming Boc-amino acid and 3.0 equivalents of HOBt in a minimal amount of DMF.

    • Add 3.0 equivalents of DCC (as a 1M solution in DCM). A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 10 minutes. The role of HOBt is crucial; it reacts with the initial O-acylisourea intermediate to form an activated ester, which minimizes racemization and improves coupling efficiency.

    • Filter the pre-activated amino acid solution to remove the DCU precipitate and add the filtrate to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring for Completion (Kaiser Test):

    • After the coupling reaction, take a small sample of the resin beads (approx. 5 mg) and wash them thoroughly with DCM.

    • Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

    • Heat at 100°C for 5 minutes.

    • Interpretation:

      • Intense Blue Beads: Indicates a positive result (incomplete coupling), as ninhydrin reacts with the free primary amine. The coupling step must be repeated.

      • Yellow/Colorless Beads: Indicates a negative result (complete coupling), as there are no free primary amines to react. The cycle can proceed to the next amino acid.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next cycle.

Phase 3: Final Cleavage and Deprotection

This is the final and most hazardous step. It requires specialized equipment and extreme caution due to the use of anhydrous hydrogen fluoride (HF), which is highly corrosive and toxic. This procedure must be performed in a dedicated, HF-rated fume hood with appropriate personal protective equipment.

Protocol 3.1: HF Cleavage

  • Preparation: Place the dried peptide-resin (e.g., 500 mg) into an HF-rated reaction vessel (e.g., made of Kel-F). Add 0.5 mL of anisole, which acts as a scavenger to trap the reactive carbocations generated during the cleavage of the benzyl-based side-chain protecting groups, preventing side reactions like the alkylation of sensitive residues.

  • HF Distillation: Cool the reaction vessel to -10°C. Carefully distill approximately 5 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour. The strong acid simultaneously cleaves the ester bond anchoring the peptide to the resin and removes the side-chain protecting groups (e.g., 2-Cl-Z from lysine).

  • HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Extraction: Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy powder.

Purification and Analysis

The crude peptide obtained after cleavage is typically a mixture containing the target peptide along with truncated or modified sequences. Purification is essential.

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Analysis: The identity and purity of the final peptide should be confirmed by analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Application Notes and Protocols for Coupling Reagents with Boc-Lys-OMe HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of the amide bond is the cornerstone of peptide synthesis, a process that enables the construction of peptides and proteins with profound implications for research and therapeutic development. In the realm of solution-phase peptide synthesis, the coupling of an N-terminally protected amino acid with the free amine of another amino acid derivative is a critical step that dictates the efficiency, purity, and overall success of the synthesis. This guide focuses on the specific application of coupling reagents for the amine component Boc-Lys-OMe HCl , a derivative of lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus is a methyl ester. The hydrochloride salt form necessitates careful consideration of the reaction conditions, particularly the choice of base for neutralization.

These application notes provide a comprehensive overview of the principles, selection of reagents, and detailed protocols for the successful coupling of this compound in a solution-phase context.

Understanding the Substrate: this compound

Before delving into coupling protocols, it is essential to understand the characteristics of the starting material, this compound, and how they influence the reaction strategy.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the α-amino group is an acid-labile protecting group. This means it is stable under the basic or neutral conditions of the coupling reaction but can be readily removed with acids like trifluoroacetic acid (TFA) to elongate the peptide chain.

  • Methyl Ester (OMe): The C-terminal methyl ester protects the carboxylic acid from participating in the coupling reaction. However, it is susceptible to hydrolysis (saponification) under strong basic conditions, which could lead to an undesired free carboxylic acid. This necessitates the use of non-nucleophilic, sterically hindered bases during the coupling step.[1]

  • Hydrochloride (HCl) Salt: The α-amino group is protonated, forming a hydrochloride salt. This enhances the stability and solubility of the amino acid derivative. For the coupling reaction to proceed, the free amine must be liberated by the addition of a suitable base to neutralize the HCl.[2]

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. Coupling reagents work by activating the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of Boc-Lys-OMe. The main classes of coupling reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides DIC, DCC, EDCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]Cost-effective, widely used.Can lead to racemization and formation of N-acylurea byproduct. Often requires an additive like HOBt.
Phosphonium Salts PyBOP, BOPForm an activated ester (e.g., OBt ester) from the carboxylic acid.[4]High coupling efficiency, low racemization, byproducts are generally soluble.BOP reagent produces a carcinogenic byproduct (HMPA).[4]
Uronium/Aminium Salts HATU, HBTU, TBTUForm a highly reactive activated ester (e.g., OAt or OBt ester).[5]Very rapid and efficient, low racemization, particularly effective for hindered couplings.Can cause guanidinylation of the free amine if used in excess.[6]

The Crucial Role of the Base

In the context of coupling with this compound, the base serves two primary functions:

  • Neutralization: To deprotonate the hydrochloride salt of the α-amino group, liberating the free amine for nucleophilic attack.

  • Facilitating Carboxylic Acid Activation: In many protocols, particularly with uronium/aminium and phosphonium salts, the base deprotonates the carboxylic acid of the incoming N-protected amino acid, initiating its activation by the coupling reagent.

The ideal base for this application is a non-nucleophilic, sterically hindered tertiary amine. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used and recommended base due to its low nucleophilicity, which minimizes the risk of side reactions such as attacking the activated ester or promoting ester saponification.[7] Triethylamine (TEA) is less sterically hindered and can sometimes act as a nucleophile, leading to unwanted byproducts.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling a generic N-protected amino acid (e.g., Boc-Ala-OH) with this compound using two different classes of highly effective coupling reagents.

Protocol 1: HATU-Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[9]

Diagram of HATU Coupling Workflow:

HATU_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA_OH Boc-AA-OH Activated_Ester OAt-Active Ester Boc_AA_OH->Activated_Ester 1. Activation HATU HATU HATU->Activated_Ester DIPEA_act DIPEA DIPEA_act->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide 3. Coupling Boc_Lys_OMe_HCl This compound Free_Amine Free Amine (Boc-Lys-OMe) Boc_Lys_OMe_HCl->Free_Amine 2. Neutralization DIPEA_neut DIPEA DIPEA_neut->Free_Amine Free_Amine->Dipeptide DIC_HOBt_Mechanism Boc_AA_OH Boc-AA-OH O_acylisourea O-acylisourea intermediate Boc_AA_OH->O_acylisourea Activation DIC DIC DIC->O_acylisourea HOBt_ester HOBt-ester O_acylisourea->HOBt_ester Additive Reaction DIU Diisopropylurea (byproduct) O_acylisourea->DIU HOBt HOBt HOBt->HOBt_ester Dipeptide Protected Dipeptide HOBt_ester->Dipeptide Coupling Boc_Lys_OMe Boc-Lys-OMe (from HCl salt + DIPEA) Boc_Lys_OMe->Dipeptide

References

Application Note: A Practical Guide to the Synthesis of Cationic Antimicrobial Peptides Using Boc-Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Synthetic Antimicrobial Peptides

The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents.[1][2] Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which often involves the disruption of microbial membranes, making the development of resistance more challenging for pathogens.[1][3] Many AMPs are characterized by a cationic nature, conferred by an abundance of basic amino acid residues such as lysine, and an amphipathic structure.[3] These features are critical for their initial electrostatic interaction with negatively charged bacterial membranes and subsequent membrane perturbation.[4]

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production, enabling the efficient and controlled assembly of amino acids into a desired sequence.[5][6] While the fluorenylmethyloxycarbonyl (Fmoc) strategy is prevalent, the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and valuable approach, particularly for the synthesis of complex or lengthy peptide sequences.[][8] This application note provides a detailed, experience-driven guide to the synthesis of a model cationic antimicrobial peptide using the Boc-SPPS methodology, with a special focus on the incorporation of lysine residues.

A note on starting materials: While this guide will focus on the use of standard, commercially available Boc-protected lysine derivatives such as Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) for direct use in SPPS, it is important to clarify the role of related compounds.[9][10][11] A compound like Nε-Boc-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe •HCl) is a lysine derivative where the side chain is protected by a Boc group and the C-terminus is a methyl ester.[12] This type of molecule is more commonly employed in solution-phase peptide synthesis or for the preparation of specific peptide fragments. For standard Boc-SPPS, direct incorporation of side-chain protected Boc-amino acids onto the solid support is the conventional and most efficient workflow.

The Boc Protection Strategy: A Deliberate Choice for AMP Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a quasi-orthogonal system where the temporary Nα-Boc group is labile to moderate acids (e.g., trifluoroacetic acid, TFA), while the more permanent side-chain protecting groups (often benzyl-based) require stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[13][14] This difference in acid lability is the foundation of the Boc-SPPS cycle.[13]

Advantages of the Boc Strategy for AMP Synthesis:

  • Reduced Aggregation: For certain hydrophobic or aggregation-prone sequences, which can be common in AMPs, the repeated acid treatment in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain, leading to higher crude purity.

  • Avoidance of Piperidine-Related Side Reactions: The Fmoc strategy relies on piperidine for deprotection, which can sometimes lead to side reactions like aspartimide formation.[15] The Boc strategy circumvents these specific issues.

Experimental Workflow: Synthesis of a Model Cationic AMP

This section details the synthesis of a hypothetical 12-amino acid AMP, "Lysocidin" (Sequence: K-K-G-I-A-F-L-K-K-I-L-A-NH₂), which is rich in lysine (K) to impart a strong positive charge.

Diagram: Overall Workflow for Lysocidin Synthesis

AMP_Synthesis_Workflow cluster_Synthesis Boc-SPPS Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin_Prep Resin Preparation (MBHA Resin) Boc_Cycle Iterative Boc-SPPS Cycles (Deprotection, Neutralization, Coupling) Resin_Prep->Boc_Cycle Start Synthesis Final_Deprotection Final Nα-Boc Deprotection Boc_Cycle->Final_Deprotection Sequence Complete Cleavage HF Cleavage (Simultaneous cleavage from resin & side-chain deprotection) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (Mass Spectrometry, Analytical HPLC) Purification->Analysis Fraction Collection Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Final_Product Pure Lysocidin (K-K-G-I-A-F-L-K-K-I-L-A-NH₂) Lyophilization->Final_Product Yields Pure Peptide

Caption: Overall workflow for the synthesis of Lysocidin.

Materials and Reagents
ReagentSupplierGrade
MBHA Resin HCle.g., Sigma-Aldrich100-200 mesh, ~0.8 mmol/g
Boc-Ala-OHe.g., ChemPepPeptide Synthesis Grade
Boc-Leu-OHe.g., ChemPepPeptide Synthesis Grade
Boc-Ile-OHe.g., ChemPepPeptide Synthesis Grade
Boc-Phe-OHe.g., ChemPepPeptide Synthesis Grade
Boc-Gly-OHe.g., ChemPepPeptide Synthesis Grade
Boc-Lys(2-Cl-Z)-OHe.g., ChemPepPeptide Synthesis Grade
Dichloromethane (DCM)e.g., Fisher ScientificAnhydrous, Peptide Grade
N,N-Dimethylformamide (DMF)e.g., Fisher ScientificAnhydrous, Peptide Grade
Trifluoroacetic Acid (TFA)e.g., Sigma-AldrichReagent Grade
Diisopropylethylamine (DIEA)e.g., Sigma-AldrichReagent Grade
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)e.g., AAPPTECPeptide Synthesis Grade
Anhydrous Hydrogen Fluoride (HF)e.g., Airgas>99.9% purity
Anisolee.g., Sigma-AldrichReagent Grade
Acetonitrile (ACN)e.g., Fisher ScientificHPLC Grade
Diethyl Ethere.g., Fisher ScientificAnhydrous
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Lysocidin

This protocol is based on a 0.2 mmol synthesis scale.

1. Resin Preparation and First Amino Acid Coupling: a. Place 250 mg of MBHA resin (~0.2 mmol) in a reaction vessel. b. Swell the resin in DCM for 30 minutes, then drain. c. Neutralize the resin with 5% DIEA in DCM (2 x 2 min). Wash with DCM (3x). d. Coupling of Boc-Ala-OH: In a separate vial, dissolve Boc-Ala-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in a minimal amount of DMF. Add to the resin and agitate for 1-2 hours. e. Perform a Kaiser test to confirm complete coupling (ninhydrin negative).[16]

2. The Boc-SPPS Cycle:

This cycle is repeated for each subsequent amino acid in the sequence (L-I-K-K-L-F-A-I-G-K-K).

Diagram: The Boc-SPPS Cycle

Boc_SPPS_Cycle Start Peptide-Resin (Nα-Boc protected) Deprotection 1. Deprotection 50% TFA in DCM (20 min) Start->Deprotection Wash_1 2. Wash (DCM, IPA, DCM) Deprotection->Wash_1 Neutralization 3. Neutralization 5% DIEA in DCM (2 x 2 min) Wash_1->Neutralization Wash_2 4. Wash (DCM) Neutralization->Wash_2 Coupling 5. Coupling Boc-AA-OH, HBTU, DIEA in DMF (1-2 hr) Wash_2->Coupling Wash_3 6. Wash (DMF, DCM) Coupling->Wash_3 End Peptide-Resin (n+1) (Nα-Boc protected) Wash_3->End Repeat for next amino acid

Caption: The iterative steps of the Boc-SPPS cycle.

3. Final Deprotection: After the final amino acid (the N-terminal Lysine) is coupled, perform one last deprotection step (Step 2a) to remove the final Boc group, followed by thorough washing and drying of the peptide-resin under vacuum.

Protocol 2: Cleavage and Global Deprotection

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood and apparatus.[16][17]

1. Preparation: a. Dry the peptide-resin (approx. 500 mg) thoroughly under high vacuum for several hours. b. Place the dried resin in the reaction vessel of the HF apparatus. c. Add a magnetic stir bar and anisole (1.0 mL) as a scavenger to protect sensitive residues from alkylation by carbocations generated during cleavage.[16]

2. HF Cleavage: a. Cool the reaction vessel to -5°C to 0°C using a cryocooler or dry ice/acetone bath. b. Condense approximately 10 mL of anhydrous HF into the reaction vessel. c. Stir the mixture at 0°C for 60-90 minutes. This step simultaneously cleaves the peptide from the MBHA resin and removes all side-chain protecting groups (including the 2-Cl-Z groups from the lysine side chains). d. After the reaction, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

3. Peptide Precipitation and Washing: a. Transfer the resin and crude peptide mixture to a centrifuge tube. b. Triturate the resin with cold, anhydrous diethyl ether to precipitate the crude peptide. c. Centrifuge the mixture and carefully decant the ether. Repeat this washing step 3-4 times to remove the scavenger and other organic-soluble impurities. d. Dry the resulting white peptide precipitate under vacuum.

Protocol 3: Purification and Characterization

The crude peptide must be purified to isolate the target AMP from deletion sequences and other synthesis-related impurities.[18]

1. Purification by Reversed-Phase HPLC (RP-HPLC): a. Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10-20% Acetonitrile in water with 0.1% TFA). b. Chromatography Conditions:

  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: A linear gradient, for example, from 10% to 50% B over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude product.[19]
  • Detection: UV at 220 nm. c. Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

2. Characterization: a. Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18 column. Pool fractions with >95% purity. b. Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS.[20][21] The expected monoisotopic mass for Lysocidin (C₇₂H₁₃₇N₁₉O₁₂) is approximately 1476.08 Da.

3. Lyophilization: a. Freeze the pooled, pure fractions. b. Lyophilize the frozen solution to obtain the final peptide as a fluffy, white powder. Store at -20°C or lower.

Conclusion and Field-Proven Insights

The Boc-SPPS strategy remains a powerful method for the synthesis of antimicrobial peptides. The key to success lies in meticulous execution of each step, from ensuring complete coupling at every cycle to the careful handling of hazardous reagents like HF. For cationic AMPs rich in lysine, the choice of a robust side-chain protecting group like 2-Cl-Z is critical to prevent side reactions during synthesis. The purification by RP-HPLC is often the most time-consuming step, and optimization of the gradient is crucial for achieving high purity. The protocols outlined in this note provide a validated framework for researchers to successfully synthesize and purify custom antimicrobial peptides for downstream applications in drug discovery and molecular biology.

References

Application Notes and Protocols: Strategic Use of Boc-Protected Lysine Methyl Esters in the Synthesis of Cancer Research Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lysine in Cancer-Targeted Peptides

In the landscape of oncology research and drug development, peptides have emerged as highly specific and potent therapeutic and diagnostic agents. Their ability to mimic natural ligands, disrupt protein-protein interactions, and deliver cytotoxic payloads makes them invaluable tools. The amino acid lysine, with its primary amine on the side chain, is of particular strategic importance. This functional group serves as a versatile handle for bioconjugation, allowing for the attachment of fluorophores, imaging agents, drug molecules, or for creating branched and cyclic structures to enhance stability and efficacy.[1][2] In cancer research, this versatility is exploited to create sophisticated peptide constructs that can target tumors, modulate signaling pathways, or act as enzyme inhibitors.[3][4][5] For instance, lysine-rich peptides have been shown to suppress the migration of breast cancer cells, and the modulation of lysine metabolism is a target in certain cancers.[5][6][7]

The synthesis of such complex peptides requires a robust chemical strategy, particularly concerning the protection of lysine's two amino groups. The tert-butyloxycarbonyl (Boc) protecting group, in combination with a methyl ester (OMe) for carboxyl protection, provides a classic and effective approach.[8][9][10] This guide provides a detailed examination of two key building blocks, Nα-Boc-L-lysine methyl ester hydrochloride and Nε-Boc-L-lysine methyl ester hydrochloride, outlining their specific applications, advantages, and detailed protocols for their use in synthesizing peptides for cancer research.

Understanding the Strategic Building Blocks: α- vs. ε-Protection

A common point of confusion arises from the nomenclature "Boc-Lys-OMe HCl," which can refer to two distinct isomers. The strategic choice between these isomers is fundamental to the design of the peptide synthesis workflow, whether in solution or on a solid phase.

Compound NameNα-Boc-L-lysine methyl ester HCl Nε-Boc-L-lysine methyl ester HCl
Common Synonym(s) Boc-Lys-OMe·HClH-Lys(Boc)-OMe·HCl, L-Lys(Boc)-OMe·HCl
CAS Number 55757-60-3[11]2389-48-2[12][13]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[11]C₁₂H₂₄N₂O₄·HCl[12]
Molecular Weight 296.79 g/mol [11]296.8 g/mol [12]
Structure Boc group on the α-amino group; free ε-amino group (as HCl salt).Free α-amino group (as HCl salt); Boc group on the ε-amino group.
Primary Application Solution-phase peptide synthesis, typically as the C-terminal residue.Solid-phase peptide synthesis (SPPS) as a building block for chain elongation.[12]

Diagram: Strategic Divergence of Boc-Lys-OMe Isomers

G cluster_0 Choice of Isomer Dictates Synthesis Strategy cluster_1 Application Pathways Topic This compound in Cancer Peptide Synthesis Alpha Nα-Boc-Lys-OMe HCl (CAS 55757-60-3) Topic->Alpha Epsilon Nε-Boc-Lys-OMe HCl (CAS 2389-48-2) Topic->Epsilon Solution Solution-Phase Peptide Synthesis - Fragment condensation - Scalable production Alpha->Solution Protected N-terminus, C-terminal ester SPPS Solid-Phase Peptide Synthesis (SPPS) - Stepwise elongation on resin - High throughput & automation Epsilon->SPPS Free α-amine for coupling

Caption: Choice of Boc-Lys-OMe isomer and its corresponding synthesis pathway.

Part 1: Nε-Boc-L-lysine methyl ester HCl in Solid-Phase Peptide Synthesis (SPPS)

Nε-Boc-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe·HCl) is a cornerstone for incorporating lysine into a peptide sequence using the Boc/Bzl SPPS strategy.[9] In this approach, the temporary Nα-Boc group is removed at each cycle with a moderate acid, like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (like the Boc on the lysine side chain) remain intact until the final, harsh acid cleavage step.[8][9]

Causality Behind Experimental Choices in Boc-SPPS
  • Why Boc for Side-Chain Protection? The Boc group on the ε-amine is stable to the repetitive 25-50% TFA in dichloromethane (DCM) used for Nα-Boc deprotection.[8][14] It requires a much stronger acid, such as neat hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage from the resin, ensuring the side-chain remains protected throughout chain assembly.[14]

  • Why a Methyl Ester? While H-Lys(Boc)-OH is more common for direct use in SPPS, the methyl ester variant (H-Lys(Boc)-OMe·HCl) is valuable for synthesizing peptide fragments in solution that are later used in a hybrid or convergent synthesis strategy. For direct SPPS, the free carboxyl group is required for coupling to the resin's amino group. However, if preparing a fragment, the methyl ester serves as a stable carboxyl protecting group.

  • Neutralization is Critical: The starting material is an HCl salt of the α-amino group. Before coupling, this salt must be neutralized to the free amine using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Failure to do so will prevent the nucleophilic attack of the α-amine on the activated carboxyl group of the preceding amino acid, halting peptide elongation.[9][15]

Protocol 1: Incorporation of H-Lys(Boc)-OMe·HCl into a Peptide on Solid Support

This protocol assumes a manual Boc-SPPS workflow starting with a peptide-resin ready for the next coupling cycle.

Materials:

  • Peptide-resin (e.g., Merrifield resin with the preceding amino acid coupled)

  • H-Lys(Boc)-OMe·HCl (CAS 2389-48-2)[12][13]

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide)

  • Activation Additive (if using DCC): HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide grade)

  • Washing Solvents: Isopropanol (IPA)

  • Deprotection Solution: 25-50% TFA in DCM[8]

  • Neutralization Solution: 5-10% DIPEA in DCM[8][16]

Workflow Diagram: Boc-SPPS Cycle for Lysine Incorporation

G cluster_activation Amino Acid Activation start Start: Peptide-Resin with free N-terminal amine dissolve 1. Dissolve H-Lys(Boc)-OMe·HCl, HBTU in DMF coupling 3. Add activated Lys solution to Peptide-Resin. Agitate for 1-2 hours. start->coupling add_base 2. Add DIPEA to neutralize HCl and activate dissolve->add_base add_base->coupling wash1 4. Wash Resin (DMF, DCM) coupling->wash1 monitor 5. Monitor with Kaiser Test (Should be negative/yellow) wash1->monitor monitor->coupling Incomplete (Recouple) deprotect 6. Nα-Boc Deprotection: Treat with 25-50% TFA/DCM for 20-30 min monitor->deprotect Coupling Complete wash2 7. Wash Resin (DCM, IPA, DCM) deprotect->wash2 neutralize 8. Neutralize TFA Salt: Treat with 5-10% DIPEA/DCM wash2->neutralize wash3 9. Wash Resin (DCM) neutralize->wash3 end End: Peptide-Resin ready for next coupling cycle wash3->end

Caption: Step-by-step workflow for a single Boc-SPPS cycle incorporating lysine.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin that has undergone the previous deprotection and neutralization steps, presenting a free N-terminal amine. Swell the resin in DCM for 15-30 minutes, then drain.[8]

  • Amino Acid Activation:

    • In a separate vessel, dissolve H-Lys(Boc)-OMe·HCl (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in a minimal amount of DMF.

    • Add DIPEA (4.0 eq.) to the mixture. This serves two purposes: neutralizing the HCl salt to liberate the free α-amine and activating the carboxyl group for coupling.[15] The solution should be added to the resin immediately.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x).

  • Monitoring the Coupling: Perform a qualitative Kaiser test.[15] A negative result (yellow beads) indicates the successful consumption of all free amines. A positive result (blue/purple beads) signifies incomplete coupling, and Step 3 should be repeated.

  • Nα-Boc Deprotection: Add a solution of 25-50% TFA in DCM to the resin.[8][14] Agitate for 20-30 minutes at room temperature.[8] This cleaves the Boc group from the newly added lysine's α-amine, preparing it for the next amino acid addition.

  • Post-Deprotection Wash: Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[14]

  • Neutralization: Add a solution of 5-10% DIPEA in DCM or DMF and agitate for 2-5 minutes (repeat twice).[15][16] This neutralizes the N-terminal trifluoroacetate salt to the free amine.

  • Final Wash: Wash the resin with DCM (3x) to remove excess DIPEA. The resin is now ready for the next coupling cycle.[16]

Part 2: Nα-Boc-L-lysine methyl ester HCl in Solution-Phase Synthesis

Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) is primarily used in solution-phase peptide synthesis (SPPS).[17][18] This method is advantageous for large-scale synthesis of smaller peptides or peptide fragments that can be purified at intermediate stages and later ligated together.[10] In this molecule, the N-terminus is protected by Boc, the C-terminus by a methyl ester, and the side-chain ε-amino group is free (as an HCl salt). This configuration is ideal for coupling its protected carboxyl group to the free amine of another amino acid or peptide.

Protocol 2: Dipeptide Synthesis using Boc-Lys-OMe·HCl in Solution

This protocol describes the synthesis of a simple dipeptide, Ala-Lys, to illustrate the use of Boc-Lys-OMe·HCl. The target will be Boc-Ala-Lys(Boc)-OMe, demonstrating protection of the newly exposed ε-amine after the initial coupling.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • Boc-Lys-OMe·HCl (CAS 55757-60-3)[11]

  • Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Activation Additive: HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA or N-methylmorpholine (NMM)

  • Reagent for side-chain protection: Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvents: DCM, DMF (anhydrous)

  • Aqueous solutions for work-up: 1 M HCl, saturated sodium bicarbonate (NaHCO₃), brine (saturated NaCl)

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Liberate the Free Amine: Dissolve Boc-Lys-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt on the side-chain amine and stir for 20 minutes at room temperature. This step is critical for the subsequent protection step.

  • Side-Chain Protection: To the solution from Step 1, add (Boc)₂O (1.1 eq). Stir the reaction at room temperature overnight. This protects the ε-amino group, resulting in Boc-Lys(Boc)-OMe. The progress can be monitored by TLC.

  • Deprotection of Nα-Boc Group: After work-up to isolate Boc-Lys(Boc)-OMe, dissolve it in a minimal amount of 1,4-dioxane. Add 4 M HCl in dioxane (5-10 equivalents).[8] Stir for 30-60 minutes. The product, H-Lys(Boc)-OMe·HCl, will precipitate and can be collected.

  • Peptide Coupling:

    • In one flask, dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) from the previous step in anhydrous DMF and neutralize with DIPEA (1.1 eq).

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DCM/DMF. Stir at 0 °C for 15 minutes to pre-activate the carboxyl group.

    • Add the free amine solution from the first flask to the activated Boc-Ala-OH solution.[19]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any urea byproduct if a carbodiimide like DCC were used (EDC byproducts are water-soluble).

    • Dilute the filtrate with ethyl acetate (EtOAc). Wash successively with 1 M HCl, saturated NaHCO₃, and brine.[19]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[19]

    • The crude product, Boc-Ala-Lys(Boc)-OMe, can be purified by flash column chromatography on silica gel.

Part 3: Final Cleavage and Purification

Regardless of the synthesis method, the final steps involve cleaving the peptide from the resin (for SPPS), removing all side-chain protecting groups, and purifying the final product.

  • Cleavage (Boc-SPPS): A "high HF" cleavage is the classic method. The peptide-resin is treated with anhydrous liquid HF, typically with scavengers like anisole, to cleave the peptide from the resin and remove the Boc and other benzyl-type side-chain protecting groups simultaneously.[14]

  • Purification: The crude peptide is almost always purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21] A gradient of water and acetonitrile, often with 0.1% TFA as an ion-pairing agent, is used to separate the target peptide from impurities generated during synthesis.[20]

  • Characterization: The purity of the final peptide is confirmed by analytical HPLC, and its identity is verified by mass spectrometry (e.g., ESI-MS).[22]

Conclusion

The strategic selection and application of Boc-protected lysine methyl ester derivatives are fundamental to the successful synthesis of complex peptides for cancer research. Nε-Boc-L-lysine methyl ester hydrochloride is an essential building block for introducing lysine via Boc-SPPS, allowing for the assembly of long and complex sequences. Its isomer, Nα-Boc-L-lysine methyl ester hydrochloride, serves a key role in solution-phase strategies, particularly for fragment synthesis. By understanding the distinct roles of these isomers and applying the robust protocols detailed in this guide, researchers can confidently construct the sophisticated peptide architectures required to advance cancer diagnostics and therapeutics.

References

Application Notes and Protocols for Boc-Lys-OMe HCl in the Development of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Role of Lysine in Therapeutic Peptides

Lysine, a basic amino acid, is a cornerstone in modern drug design, primarily due to its versatile ε-amino side chain.[] This functional group serves as a critical handle for chemical modifications that can significantly enhance a peptide's therapeutic profile. By modifying lysine residues, researchers can improve drug efficacy, increase metabolic stability against enzymatic degradation, optimize solubility and pharmacokinetic properties, and facilitate targeted delivery through conjugation to other molecules.[]

Nε-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe HCl) is a key derivative used in this context. It is a lysine molecule where the side-chain ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe).[2][3] This dual-protection scheme makes it a valuable building block, particularly in solution-phase peptide synthesis and as a precursor for more complex, orthogonally protected derivatives used in solid-phase synthesis.[2][]

Physicochemical Properties and Handling

Proper handling and storage of starting materials are paramount for the success of any synthesis. The quality of this compound directly impacts coupling efficiency and the purity of the final peptide.

PropertyValueSource(s)
CAS Number 2389-48-2[2][3]
Alternate Names Nε-Boc-L-lysine methyl ester HCl, H-Lys(Boc)-OMe·HCl[2][5]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[2][3]
Molecular Weight 296.8 g/mol [2][3]
Appearance White to off-white powder[2][6]
Melting Point 152-165 °C[2][3]
Solubility Soluble in methanol and other polar organic solvents[3]
Storage Conditions Store at 0-8 °C, sealed in a dry, dark place[2][3]

Handling Protocol:

  • Always handle in a dry, well-ventilated environment to prevent hydrolysis of the methyl ester and degradation of the Boc group.[3]

  • Bring the container to room temperature before opening to minimize moisture condensation.

  • Use appropriate personal protective equipment (PPE), as the compound may be an irritant.[3]

Core Concept: The Power of Orthogonal Protection

Peptide synthesis is a stepwise process of forming amide bonds. To ensure the reaction occurs only between the desired α-amino and α-carboxyl groups, all other reactive functionalities must be masked with protecting groups. The strategic advantage in modern peptide chemistry comes from using an orthogonal protection scheme , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[7][8]

  • Boc (tert-butyloxycarbonyl) Group: Protects the ε-amino group of the lysine side chain. It is an acid-labile group, typically removed using moderate to strong acids like trifluoroacetic acid (TFA).[6][9]

  • Methyl Ester (OMe) Group: Protects the C-terminal carboxyl group. It is typically removed by saponification (hydrolysis with a base like NaOH), conditions under which the Boc group is stable.

  • α-Amino Group (as HCl salt): The free α-amino group is protonated as a hydrochloride salt. It must be neutralized to its free amine form with a non-nucleophilic base (e.g., DIEA) just before coupling.

This orthogonality allows for selective manipulation of different parts of the molecule, a critical requirement for creating complex therapeutic peptides.[10][11]

Diagram of Boc-Lys-OMe highlighting the orthogonal protecting groups.

Application I: Solution-Phase Peptide Synthesis

This compound is well-suited for solution-phase synthesis, a method often employed for large-scale production of shorter peptides. Here, reactions are carried out in solution, and the product is isolated and purified after each step.

Protocol: Synthesis of a Model Dipeptide (e.g., Ala-Lys)

This protocol details the coupling of an N-terminally protected Alanine (e.g., Fmoc-Ala-OH) to H-Lys(Boc)-OMe.

Materials:

  • Fmoc-Ala-OH

  • H-Lys(Boc)-OMe·HCl

  • Coupling Agents: 1-Hydroxybenzotriazole (HOBt), N,N'-Diisopropylcarbodiimide (DIC)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Reagents for workup and purification

Step-by-Step Methodology:

  • Neutralization of H-Lys(Boc)-OMe·HCl:

    • Dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) in DCM or DMF.

    • Cool the solution to 0 °C in an ice bath. This is critical to minimize potential side reactions.

    • Add DIEA (1.1 eq) dropwise while stirring. The extra equivalent ensures complete neutralization of the hydrochloride salt.

    • Stir for 15 minutes at 0 °C. The resulting solution contains the free amine of lysine, ready for coupling.

  • Activation of Fmoc-Ala-OH:

    • In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in DMF. HOBt acts as a coupling additive to suppress side reactions and minimize racemization.

    • Cool the solution to 0 °C.

    • Add DIC (1.1 eq) dropwise. DIC is the carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

    • Stir the activation mixture for 20 minutes at 0 °C.

  • Coupling Reaction:

    • Slowly add the activated Fmoc-Ala-OH solution to the neutralized H-Lys(Boc)-OMe solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed. This confirms the reaction has gone to completion.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct from the DIC activator.

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (to remove excess acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide (Fmoc-Ala-Lys(Boc)-OMe) using column chromatography.

G A 1. Neutralize H-Lys(Boc)-OMe·HCl (Reagent: DIEA) C 3. Couple Activated Acid and Free Amine A->C B 2. Activate Fmoc-Ala-OH (Reagents: DIC/HOBt) B->C D 4. Monitor Reaction (Method: TLC) C->D E 5. Work-up & Purify (Method: Column Chromatography) D->E F Fmoc-Ala-Lys(Boc)-OMe E->F

Workflow for solution-phase dipeptide synthesis.

Application II: On-Resin Site-Specific Modification

While this compound is not directly used in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the principle of its side-chain protection is central to advanced therapeutic design. In SPPS, derivatives like Fmoc-Lys(Boc)-OH are used.[12] The true power emerges when using a lysine derivative with a third, orthogonal protecting group on the side chain (e.g., Msc, Alloc, Mtt), allowing for on-resin, site-specific modifications.[8][13]

This strategy is fundamental for creating:

  • Branched Peptides: For vaccine development or multivalent receptor binding.[8]

  • PEGylated Peptides: To increase serum half-life.

  • Labeled Peptides: With fluorophores or biotin for diagnostic and imaging applications.[8]

  • Cyclic Peptides: To improve stability and receptor affinity.[8]

Protocol: On-Resin Lysine Side-Chain Labeling (Orthogonal Strategy)

This protocol illustrates the concept using a lysine protected with a base-labile group (e.g., Msc) within a standard Boc-SPPS framework.[8]

Methodology:

  • Peptide Assembly: Synthesize the main peptide backbone on a solid support resin using standard Boc-SPPS cycles (TFA deprotection, neutralization, coupling).[8] At the desired position, incorporate Boc-Lys(Msc)-OH . The Msc group is stable to the repetitive TFA treatments used to remove the α-amino Boc groups.[8]

  • Selective Side-Chain Deprotection:

    • Once the main chain is assembled, wash the peptide-resin thoroughly with DCM and DMF.

    • Treat the resin with a specific basic solution (e.g., 5% piperidine in DMF) to selectively remove only the Msc group from the lysine side chain. The α-Boc group on the N-terminus and other acid-labile side-chain protecting groups remain intact.

    • Validation: Perform a colorimetric test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) confirms the successful exposure of the free ε-amino group.[14]

  • On-Resin Conjugation:

    • Dissolve the molecule to be conjugated (e.g., a fluorescent dye with an activated NHS-ester) in DMF.

    • Add the solution to the resin containing the deprotected lysine side chain.

    • Allow the coupling reaction to proceed for several hours at room temperature.

  • Final Cleavage and Purification:

    • Wash the resin to remove excess labeling reagent.

    • Cleave the fully assembled and labeled peptide from the resin and remove all remaining protecting groups simultaneously using a strong acid cocktail (e.g., HF or TFMSA with scavengers like triisopropylsilane).[7][15]

    • Purify the final labeled peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15]

G A 1. Assemble Peptide on Resin (Incorporate Boc-Lys(Msc)-OH) B 2. Selectively Deprotect Lys Side-Chain (Reagent: Base) A->B C 3. On-Resin Conjugation (e.g., Fluorophore) B->C D 4. Global Deprotection & Cleavage from Resin (Reagent: Strong Acid) C->D E 5. Purify Labeled Peptide (Method: RP-HPLC) D->E

Workflow for on-resin site-specific modification.

Analytical Quality Control

Rigorous analytical characterization is non-negotiable in therapeutic peptide development to ensure identity, purity, and structural integrity.

TechniquePurposeRationale
RP-HPLC Purity Assessment & QuantificationSeparates the target peptide from impurities and truncated sequences based on hydrophobicity, providing a quantitative measure of purity.[2][15]
Mass Spectrometry (MS/MS) Identity Confirmation & SequencingConfirms the molecular weight of the peptide is correct. Tandem MS (MS/MS) fragments the peptide to verify the amino acid sequence and locate modifications.[16][17][18][19]
NMR Spectroscopy Structural ConfirmationProvides detailed structural information for the initial building block (this compound) and can be used to confirm the 3D structure of the final peptide.[20]
Amino Acid Analysis (AAA) Compositional VerificationHydrolyzes the peptide into its constituent amino acids and quantifies them to confirm the correct composition and peptide concentration.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling Reaction - Insufficient activation of the carboxylic acid.- Steric hindrance.- Incomplete neutralization of the amine salt.- Increase reaction time or temperature.- Use a more potent coupling agent (e.g., HATU).- Ensure at least 1.1 equivalents of base are used for neutralization.
Racemization of Amino Acids - Over-activation.- Presence of excess base during coupling.- Use an anti-racemization additive like HOBt or Oxyma.- Avoid strong bases like triethylamine (TEA); prefer DIEA.
Unwanted Boc Deprotection - Accidental exposure to acidic conditions during workup or storage.- Ensure all solvents and reagents are anhydrous and neutral during coupling steps.- Perform aqueous washes with a buffered or slightly basic solution.
Side Products During Cleavage - Reactive carbocations generated from Boc or other protecting groups are not trapped.- Always use a "cleavage cocktail" containing scavengers like triisopropylsilane (TIS), water, or anisole to quench reactive species.[7][15]

Conclusion

This compound and its derivatives are more than just reagents; they are strategic tools that grant medicinal chemists precise control over peptide architecture. The ability to leverage its protected functional groups—particularly through orthogonal strategies—is fundamental to developing next-generation therapeutic peptides with enhanced stability, targeted action, and improved pharmacokinetic profiles.[][21] As peptide-based therapeutics continue to address complex diseases, mastering the chemistry of these essential building blocks will remain critical for innovation in drug discovery and development.[22][23]

References

Application Notes & Protocols: The Strategic Use of Nε-Boc-L-lysine Methyl Ester Hydrochloride in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Differentially Protected Lysine Building Block

In the intricate field of peptide synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving high yields, purity, and the desired final product. Nε-Boc-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe·HCl) emerges as a uniquely valuable building block, particularly in solution-phase synthesis and for the creation of complex peptide architectures.[1][] Lysine, with its primary amino group on the side chain (the ε-amino group), is a frequent site for post-translational modifications, branching, or conjugation in bioactive peptides.[3][4]

This guide provides a comprehensive overview of H-Lys(Boc)-OMe·HCl, detailing its chemical rationale, applications, and detailed protocols for its use. The core advantage of this molecule lies in its differential protection: the α-amino group is free (as a hydrochloride salt), the ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester.[5][6] This configuration allows for selective reactions at the α-amino group without interference from the side chain or carboxyl group, making it a cornerstone for the controlled, stepwise assembly of lysine-containing peptides.[7]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the first step toward its successful application.

PropertyValueReference
Synonyms Nε-Boc-L-lysine methyl ester hydrochloride, H-Lys(Boc)-OMe HCl[6][8]
CAS Number 2389-48-2[1][8]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[1][9]
Molecular Weight 296.79 g/mol [1][9]
Appearance White to off-white crystalline powder[1]
Purity ≥98% (HPLC/TLC)[1][5]
Storage Store at 0-8 °C, desiccated.[1]

The Strategic Advantage: Orthogonality in Action

The power of H-Lys(Boc)-OMe·HCl lies in the concept of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting the others. This reagent exemplifies a semi-protected building block ideal for solution-phase synthesis.

  • α-Amino Group (as HCl salt): The free amine is the reactive site for peptide bond formation. The hydrochloride salt form enhances stability and solubility but must be neutralized in situ before coupling.[10]

  • ε-Amino Group (Boc protected): The Boc group is stable under the basic or neutral conditions of peptide coupling but is readily removed with moderate acids like trifluoroacetic acid (TFA).[11][] This prevents unwanted branching at the lysine side chain during chain elongation.

  • Carboxyl Group (Methyl Ester): The methyl ester protects the C-terminus from reacting. It is stable to the acidic conditions used for Boc deprotection but can be removed by saponification (hydrolysis with a base like NaOH) when a free C-terminus is required.[13][14] The presence of the methyl ester also neutralizes the negative charge of the carboxylate, increasing the molecule's overall hydrophobicity, which can aid in purification and solubility in organic solvents.[14][15]

G cluster_0 H-Lys(Boc)-OMe·HCl Structure cluster_1 Selective Deprotection Pathways A α-Amino Group (HCl Salt) Reactive site for coupling A_react α-Amino Coupling A->A_react  Coupling Reagents  (e.g., EDC, HOBt) B ε-Amino Group (Boc Protected) B_dep Boc Group Removal B->B_dep  TFA (Acid) C Carboxyl Group (Methyl Ester) C_dep Methyl Ester Removal C->C_dep  NaOH (Base) Lys Lysine Backbone Lys->A N-Terminus Lys->B Side Chain Lys->C C-Terminus

Diagram 1: Orthogonal nature of H-Lys(Boc)-OMe·HCl.

Applications in Bioactive Peptide Synthesis

The incorporation of lysine is critical for the function of many bioactive peptides. H-Lys(Boc)-OMe·HCl is a key reagent in synthesizing peptides for various therapeutic areas.

  • Antimicrobial Peptides (AMPs): Many AMPs are cationic, a property often conferred by multiple lysine residues. The positive charge on the lysine side chains is crucial for interacting with and disrupting the negatively charged membranes of bacteria. Precise synthesis using protected lysine derivatives is essential to achieve the desired charge distribution and activity.[16]

  • Cancer Research: Peptides are being developed as anti-tumor agents that can disrupt cancer cell membranes, inhibit critical protein-protein interactions, or act as targeted delivery vehicles for chemotherapy drugs.[17][18] For instance, lysine residues can be used as attachment points for cytotoxic drugs or imaging agents. The orthogonal protection scheme of H-Lys(Boc)-OMe·HCl allows for the selective deprotection of the ε-amino group for such conjugations.[3]

  • Drug Delivery Systems: The reagent is valuable in creating peptide-based drug delivery systems and prodrugs.[1] The lysine side chain can be modified to attach drugs, polymers (like PEG), or targeting ligands, enhancing the therapeutic index of a payload by improving its solubility, stability, and target specificity.[1][]

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization may be required based on the specific peptide sequence.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Ala-Lys(Boc)-OMe)

This protocol describes the coupling of an N-protected amino acid (Z-Alanine) to the free α-amino group of H-Lys(Boc)-OMe·HCl.

G reagents 1. Dissolve Reagents - Z-Ala-OH - H-Lys(Boc)-OMe·HCl - HOBt neutralize 2. Neutralization Add DIEA (or NMM) to neutralize HCl salt reagents->neutralize activate 3. Carboxyl Activation Add EDC·HCl (0°C to RT) neutralize->activate couple 4. Coupling Reaction Stir 12-24h at RT activate->couple workup 5. Aqueous Workup Wash with acid, base, brine to remove byproducts couple->workup purify 6. Purification Silica Gel Chromatography or Recrystallization workup->purify

Diagram 2: Workflow for solution-phase dipeptide synthesis.

Materials:

  • Z-Ala-OH (1.0 eq)

  • H-Lys(Boc)-OMe·HCl (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated NaHCO₃, 1M HCl, Brine solutions

Procedure:

  • Dissolution: Dissolve Z-Ala-OH (1.0 eq), H-Lys(Boc)-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add DIEA (1.0 eq) dropwise to neutralize the hydrochloride salt of the lysine derivative, liberating the free α-amine. Stir for 15-20 minutes. The use of a tertiary amine like DIEA is crucial to avoid reaction with the activated carboxylic acid.[10]

  • Activation: Add EDC·HCl (1.1 eq) to the reaction mixture in one portion. EDC is a carbodiimide that activates the carboxyl group of Z-Ala-OH, making it susceptible to nucleophilic attack by the amine.[13]

  • Coupling: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel or by recrystallization to yield the pure Z-Ala-Lys(Boc)-OMe.

Protocol 2: Selective Deprotection Strategies

A. Side-Chain (ε-Boc) Deprotection

This step is performed to expose the lysine side-chain for further modification (e.g., branching or conjugation) while the peptide is still protected at other sites.

Reagents:

  • TFA/DCM solution (e.g., 25-50% v/v)

  • Scavengers (optional, e.g., 0.5% dithiothreitol (DTE) if Met or Cys are present)[10][19]

Procedure:

  • Dissolve the protected peptide (e.g., Z-Ala-Lys(Boc)-OMe) in DCM.

  • Add an equal volume of TFA. The Boc group is acid-labile and is cleaved by TFA to release isobutylene and CO₂, liberating the free ε-amino group as a TFA salt.[11][]

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA in vacuo. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • The resulting peptide (Z-Ala-Lys-OMe ·TFA) can be used directly or after neutralization for subsequent reactions at the side chain.

B. C-Terminal (Methyl Ester) Saponification

This step is performed to generate a free carboxylic acid at the C-terminus, often as a final step or to allow for further coupling at the C-terminus.

Reagents:

  • 1M Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the peptide methyl ester (e.g., Z-Ala-Lys(Boc)-OMe) in a mixture of MeOH or THF and water.

  • Cool to 0°C and add 1M NaOH (1.1-1.5 eq) dropwise.

  • Stir and monitor the reaction by TLC or HPLC until all starting material is consumed (typically 1-4 hours). Mild hydrolysis with NaOH is a standard method for cleaving methyl esters.[13]

  • Carefully neutralize the reaction mixture to pH ~7 with 1M HCl.

  • Remove the organic solvent in vacuo.

  • Perform an aqueous workup (extraction with an organic solvent like ethyl acetate) to isolate the peptide with the free C-terminus (Z-Ala-Lys(Boc)-OH).

Key Considerations and Troubleshooting

ConsiderationRationale & Mitigation
Racemization Over-activation or prolonged exposure to basic conditions during coupling can lead to racemization of the activated amino acid. Mitigation: Use additives like HOBt or Oxyma Pure. Perform activation at 0°C. Use non-racemizing bases like NMM or DIEA instead of triethylamine.[19]
Incomplete Coupling Steric hindrance or aggregation can prevent complete reaction. Mitigation: Use more efficient coupling reagents (e.g., HATU, HBTU). Increase reaction time or temperature moderately. Ensure anhydrous conditions.
Side Reactions during Boc Deprotection The tert-butyl cation formed during TFA cleavage can alkylate nucleophilic side chains like Met, Cys, or Trp.[10] Mitigation: Add scavengers such as dithiothreitol (DTE), triisopropylsilane (TIS), or water to the TFA cleavage cocktail to trap the cation.[10][19]
Incomplete Saponification Steric hindrance around the ester can slow down hydrolysis. Mitigation: Increase reaction time, temperature, or the excess of NaOH. Ensure adequate solubility of the peptide.

Conclusion

Nε-Boc-L-lysine methyl ester hydrochloride is a highly strategic building block for the synthesis of bioactive peptides. Its differential protection scheme provides researchers with precise control over peptide chain elongation and side-chain modification.[1][4] By understanding the distinct lability of the Boc and methyl ester groups, scientists can design and execute complex synthetic routes to produce novel peptide-based therapeutics, diagnostics, and research tools with high fidelity. The protocols and considerations outlined in this guide serve as a robust foundation for leveraging the full potential of this versatile reagent.

References

Topic: Strategic Incorporation of Nα-Boc-Nε-methoxycarbonyl-L-lysine in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Abstract

The synthesis of complex peptides—such as those featuring branched architectures, site-specific conjugations, or cyclized backbones—necessitates sophisticated orthogonal protection strategies. Within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS), the ability to selectively deprotect and modify an amino acid side chain while the peptide remains anchored to the resin is of paramount importance. This application note details the use of Nα-Boc-Nε-methoxycarbonyl-L-lysine (Boc-Lys(Moc)-OH) , a versatile building block that enables such manipulations. The methoxycarbonyl (Moc) group is labile to mild basic conditions (saponification), rendering it perfectly orthogonal to the acid-labile Nα-Boc and benzyl-based side-chain protecting groups (Bzl) used in traditional Boc-SPPS. We provide a comprehensive overview of the underlying strategy, detailed protocols for incorporation and selective deprotection, and workflows for subsequent on-resin modification, empowering researchers to construct highly functionalized and intricate peptide molecules.

Introduction: The Principle of Orthogonality in Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is broadly categorized into two primary strategies: Fmoc/tBu and Boc/Bzl. The Boc/Bzl strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and similarly acid-labile groups (e.g., benzyl, Bzl) for permanent side-chain protection.[1] Global deprotection and cleavage are typically achieved in a single step using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

While robust, this approach presents a challenge when site-specific modification of a side chain is required post-assembly. Standard protecting groups are removed concurrently, precluding selective manipulation. This limitation is overcome by employing an "orthogonal" protecting group—one that can be removed under a distinct set of chemical conditions (e.g., basic, photolytic, or hydrogenation) without affecting the Nα-Boc group or other side-chain protectors.

Boc-Lys(Moc)-OH is an exemplar of such a building block. Its Nα-amino group is protected by the standard acid-labile Boc group, allowing for iterative chain elongation. The ε-amino group of the lysine side chain, however, is protected by a methoxycarbonyl (Moc) group. This carbamate is stable to the acidic conditions of repetitive Nα-Boc removal (e.g., TFA in DCM) but can be selectively cleaved on-resin via mild saponification (base-catalyzed hydrolysis).[2][3] This "unlocks" the lysine side chain for further derivatization, such as:

  • Peptide Branching: Synthesis of a second peptide chain from the lysine side chain.

  • Bioconjugation: Attachment of reporter tags, fluorophores, or biotin.

  • Cyclization: Formation of side-chain-to-tail or side-chain-to-side-chain lactam bridges.

This orthogonality provides a third dimension of chemical control within the Boc-SPPS framework, rivaling the flexibility offered by derivatives like Fmoc-Lys(Dde)-OH in Fmoc synthesis.[4]

Boc-Lys(Moc)-OH: Properties and Handling

A clear understanding of the reagent's properties is crucial for its successful application.

PropertyValue
Chemical Name Nα-(tert-butoxycarbonyl)-Nε-(methoxycarbonyl)-L-lysine
Abbreviation Boc-Lys(Moc)-OH
Molecular Formula C₁₃H₂₄N₂O₆
Molecular Weight 304.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DCM (with additives like HOBt), and aqueous base. Sparingly soluble in water.
Storage Conditions Store at 2-8°C under desiccated conditions to prevent hydrolysis of the Boc group and ester moiety.

Strategic Workflow: On-Resin Modification

The successful use of Boc-Lys(Moc)-OH hinges on a precisely executed workflow. The diagram below illustrates the key stages, from initial peptide assembly to the final modified product.

workflow cluster_spps Boc-SPPS Cycles cluster_modification Orthogonal Modification cluster_final Final Steps start Start with Resin (e.g., MBHA, PAM) elongate1 Elongate Peptide Chain (Boc deprotection/coupling) start->elongate1 incorporate Couple Boc-Lys(Moc)-OH elongate1->incorporate elongate2 Continue Peptide Elongation incorporate->elongate2 deprotect_moc Selective Moc Deprotection (Mild Base) elongate2->deprotect_moc modify On-Resin Modification (e.g., Biotinylation, Branching) deprotect_moc->modify cleave Global Deprotection & Cleavage (Strong Acid) modify->cleave purify Purification & Analysis (HPLC, MS) cleave->purify

Figure 1: Orthogonal synthesis workflow using Boc-Lys(Moc)-OH.

Experimental Protocols

These protocols are designed for manual SPPS but are readily adaptable to automated synthesizers. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Incorporation of Boc-Lys(Moc)-OH

This protocol details the coupling of the specialized lysine derivative onto the growing peptide chain attached to a suitable resin (e.g., MBHA for peptide amides).

  • Resin Preparation:

    • Place the peptide-resin from the previous cycle into a suitable reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 40-50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 1 minute, drain, and add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) and isopropanol (1x), followed by DCM (3x).

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes, drain, and repeat once more.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

  • Coupling of Boc-Lys(Moc)-OH:

    • In a separate vessel, dissolve Boc-Lys(Moc)-OH (3.0 eq) and an activating agent such as HOBt (1-hydroxybenzotriazole, 3.0 eq) in N,N-dimethylformamide (DMF).

    • Add a coupling reagent like DIC (N,N'-diisopropylcarbodiimide, 3.0 eq) and allow the solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Wash:

    • Monitor the reaction for completion using the qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the reaction is incomplete, extend the coupling time or perform a double coupling.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (1x). Dry the resin for the next cycle.

Coupling Reagent SystemEquivalents (AA:Act:Cpl:Base)SolventTypical TimeNotes
DIC/HOBt 3 : 3 : 3 : 5DMF/DCM2-4 hCost-effective and reliable.
HBTU/HOBt/DIEA 3 : 3 : 2.9 : 5DMF1-2 hFaster activation, generally higher coupling efficiency.
HATU/DIEA 3 : 2.9 : 5DMF1-2 hExcellent for sterically hindered couplings, minimizes racemization.

Table 1: Recommended coupling conditions for Boc-Lys(Moc)-OH.

Protocol 2: Selective On-Resin Deprotection of the Moc Group

This crucial step uses mild basic hydrolysis to selectively remove the Moc group, exposing the ε-amino group of lysine.

Figure 2: Reaction scheme for the saponification of the Nε-Moc group.

  • Resin Preparation:

    • Swell the fully assembled peptide-resin in a 3:1 mixture of tetrahydrofuran (THF) and water for 30 minutes.

  • Saponification:

    • Prepare a 0.2 M solution of lithium hydroxide (LiOH) in water.

    • Drain the swelling solvent from the resin.

    • Add a sufficient volume of a 3:1 THF/H₂O mixture to the resin, followed by the LiOH solution to achieve a final hydroxide concentration of approximately 0.05 M.

    • Agitate the suspension gently at room temperature.

  • Monitoring:

    • The reaction progress is difficult to monitor with simple colorimetric tests. It is recommended to perform a time-course study on a small scale and analyze the cleaved peptide by LC-MS to determine the optimal reaction time (typically 2-6 hours).

  • Quenching and Washing:

    • Once complete, drain the basic solution.

    • Wash the resin immediately and thoroughly with a 1:1 THF/H₂O solution containing 1% acetic acid to quench any remaining base.

    • Wash sequentially with water (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum. The exposed ε-amino group is now ready for derivatization.

Troubleshooting Moc Deprotection:

IssuePotential CauseSolution
Incomplete Deprotection Insufficient reaction time or base concentration; poor resin swelling.Increase reaction time. Optimize base concentration based on pilot studies. Ensure adequate swelling in the THF/H₂O mixture.
Epimerization/Racemization Prolonged exposure to strong base, especially at the C-terminal residue.[2]Use the mildest effective conditions (e.g., LiOH instead of NaOH, room temperature). Minimize reaction time.
Premature Resin Cleavage Base-labile linker (e.g., Wang resin) is inadvertently cleaved.This strategy is primarily for Boc-SPPS on robust linkers like MBHA or PAM. Avoid use with base-sensitive linkers.
Protocol 3: Final Cleavage and Global Deprotection

This protocol uses strong acid to simultaneously cleave the peptide from the resin and remove all remaining acid-labile protecting groups.

  • Preparation:

    • Ensure the peptide-resin is thoroughly dried. Place it in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (1.0 mL per 0.1 g of resin), to trap reactive carbocations generated during deprotection.

  • HF Cleavage:

    • Cool the apparatus to -5°C to 0°C in an ice/salt bath.

    • Carefully condense anhydrous hydrogen fluoride (HF) gas (approx. 10 mL per 1 g of resin) into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Safety Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a dedicated, appropriate fume hood with specialized safety equipment.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resin-peptide mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide as a fluffy white powder.

  • Purification and Analysis:

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][6]

Conclusion

The use of Boc-Lys(Moc)-OH provides a powerful and reliable method for introducing a site for orthogonal modification within the Boc-SPPS paradigm. The base-lability of the Moc group is chemically distinct from the acid-labile protectors that form the foundation of this strategy, enabling the synthesis of complex, multi-functional peptide structures that would otherwise be inaccessible. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this building block to advance their synthetic objectives in drug discovery and chemical biology.

References

Application Notes & Protocols: The Versatile Role of Boc-Lys-OMe HCl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nα-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride (Boc-Lys-OMe HCl) is a cornerstone protected amino acid derivative with extensive applications across pharmaceutical research and development. Its unique bifunctional nature, featuring an acid-labile Nα-Boc group and a readily hydrolyzable C-terminal methyl ester, combined with a reactive ε-amino group on the side chain, makes it an exceptionally versatile building block. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in peptide synthesis, drug delivery, and the construction of complex therapeutic conjugates.

Introduction: Chemical Profile and Strategic Value

This compound is a derivative of the essential amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is esterified as a methyl ester.[][] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in various reaction media.[]

The strategic value of this molecule in medicinal chemistry is derived from its orthogonal protection scheme. The Boc group is stable under a wide range of conditions but can be selectively and cleanly removed under mild acidic conditions, a process central to iterative peptide synthesis.[3][4] The methyl ester provides temporary protection for the carboxylic acid, which can be saponified if a free C-terminus is required. This leaves the ε-amino group of the lysine side chain available for a multitude of chemical modifications, making it a critical linchpin for creating branched structures, attaching payloads, or conjugating to larger biomolecules.[5][6]

Physicochemical Properties

A summary of the key properties of this compound is provided below, establishing the foundational data for its use.

PropertyValueReference(s)
Synonyms Nα-Boc-L-lysine methyl ester HCl, (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate HCl[][7]
CAS Number 55757-60-3[7]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[5][7]
Molecular Weight 296.79 g/mol [7]
Appearance White to off-white powder or crystalline solid[5][8]
Purity Typically ≥97% or ≥98% (HPLC)[5]
Melting Point 152-165 ºC[5]
Storage 0-8 °C[5]
Chemical Structure

The structure of this compound highlights the key functional groups that underpin its utility.

Caption: Structure of Nα-Boc-L-lysine methyl ester hydrochloride.

Core Application: Peptide Synthesis

This compound is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS).[4][5] The Nα-Boc group provides robust protection during the coupling of subsequent amino acids, preventing self-polymerization and other side reactions.[] After each coupling step, the Boc group is removed with acid, liberating the α-amino group for the next coupling cycle.

Workflow for Boc-SPPS Incorporation

The iterative cycle of SPPS involves deprotection, neutralization, and coupling. The use of a lysine derivative like Boc-Lys(Msc)-OH, which has an additional orthogonal protecting group on the side chain, demonstrates the flexibility needed for complex syntheses like branched or cyclic peptides.[6]

G start Start: Resin Swelling deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling Coupling (Activate & Add Boc-AA-OH) wash2->coupling wash3 Wash (DCM/DMF) coupling->wash3 repeat Repeat Cycle for Next Amino Acid wash3->repeat final_deprotection Final N-terminal Boc Deprotection wash3->final_deprotection repeat->deprotection cleavage Cleavage from Resin (e.g., HF, TFMSA) final_deprotection->cleavage end Purification & Analysis cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc strategy.

Protocol: Nα-Boc Deprotection

The removal of the Boc protecting group is a critical step that must be efficient and clean to ensure high-quality peptide synthesis. The most common method utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][9]

Causality: The mechanism relies on acid-catalyzed cleavage, which generates a stable tert-butyl cation.[3] This cation is a potent electrophile that can alkylate nucleophilic residues like tryptophan and methionine. To prevent these deleterious side reactions, "scavengers" such as triisopropylsilane (TIS) or anisole are added to the deprotection cocktail to trap the tert-butyl cation.[3]

Materials:

  • Boc-protected peptide-resin or substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Round-bottom flask or solid-phase synthesis vessel

  • Magnetic stirrer or shaker

Protocol:

  • Dissolution/Swelling: For solution-phase, dissolve the Boc-protected substrate in anhydrous DCM (typical concentration 10-20 mg/mL). For solid-phase, swell the peptide-resin in DCM.

  • Reagent Preparation: Prepare the deprotection solution. A common formulation is 25-50% TFA in DCM.[3][9] If the peptide contains sensitive residues (e.g., Trp, Met), add 2-5% TIS as a scavenger.[3]

  • Deprotection Reaction: Add the deprotection solution to the substrate. Stir or shake the mixture at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 30 minutes to 2 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

    • To precipitate the deprotected amine as its TFA salt, add cold diethyl ether to the residue and triturate (grind into a fine powder).

    • Filter the resulting precipitate and wash it thoroughly with additional cold diethyl ether to remove residual TFA and scavengers.

  • Drying: Dry the product under vacuum. The final product is typically a stable TFA salt, ready for the next coupling step.

Comparison of Common Boc Deprotection Methods

MethodReagentConditionsTimeAdvantages/Disadvantages
TFA/DCM 25-50% TFA in DCMRoom Temp30-120 minAdv: Fast, efficient, most common method.[3] Disadv: TFA is corrosive; requires scavengers for sensitive residues.[3]
HCl/Dioxane 4 M HCl in 1,4-DioxaneRoom Temp~30 minAdv: Generates HCl salt directly, which can be preferable. Disadv: Dioxane is a suspected carcinogen; can be less effective for sterically hindered Boc groups.
Oxalyl Chloride Oxalyl Chloride in MethanolRoom Temp1-4 hoursAdv: Very mild conditions, suitable for substrates with other acid-labile groups.[10] Disadv: Reagent is moisture-sensitive and toxic.

Application in Antibody-Drug Conjugates (ADCs)

This compound is a valuable precursor for synthesizing peptide-based linkers used in antibody-drug conjugates (ADCs).[11] ADCs are targeted therapies where a potent cytotoxic drug (payload) is attached to a monoclonal antibody via a chemical linker.[12] Peptide linkers, such as those containing a Phenylalanine-Lysine (Phe-Lys) or Valine-Citrulline (Val-Cit) sequence, are designed to be stable in systemic circulation but are cleaved by lysosomal proteases (e.g., Cathepsin B) that are overexpressed inside cancer cells.[12][]

Role of Lysine in Cleavable Linkers

The lysine residue within the linker serves multiple purposes. The peptide bonds flanking the lysine are substrates for enzymatic cleavage. Furthermore, the ε-amino group of the lysine side chain can be the attachment point for the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC).[12][14]

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker Cleavable Linker cluster_Payload Cytotoxic Payload mAb Targeting Protein Linker Peptide Sequence (e.g., Phe-Lys) mAb->Linker Conjugation Site (e.g., Cys or Lys) Payload Drug Molecule (e.g., MMAE) Linker->Payload Attachment Point

Caption: Schematic of an Antibody-Drug Conjugate (ADC) with a peptide linker.

Conceptual Protocol: Synthesis of a Phe-Lys Linker Fragment

This protocol outlines the synthesis of the dipeptide fragment Fmoc-Phe-Lys(Boc)-OH, a common precursor for ADC linkers, starting from this compound.

Materials:

  • This compound

  • Fmoc-Phe-OH

  • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Anhydrous DMF, Dichloromethane (DCM), Ethyl Acetate

  • Lithium hydroxide (LiOH)

  • Aqueous HCl

Protocol:

  • Free-Amine Preparation: Dissolve this compound in DMF and add 1.1 equivalents of DIEA to neutralize the hydrochloride salt and liberate the free α-amino group.

  • Peptide Coupling:

    • In a separate flask, dissolve Fmoc-Phe-OH (1 eq), HATU (1 eq), and DIEA (2 eq) in DMF.

    • Stir for 15-20 minutes to pre-activate the carboxylic acid.

    • Add the activated Fmoc-Phe-OH solution to the free-amine solution of Boc-Lys-OMe.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Fmoc-Phe-Lys(Boc)-OMe.

  • Saponification (Ester Hydrolysis):

    • Dissolve the protected dipeptide in a mixture of THF and water.

    • Cool to 0 °C and add an aqueous solution of LiOH (1.5 eq).

    • Stir and allow the reaction to warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Final Work-up:

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final linker fragment, Fmoc-Phe-Lys(Boc)-OH.

Further Applications in Drug Development

Beyond peptide synthesis and ADCs, the unique chemical handles of this compound enable its use in other advanced applications.

  • Drug Delivery and Prodrugs: The compound can be used to create prodrugs that enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[5] The lysine backbone can be conjugated to a poorly soluble drug, and the ester or Boc groups can be designed for enzymatic or pH-dependent cleavage in vivo, releasing the active drug at the target site.[][5]

  • Protein Engineering and Bioconjugation: Researchers utilize lysine derivatives to modify specific lysine residues on proteins, which can alter protein properties for better therapeutic efficacy or to attach probes for diagnostic purposes.[5] The methyl ester form can enhance cell permeability for unnatural amino acid incorporation studies.[15]

  • PROTACs and Molecular Glues: Lysine residues are central to the mechanism of protein degradation, as they are the site of ubiquitination. Lysine derivatives are therefore critical components in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other small molecules designed to modulate protein-protein interactions within the ubiquitin-proteasome system.

Conclusion

Nα-Boc-L-lysine methyl ester hydrochloride is far more than a simple protected amino acid. It is a strategic and versatile tool that provides medicinal chemists with a reliable and flexible platform for a wide array of synthetic challenges. Its well-defined reactivity and orthogonal protecting groups are essential for the rational design and synthesis of modern therapeutics, from complex bioactive peptides to highly targeted antibody-drug conjugates. The protocols and insights provided herein serve as a practical guide for leveraging the full potential of this indispensable chemical building block.

References

The Strategic Role of Boc-Lys-OMe HCl in Modern Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Protected Lysine in Peptide Therapeutics

In the landscape of contemporary drug development, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. The synthesis of these complex biomolecules, however, requires a meticulously controlled chemical strategy. Central to this strategy is the use of protecting groups, which prevent unwanted side reactions at reactive amino acid side chains. Among the most crucial of these building blocks is the lysine derivative, protected at its ε-amino group. This application note delves into the utility of Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe HCl) and its analogs, providing detailed case studies and protocols for researchers, scientists, and drug development professionals.

Lysine's ε-amino group is a key functional handle. It can be a site for branching, conjugation to other molecules (such as polyethylene glycol (PEG) to increase half-life), or the attachment of cytotoxic payloads in antibody-drug conjugates (ADCs).[1][2] To harness this functionality, the α-amino group must be temporarily protected during peptide chain elongation. The tert-butyloxycarbonyl (Boc) group is a classic and robust choice for this purpose, particularly in solid-phase peptide synthesis (SPPS).[3][4] The Boc group is stable to the basic conditions used for coupling but is readily removed by mild acids like trifluoroacetic acid (TFA), allowing for the stepwise construction of the peptide backbone.[4][5]

This guide will move beyond theoretical concepts to provide in-depth, practical case studies that illustrate the application of Boc-protected lysine in the synthesis of marketed and clinical-stage therapeutics. We will explore the causality behind the choice of synthetic strategies and provide detailed, actionable protocols.

Case Study 1: Synthesis of a Gonadotropin-Releasing Hormone (GnRH) Antagonist

Background: Gonadotropin-releasing hormone (GnRH) antagonists are a class of peptide drugs used to treat hormone-sensitive cancers, such as prostate cancer, and in assisted reproduction technologies.[][7] These drugs, such as Cetrorelix and Degarelix, are complex decapeptides that often incorporate non-natural amino acids.[][8] Their synthesis is a significant undertaking, frequently accomplished via SPPS. The inclusion of lysine residues in these sequences is common, and their proper protection is critical to achieving a high-purity final product.

Expertise & Experience: The Rationale for a Boc-Based Strategy

While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is more common in modern SPPS due to its milder deprotection conditions, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains highly relevant, especially for large-scale manufacturing and for sequences prone to aggregation.[5][9] The repeated acidic treatments in Boc-SPPS can help to disrupt secondary structures that may form on the resin, improving synthesis efficiency.[9]

In the synthesis of a GnRH antagonist, a derivative like Boc-Lys(2-Cl-Z)-OH is often employed.[10][11] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amino side chain is stable to the TFA used to remove the Nα-Boc group at each cycle.[12] It is then removed during the final cleavage from the resin with strong acids like hydrogen fluoride (HF), ensuring the lysine side chain remains protected throughout the synthesis.[11]

Workflow for Solid-Phase Synthesis of a GnRH Antagonist Analogue

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell 1. Deprotection Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection 2. Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization 3. Coupling Couple next Boc-AA-OH (HBTU/HOBt, DIEA) Neutralization->Coupling 4. Wash Wash (DMF, DCM) Coupling->Wash 5. Wash->Deprotection Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (HF/Anisole) Wash->Cleavage 6. Precipitation Precipitate with Cold Ether Cleavage->Precipitation 7. Purification Purify by RP-HPLC Precipitation->Purification 8. Lyophilization Lyophilize Purification->Lyophilization 9. FinalPeptide Pure GnRH Antagonist Lyophilization->FinalPeptide

Caption: Workflow for Boc-based solid-phase peptide synthesis of a GnRH antagonist.

Protocol: Boc-SPPS of a GnRH Antagonist Analogue

This protocol is a representative example based on established Boc chemistry principles for peptide synthesis.[4][5]

Materials:

  • Merrifield or MBHA resin

  • Boc-protected amino acids (including Boc-Lys(2-Cl-Z)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Cleavage cocktail: Hydrogen fluoride (HF) with anisole as a scavenger

  • Cold diethyl ether

  • Acetonitrile (ACN) and water for HPLC

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or pre-formed symmetric anhydride).

  • Peptide Chain Elongation (Iterative Cycle):

    • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.[4]

    • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

    • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DMF (2x, 5 minutes each).

    • Washing: Wash the resin again with DMF (3x) and DCM (3x).

    • Coupling: Dissolve the next Boc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to activate. Add this solution to the resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry it under vacuum.

    • Carefully transfer the resin to a specialized HF cleavage apparatus.

    • Add a scavenger such as anisole to protect sensitive residues.

    • Perform the cleavage with liquid HF at 0°C for 1 hour. This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the 2-Cl-Z group from lysine.

  • Purification and Isolation:

    • After evaporating the HF, wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in an aqueous acetonitrile solution.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Case Study 2: Lysine Modification in GLP-1 Receptor Agonists

Background: Glucagon-like peptide-1 (GLP-1) receptor agonists, such as Liraglutide and Semaglutide, are highly effective treatments for type 2 diabetes and obesity.[13][14] A key challenge in their development was overcoming the short in-vivo half-life of the native GLP-1 peptide. The solution involved a strategic modification at a lysine residue.[14][15]

Expertise & Experience: The Power of Site-Specific Lysine Acylation

In the case of Liraglutide, the peptide backbone is synthesized using an Fmoc-based strategy. A specific lysine residue is incorporated with an orthogonal protecting group on its side chain, such as Alloc (allyloxycarbonyl).[15][16] After the full peptide chain is assembled, the Alloc group is selectively removed, leaving the ε-amino group of that single lysine available for modification. A palmitic acid derivative is then coupled to this site.[15] This lipid modification promotes binding to albumin in the bloodstream, dramatically extending the drug's half-life.[14]

This case study highlights a different but equally critical application of lysine chemistry. Here, the lysine residue, accessed via a protected intermediate, serves as a specific attachment point for a pharmacokinetic modifier.

Diagram of Liraglutide Structure and Lysine Modification

Liraglutide_Structure Peptide GLP-1 Analogue Peptide Backbone (31 amino acids) ...Lys... Modification γ-Glutamic Acid Linker Palmitic Acid (C16 Fatty Acid) Peptide:lys->Modification:linker Acylation at ε-amino group

Caption: Liraglutide structure showing the fatty acid modification on the lysine side chain.

Protocol: On-Resin Lysine Side-Chain Acylation (Conceptual)

This protocol outlines the key steps for the selective modification of a lysine side chain on a resin-bound peptide, based on the principles used in the synthesis of Liraglutide.[15]

Materials:

  • Fully assembled peptide-resin with a single Fmoc-Lys(Alloc)-OH incorporated.

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) for Alloc deprotection.

  • Palmitoyl-Glu(OSu)-OtBu (activated fatty acid-linker conjugate).

  • DIEA.

  • DMF, DCM.

Procedure:

  • Selective Deprotection of Lysine Side Chain:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of the palladium catalyst and scavenger in DCM to remove the Alloc group. This reaction is typically performed under an inert atmosphere.

    • Wash the resin extensively with DMF and DCM to remove the catalyst and byproducts.

  • Acylation with Fatty Acid Moiety:

    • Swell the deprotected peptide-resin in DMF.

    • Add a solution of Palmitoyl-Glu(OSu)-OtBu (5 equivalents) and DIEA (10 equivalents) in DMF.[15]

    • Allow the reaction to proceed for several hours to ensure complete acylation of the lysine ε-amino group.

  • Final Cleavage and Purification:

    • Proceed with the standard cleavage of the modified peptide from the resin using a TFA-based cocktail.

    • Purify the resulting acylated peptide by RP-HPLC as described in the previous case study.

Data Summary and Comparison

ParameterCase Study 1: GnRH AntagonistCase Study 2: GLP-1 Agonist
Synthetic Strategy Boc-SPPSFmoc-SPPS
Role of Lysine Structural component of the peptide backboneSite for pharmacokinetic modification
Lysine Derivative Used Boc-Lys(2-Cl-Z)-OHFmoc-Lys(Alloc)-OH
Side Chain Deprotection During final HF cleavageOn-resin, orthogonal deprotection
Key Challenge Addressed Efficient synthesis of a complex peptideShort in-vivo half-life

Conclusion: The Versatility of Boc-Protected Lysine

These case studies demonstrate the multifaceted and critical role of protected lysine derivatives, including this compound and its analogs, in the development of complex peptide therapeutics. Whether used as a fundamental building block in a Boc-SPPS strategy for a GnRH antagonist or as a site for specific, half-life extending modification in a GLP-1 agonist, the ability to control the reactivity of lysine's side chain is paramount. The protocols and workflows provided herein offer a practical foundation for researchers to apply these principles in their own drug discovery and development efforts. A thorough understanding of the interplay between protecting group strategies, reaction conditions, and the desired final product is essential for the successful synthesis of next-generation peptide drugs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Lysine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of Boc-protected lysine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?

The removal of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction. The process involves three primary steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Carbocation Formation: This protonation destabilizes the group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The newly deprotected amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[1]

Q2: Why is my Boc deprotection of lysine methyl ester incomplete?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid: The concentration or stoichiometry of the acid may be too low for the reaction to proceed to completion. The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient, especially for sterically hindered substrates. Most deprotections are performed at room temperature.[1]

  • Steric Hindrance: The bulky nature of the Boc group, combined with the structure of the lysine methyl ester, can hinder the approach of the acid, slowing the reaction rate.

Q3: Can the methyl ester group be hydrolyzed during Boc deprotection?

Yes, under strongly acidic conditions and with prolonged reaction times, the methyl ester is susceptible to hydrolysis. This is a critical consideration when deprotecting Boc-lysine methyl ester, as the desired product retains the ester functionality. One study noted that while TFA in DCM for 30 minutes resulted in 100% Boc deprotection, it also caused 10-20% ester bond cleavage. In contrast, using HCl in ethyl acetate for 6 hours achieved complete deprotection without significant ester hydrolysis.[2]

Q4: What are common side reactions during Boc deprotection, and how can they be minimized?

The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction. For lysine methyl ester, the deprotected amine itself can be a target, though less common. In more complex peptides, residues like tryptophan, methionine, cysteine, and tyrosine are particularly susceptible.[1] To mitigate this, "scavengers" such as triisopropylsilane (TIS) are added to the reaction mixture to trap the tert-butyl cations.[1] Another potential side reaction is the trifluoroacetylation of the newly formed amine when using TFA.[1][]

In-Depth Troubleshooting Guides

Problem 1: Incomplete Deprotection with Significant Starting Material Remaining

Possible Causes:

  • Insufficient Acid Concentration: The concentration of TFA or HCl may be too low to drive the reaction to completion, especially if the substrate is sterically hindered.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Low Temperature: Performing the reaction at a temperature that is too low can significantly slow down the reaction rate.

  • Poor Substrate Solubility: If the Boc-lysine methyl ester is not fully dissolved in the reaction solvent, the acid cannot effectively react with it.

Solutions and Experimental Protocols:

  • Increase Acid Concentration: If using a 20% TFA in DCM solution, consider increasing the concentration to 50%.[1]

  • Extend Reaction Time: Monitor the reaction progress over a longer period using TLC or LC-MS.

  • Increase Reaction Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Gentle warming can sometimes be beneficial, but be mindful of potential side reactions.[1]

  • Change the Acid System: If TFA is not effective, switching to a 4M HCl solution in 1,4-dioxane can be a viable alternative.[1][4][5]

  • Ensure Complete Dissolution: If solubility is an issue, consider a different solvent system or gentle warming to ensure the substrate is fully dissolved before adding the acid.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spotting: Using a capillary tube, spot the plate with the starting material (SM), a co-spot (both SM and the reaction mixture), and the reaction mixture (RM).

  • Elution: Place the plate in a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with ninhydrin, which will stain the deprotected primary amine.[6] The deprotected product will be more polar and have a lower Rf value than the starting material.

Problem 2: Successful Boc Deprotection but with Significant Methyl Ester Hydrolysis

Possible Causes:

  • Excessively Harsh Acidic Conditions: High concentrations of strong acids like TFA can lead to the cleavage of the methyl ester.

  • Prolonged Reaction Times: Leaving the reaction for an extended period, even under standard conditions, can result in ester hydrolysis.

  • Presence of Water: Water in the reaction mixture can facilitate the hydrolysis of the ester.

Solutions and Experimental Protocols:

  • Use a Milder Acid System: Consider using 4M HCl in anhydrous 1,4-dioxane, which has been shown to be selective for Nα-Boc deprotection in the presence of tert-butyl esters.[4][5]

  • Optimize Reaction Time: Carefully monitor the reaction to determine the minimum time required for complete Boc deprotection.

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to minimize water-induced hydrolysis.

  • Consider Alternative Deprotection Methods: For highly sensitive substrates, milder deprotection reagents like oxalyl chloride in methanol can be employed. This method has been shown to be effective for N-Boc deprotection while being tolerant of other functional groups, including esters.[7][8]

Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane

  • Dissolution: Dissolve the Boc-lysine methyl ester substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection Reaction: Add 5-10 equivalents of 4 M HCl in dioxane solution to the flask.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 30 minutes. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected lysine methyl ester. Filter the solid, wash with cold diethyl ether, and dry under vacuum.[4][5]

Data Summary and Method Comparison

Deprotection MethodSubstrateReaction TimePurity/Yield (%)NotesReference
50% TFA in DCMTetrapeptide30 min>95%A common and effective method.[6]
4 M HCl in DioxaneTetrapeptide30 min>95%Good alternative to TFA.[6]
Oxalyl Chloride in MethanolN-Boc-L-tryptophan3 hoursQuantitative ConversionMilder conditions, good for sensitive substrates.[6][8]
HCl in MethanolN-Boc-L-tryptophan3 hoursNo observable deprotectionHighlights the importance of the complete reagent system.[6][8]
TFA in DCMPEG-amino acid ester30 min100% deprotection, but 10-20% ester lossFast but can affect ester stability.[2]
HCl in EtOAcPEG-amino acid ester6 hoursComplete deprotection, no ester lossSlower but more selective for Boc group.[2]

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Lys_OMe Boc-Lys-OMe Protonated_Boc Protonated Boc Group Boc_Lys_OMe->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tBu⁺ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H₂N⁺-Lys-OMe (TFA Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection of lysine methyl ester.

Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Verify Reaction Conditions (Acid Conc., Time, Temp.) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Adjust_Conditions Adjust Conditions: - Increase Acid Conc. - Extend Time - Increase Temp. Conditions_OK->Adjust_Conditions No Still_Incomplete Still Incomplete? Conditions_OK->Still_Incomplete Yes Re_run Re-run Reaction Adjust_Conditions->Re_run Re_run->Still_Incomplete Consider_Alternatives Consider Alternative Methods: - HCl in Dioxane - Milder Reagents (e.g., Oxalyl Chloride/MeOH) Still_Incomplete->Consider_Alternatives Yes Ester_Hydrolysis Ester Hydrolysis Observed? Still_Incomplete->Ester_Hydrolysis No Consider_Alternatives->Re_run Success Successful Deprotection Ester_Hydrolysis->Success No Milder_Conditions Use Milder Conditions: - Lower Acid Conc. - Shorter Time - Anhydrous Solvents Ester_Hydrolysis->Milder_Conditions Yes Milder_Conditions->Re_run

Caption: Troubleshooting workflow for incomplete Boc deprotection of lysine methyl ester.

References

Optimizing coupling efficiency of Boc-Lys-OMe HCl in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for overcoming challenges in solid-phase peptide synthesis (SPPS), with a specific focus on the coupling of lysine derivatives. We will address common problems, provide detailed troubleshooting workflows, and present optimized protocols to enhance the efficiency and success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)

This section addresses critical preliminary questions that are foundational to successful peptide synthesis.

Q1: I am trying to use Boc-Lys-OMe HCl for a coupling step in my solid-phase synthesis. Why is it failing?

This is a crucial and common point of failure. Standard solid-phase peptide synthesis (SPPS) requires the incoming amino acid to have a free carboxylic acid (-COOH) group.[1] This group is activated by coupling reagents (like HBTU or DIC) to form a reactive species that can then form a peptide bond with the free N-terminal amine of the growing peptide chain on the resin.[2][3][4]

The molecule you have, Boc-Lys-OMe HCl, has its carboxylic acid group protected as a methyl ester (-OMe) .[5][6] This ester is non-reactive under standard coupling conditions and cannot be activated to form a peptide bond. Therefore, This compound cannot be used directly in an SPPS coupling step.

Q2: How can I use my stock of this compound for peptide synthesis?

To use this compound, you must first convert the methyl ester back into a free carboxylic acid. This chemical reaction is called saponification or ester hydrolysis .[7][8][9] This is a separate, solution-phase reaction that must be performed before the amino acid can be used in SPPS. The general procedure involves treating the methyl ester with a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt.[8][10]

However, this process requires careful optimization, as basic conditions can potentially compromise the Boc protecting group on the side chain.[7][11] A milder, recently developed method uses calcium(II) iodide to protect the Fmoc group during hydrolysis, a principle that could be adapted for Boc-protected amino acids to improve yields and prevent side reactions.[12] After hydrolysis and purification, you will have Boc-Lys-OH , which is the correct format for SPPS.

Q3: What is the correct lysine derivative I should be using for SPPS?

For standard Fmoc- or Boc-based SPPS, you need an amino acid with three key features:

  • An α-amine protecting group (e.g., Fmoc or Boc).

  • A free α-carboxylic acid (-COOH).

  • A side-chain protecting group to prevent unwanted side reactions. For lysine, this is typically another Boc group, i.e., Fmoc-Lys(Boc)-OH or Boc-Lys(Boc)-OH .

The use of a side-chain protecting group is critical to prevent branching of the peptide chain.

Q4: My coupling reaction is inefficient even with the correct amino acid. What are the most common causes?

Low coupling efficiency can stem from several issues:

  • Steric Hindrance: The amino acid being coupled or the N-terminal residue on the resin may be bulky, physically slowing down the reaction.[13]

  • Suboptimal Reagents: The chosen coupling reagent may not be powerful enough for the specific sequence.[13]

  • Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, blocking the reactive N-terminus.[13][14]

  • Incomplete Deprotection: If the previous Fmoc or Boc deprotection step was incomplete, fewer free amines are available for coupling.[14]

  • Poor Resin Swelling: Inadequate swelling of the resin in the solvent reduces the availability of reaction sites.

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and solving poor coupling yields, primarily identified by a positive Kaiser test.

The Kaiser Test: Your Primary Diagnostic Tool

The Kaiser test (or ninhydrin test) is a highly sensitive qualitative method to detect free primary amines on the resin.[15][16][17] A positive result (blue or purple beads/solution) after a coupling step indicates that unreacted N-terminal amines are present, signifying an incomplete reaction.[18][19]

  • Intense Blue Solution & Beads: Failed coupling. Check reagents and protocol.[16]

  • Light Blue Solution, Dark Blue Beads: Incomplete coupling. A recoupling is necessary.[16]

  • Colorless Solution & Beads: Complete coupling. Proceed to the next step.[16]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a positive Kaiser test result.

G Start Positive Kaiser Test (Blue Beads) Check_Reagents Verify Reagents: 1. Correct Amino Acid (-OH form)? 2. Coupling reagents not expired? 3. Anhydrous solvents used? Start->Check_Reagents Double_Couple Perform Double Coupling (Recouple with fresh reagents) Check_Reagents->Double_Couple Reagents OK Change_Reagents Switch to a Stronger Coupling Reagent (e.g., DIC/HOBt -> HATU) Double_Couple->Change_Reagents Still Positive Capping Cap Unreacted Amines (e.g., with Acetic Anhydride) Double_Couple->Capping Kaiser Test Negative Disrupt_Aggregation Address Potential Aggregation: 1. Use NMP as solvent. 2. Incorporate pseudoproline dipeptides. Change_Reagents->Disrupt_Aggregation Still Positive Change_Reagents->Capping Kaiser Test Negative Increase_Temp Increase Reaction Temperature (e.g., to 50°C), monitor for racemization. Disrupt_Aggregation->Increase_Temp Still Positive Disrupt_Aggregation->Capping Kaiser Test Negative Increase_Temp->Capping Still Positive

Caption: Troubleshooting workflow for a positive Kaiser test.

In-Depth Optimization Protocols & Methodologies

This section provides detailed protocols for critical steps in optimizing coupling efficiency.

Protocol 1: Saponification of this compound

Objective: To convert the methyl ester of this compound to the free carboxylic acid (Boc-Lys-OH) required for SPPS.

Materials:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates and appropriate solvent system (e.g., DCM:MeOH 9:1)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).

  • Hydrolysis: Cool the solution in an ice bath. Add 1M NaOH (approx. 1.1 equivalents) dropwise while stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, Boc-Lys-OH, will have a different Rf value than the starting ester. The reaction is typically complete within 1-4 hours.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 using 1M HCl. This protonates the carboxylate to form the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into Ethyl Acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the product, Boc-Lys-OH, typically as a white solid or oil.

  • Verification: Confirm the identity and purity of the product via NMR and Mass Spectrometry before use in SPPS.

Protocol 2: High-Efficiency Coupling Using HBTU/HATU

Objective: To achieve a high-efficiency coupling of a protected amino acid to the resin-bound peptide, particularly for difficult or sterically hindered residues.[20]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • HBTU or HATU (2.9-4.9 equivalents)[20]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[20]

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen in DMF. Drain the solvent just before adding the activation mixture.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid and HBTU/HATU in DMF. Add DIPEA to this solution and allow it to pre-activate for 1-2 minutes.[20] The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.[13]

  • Monitoring: Take a small sample of resin beads (10-15), wash them thoroughly with DMF and Ethanol, and perform a Kaiser test.[16]

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution and repeat steps 2-4 with a fresh batch of reagents.[13]

  • Washing: If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection step.

G cluster_activation Activation (in separate vessel) cluster_coupling Coupling (on resin) AA Fmoc-AA-OH Active_Ester Activated O-Bt Ester AA->Active_Ester HBTU HBTU/HATU HBTU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Resin H₂N-Peptide-Resin Active_Ester->Resin Add to Resin Coupled_Resin Fmoc-AA-Peptide-Resin Resin->Coupled_Resin

Caption: HBTU/HATU activation and coupling workflow.

Comparative Data & Reagent Selection

The choice of coupling reagent is critical for success. While carbodiimides like DIC are effective for many standard couplings, more challenging sequences often require more potent onium salt reagents.[21][22]

Coupling Reagent Full Name Type Advantages Considerations
DIC / HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimideCost-effective, good for standard couplings.[21]Slower reaction rates, can lead to racemization without HOBt.[21]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/UroniumFast reactions, high efficiency, low racemization.[2][4]Can cause guanidinylation of the N-terminus if used in large excess. Potentially explosive.[2]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/UroniumMore reactive than HBTU, excellent for hindered couplings.[21][22]More expensive than HBTU. Can also cause guanidinylation.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHigh efficiency, does not cause guanidinylation, ideal for in-situ activation.Solutions in DMF are less stable than uronium reagents.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium/UroniumHigh reactivity, comparable to HATU.[22] Safer (Oxyma-based instead of explosive HOBt/HOAt).[22]Limited solution stability.

Senior Scientist Recommendation: For routine synthesis, HBTU offers a robust balance of efficiency and cost. For particularly challenging sequences involving sterically hindered amino acids (like Aib) or aggregation-prone sequences, upgrading to HATU or COMU is highly recommended to ensure maximum coupling efficiency.[14][22]

References

Technical Support Center: HPLC Purification of Peptides Containing Boc-Protected Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of peptides containing tert-butyloxycarbonyl (Boc)-protected lysine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying these specific peptide structures. Here, we will move beyond generic protocols to explore the underlying principles, troubleshoot common challenges, and offer robust strategies to ensure the successful isolation of your target peptide.

The Challenge of Boc-Protected Lysine in Peptide Purification

The use of Boc as a protecting group for the ε-amino group of lysine is a cornerstone of many peptide synthesis strategies, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS).[1] This protection is crucial for preventing unwanted side reactions at the lysine side chain during peptide elongation. However, the very nature of the Boc group—its hydrophobicity and acid sensitivity—introduces specific challenges during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide will provide a comprehensive framework for navigating these challenges, ensuring high purity and yield of your Boc-protected lysine-containing peptides.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when purifying Boc-protected lysine peptides.

Q1: Why is my Boc-protected peptide showing two peaks on the chromatogram?

A1: The most likely cause is the partial cleavage of the Boc group by the trifluoroacetic acid (TFA) in the mobile phase.[2][3] The Boc group is notoriously acid-labile, and even the standard 0.1% TFA used in RP-HPLC can be sufficient to cause slow, on-column deprotection. This results in two peaks: your desired, fully protected peptide and the deprotected version. To confirm this, you can collect both fractions and analyze them by mass spectrometry.

Q2: Can I avoid using TFA to prevent Boc group cleavage?

A2: While TFA is the most common ion-pairing agent for peptide separations, you can consider alternatives if Boc group stability is a major concern. Formic acid is a less acidic option, though it may result in broader peaks and reduced resolution compared to TFA.[2][4] Another strategy is to use a volatile buffer system, such as ammonium acetate or ammonium bicarbonate, particularly if your peptide is amenable to purification at a higher pH. However, be aware that basic conditions can introduce other challenges, such as peptide degradation or on-column cyclization.[5]

Q3: My peptide is very hydrophobic and elutes very late with a broad peak. What can I do?

A3: The Boc group significantly increases the hydrophobicity of the peptide. To improve the chromatography of highly hydrophobic peptides, consider the following:

  • Use a less retentive stationary phase: A C8 or C4 column can be a good alternative to the standard C18 column.[6]

  • Increase the organic modifier strength: Incorporating a stronger organic solvent like isopropanol into your mobile phase can improve the solubility and elution of hydrophobic peptides.

  • Elevate the column temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity and improve peak shape.[3][7]

Q4: What is a good starting gradient for purifying a Boc-lysine containing peptide?

A4: A good starting point is a linear gradient of 5% to 95% mobile phase B (0.1% TFA in acetonitrile) over 30-60 minutes, with mobile phase A being 0.1% TFA in water.[3][6] The optimal gradient will depend on the overall sequence and properties of your specific peptide. For very hydrophobic peptides, a shallower gradient may be necessary to achieve good resolution.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC purification of peptides containing Boc-protected lysine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Interactions: The positively charged peptide interacts with residual free silanol groups on the silica-based column packing.[8][9] 2. Column Overload: Injecting too much sample for the column's capacity.[10] 3. Peptide Aggregation: The hydrophobic nature of the Boc group can promote peptide aggregation.[3]1. Ensure adequate ion-pairing: Use 0.1% TFA in both mobile phases to suppress silanol interactions.[3] 2. Reduce sample load: Dilute your sample and inject a smaller volume.[10] 3. Modify sample solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase.[3]
Unexpected Peaks in Chromatogram 1. Boc Group Instability: Partial cleavage of the Boc group by the acidic mobile phase (TFA).[2][3] 2. Incomplete Deprotection from Synthesis: Residual protecting groups from the solid-phase synthesis.[11] 3. Deletion/Truncated Sequences: Common side products from SPPS.[12]1. Minimize time in acidic mobile phase: Use a faster gradient if resolution allows. Freeze-dry collected fractions immediately.[2] 2. Optimize cleavage and deprotection: Review your synthesis cleavage protocol to ensure complete removal of all other protecting groups.[13] 3. Analyze by mass spectrometry: Identify the unexpected peaks to diagnose the issue.
Poor Resolution 1. Inappropriate Gradient: The gradient may be too steep for closely eluting impurities.[7] 2. Suboptimal Column Choice: The column may not be providing the necessary selectivity.1. Shallow the gradient: Decrease the rate of change of the organic modifier concentration during elution. 2. Try a different stationary phase: A phenyl-hexyl or a different C18 column from another manufacturer can offer different selectivity.[7]
Low Recovery 1. Peptide Precipitation: The peptide may be precipitating on the column or in the tubing. 2. Adsorption to System Components: Peptides can adsorb to metallic surfaces in the HPLC system.[6]1. Improve solubility: Add isopropanol to the mobile phase or increase the column temperature.[6] 2. Passivate the HPLC system: Use a biocompatible HPLC system or passivate the system with a strong acid.[6]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Boc-Lysine Peptide

This protocol provides a robust starting point for the purification of most Boc-lysine containing peptides.

1. Materials:

  • Crude peptide containing Boc-protected lysine
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)
  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.
  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a small amount of Mobile Phase B) to a concentration of approximately 10-20 mg/mL.
  • Dilute the dissolved peptide with Mobile Phase A to a final concentration of 1-2 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)
  • Detection: UV at 214 nm and 280 nm
  • Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5% to 65% B (linear gradient)
  • 35-40 min: 65% to 95% B (linear gradient for column wash)
  • 40-45 min: 95% B
  • 45-50 min: 95% to 5% B (return to initial conditions)
  • 50-60 min: 5% B (equilibration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.
  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
  • Immediately freeze and lyophilize the pure fractions to prevent Boc group cleavage.[2]

Workflow for HPLC Purification and Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Boc-Lys Peptide Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Peptide->Sample_Prep HPLC_Injection Inject Sample into RP-HPLC System Sample_Prep->HPLC_Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% TFA/H2O, B: 0.1% TFA/ACN) Mobile_Phase_Prep->HPLC_Injection Gradient_Elution Gradient Elution HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Check Analytical HPLC of Fractions Fraction_Collection->Purity_Check Identity_Confirmation Mass Spectrometry (ESI or MALDI) Purity_Check->Identity_Confirmation Lyophilization Lyophilization Identity_Confirmation->Lyophilization Pool Pure Fractions Pure_Peptide Pure Boc-Lys Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the purification of Boc-protected lysine peptides.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Peak_Tailing Peak Tailing Asymmetric peak with a trailing edge Silanol_Interaction Secondary Interactions Peptide-silanol binding Peak_Tailing->Silanol_Interaction Column_Overload Column Overload Too much sample injected Peak_Tailing->Column_Overload Extra_Peaks Unexpected Peaks More peaks than expected Boc_Cleavage Boc Instability On-column deprotection Extra_Peaks->Boc_Cleavage Poor_Resolution Poor Resolution Overlapping peaks Steep_Gradient Suboptimal Gradient Gradient too fast Poor_Resolution->Steep_Gradient Adjust_Mobile_Phase Optimize Mobile Phase Ensure 0.1% TFA Silanol_Interaction->Adjust_Mobile_Phase Freeze_Dry Immediate Lyophilization Minimize acid exposure Boc_Cleavage->Freeze_Dry Shallow_Gradient Modify Gradient Decrease %B/min Steep_Gradient->Shallow_Gradient Reduce_Load Reduce Sample Load Inject less material Column_Overload->Reduce_Load

Caption: Troubleshooting logic for common HPLC issues with Boc-lysine peptides.

References

Technical Support Center: Managing Aggregation of Peptides with Boc-Protected Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): peptide aggregation. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing tert-butyloxycarbonyl (Boc) chemistry, with a focus on sequences containing Boc-protected lysine.

Peptide aggregation, the self-association of growing peptide chains on the solid support, is a primary cause of failed or low-yield syntheses.[1] It arises from the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets that render the N-terminus of the peptide inaccessible for subsequent coupling and deprotection steps.[1][2] While aggregation is sequence-dependent and often unpredictable, certain residues and protecting group strategies can either exacerbate or mitigate the issue.

This resource provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose, manage, and overcome aggregation challenges, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation in Boc-SPPS?

A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide backbones. This self-association can obscure the reactive N-terminus, leading to incomplete reactions.[1][3] Key contributing factors include:

  • Hydrophobic Sequences: Peptides rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are particularly prone to aggregation.

  • Peptide Length: Aggregation is less common in peptides shorter than 5-6 residues but becomes a significant concern for sequences approaching 20 amino acids or longer.[1][3]

  • Resin State: The peptide-resin complex is most susceptible to aggregation when the N-terminal amine is in its neutral, free-base form. The protonated state after TFA deprotection helps disrupt hydrogen bonding and reduce aggregation.[4]

  • Solvent System: Poor solvation of the peptide chain in the synthesis solvent (e.g., DCM, DMF) encourages peptide-peptide interactions over peptide-solvent interactions.

Q2: How does the Boc-Lys(Boc)-OH protecting group strategy influence aggregation?

A2: The standard protecting group for lysine's side chain (ε-amino group) in Boc chemistry is often another Boc group (Boc-Lys(Boc)-OH). While effective for protection, its influence on aggregation is multifaceted:

  • Increased Hydrophobicity: The tert-butyl groups of both the α-amino Boc and the ε-amino Boc are hydrophobic. Incorporating Boc-Lys(Boc) can increase the overall hydrophobicity of the peptide, potentially contributing to aggregation, especially in sequences already rich in hydrophobic residues.

  • Steric Bulk: The bulky nature of the Boc group can, in some cases, disrupt the formation of highly ordered β-sheet structures that are a hallmark of aggregation.[5] However, this is not always sufficient to prevent aggregation driven by other parts of the peptide sequence.

  • Alternative Protecting Groups: The choice of lysine side-chain protection can be a strategic tool. For instance, using a more polar protecting group like methylsulfonylethyloxycarbonyl (Msc) can enhance the solubility of the peptide chain in polar solvents like DMF, thereby reducing aggregation.[6] Conversely, very bulky groups like Trityl (Trt) can physically disrupt inter-chain hydrogen bonding.[5]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Diagnosing aggregation early is critical. Key indicators during synthesis include:

  • Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent. This is a strong visual cue that the peptide-resin matrix is collapsing.[1]

  • Slow or Incomplete Reactions: Both coupling and deprotection steps may become sluggish. A positive Kaiser test (indicating unreacted primary amines) after a prolonged coupling step is a classic sign.[1]

  • Color Changes: In automated synthesizers, you might observe unusual color retention in the resin bed after washing steps, indicating trapped reagents.

  • Analytical Failure: Post-synthesis analysis of a small cleaved sample by Mass Spectrometry (MS) may reveal a high prevalence of deletion sequences (peptides missing one or more amino acids), which result from incomplete deprotection or coupling at the point of aggregation.[2]

Q4: How can I proactively minimize aggregation risk during synthesis design?

A4: Strategic planning is the most effective way to manage aggregation:

  • Resin Choice: Use a resin with a low substitution level (e.g., 0.1-0.4 mmol/g). Higher loading exacerbates aggregation by increasing the proximity of peptide chains.[3] Resins with polyethylene glycol (PEG) linkers (e.g., TentaGel) can also improve solvation.

  • "Difficult" Sequence Mitigation: If your sequence contains known aggregation-prone motifs (e.g., stretches of hydrophobic residues), plan to incorporate structure-disrupting elements. This can include:

    • Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of a key residue. This physically prevents hydrogen bond formation.[3][7] These groups are typically incorporated every 6-7 residues for maximum effect.[3]

    • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (derived from Ser or Thr) mimics the kink of a proline residue, effectively disrupting secondary structure formation.[3][8]

  • Solvent Strategy: Plan to use more powerful, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF, especially for difficult couplings.[3]

Q5: I suspect aggregation is happening now. What are the immediate troubleshooting steps?

A5: If you observe signs of aggregation mid-synthesis, you can take immediate action:

  • Switch Solvents: Change the primary solvent from DCM or DMF to NMP or a mixture containing DMSO (e.g., 25% DMSO in NMP).

  • Increase Temperature: Perform the next coupling step at an elevated temperature (e.g., 40-50°C) to provide thermal energy to break up hydrogen bonds.[3]

  • Use Chaotropic Agents: Before the coupling step, wash the resin with a solution of a chaotropic salt like 0.4 M LiCl in DMF. These salts disrupt the structure of water and interfere with hydrogen bonding.[1]

  • Sonication: Gently sonicate the reaction vessel during the coupling step to mechanically break up resin clumps and improve reagent diffusion.[3]

  • In Situ Neutralization: This is a key technique in Boc chemistry. Instead of a separate neutralization step after TFA deprotection, the activated amino acid is added along with the neutralization base (e.g., DIPEA). This minimizes the time the peptide spends in its neutral, aggregation-prone state.[3][4][9]

Q6: Which analytical techniques are best for detecting and characterizing peptide aggregation?

A6: A multi-faceted approach is recommended to analyze the final product for aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying aggregates (dimers, trimers, and larger oligomers) from the desired monomeric peptide.[10][11][12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is excellent for detecting the presence of larger aggregates and monitoring their formation over time.[10][11][12]

  • Mass Spectrometry (MS): While MS primarily identifies the mass of the monomer, it is crucial for identifying deletion sequences in the crude product, which are indirect evidence of on-resin aggregation during synthesis.[2][11]

  • Spectroscopic Methods: Techniques like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy can provide information about the secondary structure of the peptide, identifying the presence of β-sheet content characteristic of many aggregates.[10][11][13]

Troubleshooting Guides

Guide 1: Managing Difficult Couplings Due to Aggregation

Symptom: A positive or strongly positive Kaiser test after a standard coupling time (e.g., 1-2 hours), indicating a significant amount of unreacted free amines.

Workflow:

  • Initial Response (Recoupling):

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a second coupling (a "double couple") using a fresh solution of activated amino acid. Allow it to react for an additional 1-2 hours.

    • Retest with the Kaiser test. If still positive, proceed to advanced methods.

  • Advanced Methods (If Recoupling Fails):

    • Solvent & Temperature Change:

      • Switch the solvent to NMP or a 1:1 mixture of DMF/DMSO.

      • Increase the reaction temperature to 50°C.[3]

    • Chaotropic Salt Wash:

      • Before coupling, wash the resin 2-3 times with a solution of 0.4 M LiCl in DMF.[1]

      • Proceed with the coupling in standard DMF or NMP. Ensure the resin is washed thoroughly with DMF after the coupling to remove the salt.[1]

    • Change Activation Method: If using a standard carbodiimide activator (like DIC/HOBt), switch to a more potent phosphonium- or aminium-based reagent like PyBOP®, HBTU, or HATU, which can sometimes overcome steric hindrance caused by aggregation.[8]

Guide 2: Addressing Incomplete Boc Deprotection

Symptom: Mass spectrometry of the final crude peptide shows a significant peak corresponding to one or more deletion sequences. This implies the Boc group was not fully removed at a certain step, preventing the next amino acid from being coupled.[2]

Workflow:

  • Verify Reagent Quality: Ensure the deprotection solution (typically 50% TFA in DCM) is fresh. TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2]

  • Extend Deprotection Time: Increase the deprotection time from the standard 20-30 minutes to 45-60 minutes. A common effective protocol is a short pre-wash (1-2 min) followed by a longer deprotection step.[1][2]

  • Disrupt Secondary Structures:

    • Pre-Wash with Disruptive Solvents: Before adding the TFA solution, perform a brief wash with NMP or a solution containing a chaotropic agent.

    • TFA Cocktail Modification: While less common, adding a small percentage of a scavenger like triisopropylsilane (TIS) can sometimes help, although its primary role is to scavenge cations.

Visualizations and Logical Workflows

Troubleshooting Workflow for On-Resin Aggregation

Aggregation_Troubleshooting Start Suspicion of Aggregation (e.g., Positive Kaiser Test, Poor Swelling) Recouple Action: Perform Double Coupling Start->Recouple Check1 Kaiser Test Still Positive? Recouple->Check1 ChangeSolvent Strategy 1: Change Solvent System (NMP, DMSO/DMF) Check1->ChangeSolvent Yes Proceed Proceed with Synthesis Check1->Proceed No Combine Combine Strategies for Severe Aggregation ChangeSolvent->Combine IncreaseTemp Strategy 2: Increase Temperature (e.g., 50°C) IncreaseTemp->Combine Chaotropic Strategy 3: Use Chaotropic Agents (e.g., LiCl Wash) Chaotropic->Combine InSitu Strategy 4: Use In Situ Neutralization InSitu->Combine Combine->Proceed Resynthesize Consider Resynthesis with Backbone Protection or Pseudoproline Combine->Resynthesize If still failing

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Mechanism of Peptide Aggregation

Aggregation_Mechanism cluster_chains Solvated & Accessible Peptide Chains Peptide1 Peptide Chain 1 N-terminus C-terminus-Resin Aggregate Aggregated State (β-Sheet Formation) N-Termini are Inaccessible Peptide1->Aggregate Inter-chain H-Bonding Peptide2 Peptide Chain 2 N-terminus C-terminus-Resin Peptide2->Aggregate Inter-chain H-Bonding Peptide3 Peptide Chain 3 N-terminus C-terminus-Resin Peptide3->Aggregate Inter-chain H-Bonding Reagent Activated Amino Acid or TFA Reagent Reagent->Peptide1 Successful Reaction Reagent->Peptide2 Successful Reaction Reagent->Peptide3 Successful Reaction Reagent->Aggregate Blocked Access

Caption: Inter-chain hydrogen bonding leads to aggregation and blocks reagent access.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle (Manual)

This protocol outlines one cycle of amino acid addition in manual Boc-based SPPS.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

  • Coupling Solvent: N,N-Dimethylformamide (DMF)

  • Activated Amino Acid: Boc-protected amino acid (3 eq.), HBTU (3 eq.), in DMF, with DIPEA (6 eq.)

Procedure:

  • Swell Resin: Swell the peptide-resin in DCM for 20 minutes.

  • Deprotection:

    • Drain the solvent.

    • Add the deprotection solution and agitate for 2 minutes (pre-wash).[1]

    • Drain and add fresh deprotection solution. Agitate for 25-30 minutes.[1]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5 x 1 min) to remove all residual acid.[1]

  • Neutralization:

    • Add the neutralization solution and agitate for 2 minutes. Repeat once.

    • Wash the resin with DCM (5 x 1 min) to remove excess base.[1]

  • Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid by dissolving it with HBTU in DMF. Add DIPEA and allow to react for 2-5 minutes.[1]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours.

  • Monitoring & Washing:

    • Take a small sample of resin beads and perform a Kaiser test to monitor for reaction completion.

    • Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.[1]

Protocol 2: On-Resin Aggregation Test (Kaiser Test)

The Kaiser test detects free primary amines on the resin. A blue color indicates an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

Procedure:

  • Collect a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Wash the beads with ethanol (2x).

  • Add 2-3 drops each of Solution A, Solution B, and Solution C.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color:

    • Intense Blue Beads/Solution: Incomplete reaction (many free amines).

    • Clear/Yellowish Solution, White Beads: Complete reaction (no free amines).

Protocol 3: Solubility Testing of Cleaved Peptides

A simple test to assess the aggregation propensity of your final, cleaved peptide.

Procedure:

  • Weigh a small, precise amount of lyophilized crude peptide (e.g., 1 mg).

  • Add a defined volume of your intended final buffer or solvent (e.g., 100 µL of water or PBS for a 10 mg/mL test).

  • Vortex gently for 30 seconds.

  • Let the solution stand for 5 minutes.

  • Visually inspect the solution:

    • Clear Solution: The peptide is soluble at this concentration.

    • Cloudy/Turbid Solution or Visible Precipitate: The peptide has low solubility and is likely aggregating.

  • If aggregation is observed, test solubility in different solvents (e.g., with added acetonitrile, DMSO, or at different pH values) to find suitable conditions for purification.

References

Technical Support Center: Synthesis of Boc-Lys-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting and FAQ Guide for Researchers

Welcome to the technical support center for the synthesis of Nε-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource that not only offers solutions but also explains the underlying chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.

Question: I've completed the synthesis, but my this compound won't solidify. What's causing this, and how can I induce crystallization?

Answer:

This is a frequent issue, often stemming from the presence of impurities that disrupt the crystal lattice formation or from residual solvent.

Probable Causes:

  • Residual Solvents: Even trace amounts of solvents like ethyl acetate, dichloromethane (DCM), or methanol can prevent crystallization.

  • Presence of Di-Boc-Lysine: Over-protection of the α-amino group leads to the formation of Nα,Nε-di-Boc-L-lysine methyl ester, which is often an oil.

  • Unreacted Starting Material: The presence of L-lysine methyl ester hydrochloride can interfere with crystallization.

  • Hygroscopic Nature: The product can absorb moisture from the air, becoming oily.[1]

Solutions:

  • Thorough Drying: Ensure your product is completely free of solvent. Use a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) under vacuum can help remove stubborn solvent traces.

  • Trituration: This technique can help induce crystallization and remove some impurities.

    • Protocol: Add a non-polar solvent in which your product is poorly soluble (e.g., diethyl ether or hexane) to the oily product.

    • Stir the mixture vigorously with a spatula, scraping the sides of the flask. The oil should slowly convert into a solid.

    • Filter the resulting solid and wash with fresh cold non-polar solvent. Dry under high vacuum.

  • Recrystallization: If trituration fails, recrystallization is a more effective purification method.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., methanol or isopropanol).

      • Slowly add a non-polar solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy.

      • Warm the solution gently until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to promote crystal formation.

      • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Issue 2: The reaction is incomplete, and I have a significant amount of unreacted lysine methyl ester.

Question: My TLC and NMR analysis show a large spot/peak corresponding to the starting material (H-Lys-OMe). What went wrong?

Answer:

Incomplete reaction is typically due to issues with the reagents, reaction conditions, or stoichiometry.

Probable Causes:

  • Insufficient Boc Anhydride (Boc₂O): The stoichiometry of Boc₂O to the free amino group is crucial.

  • Incorrect pH: The Boc protection of an amine is highly pH-dependent. The reaction proceeds efficiently under slightly basic conditions.[2][]

  • Deactivated Boc₂O: Boc anhydride can degrade over time, especially if exposed to moisture.

  • Poor Solubility: If the starting materials are not well-dissolved, the reaction will be slow and incomplete.

Solutions:

  • Optimize Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Control pH: Maintain the pH of the reaction mixture between 9 and 10. This can be achieved using a base like sodium bicarbonate or triethylamine (TEA). Use a pH meter for accurate monitoring.

  • Use Fresh Reagents: Ensure your Boc₂O is fresh and has been stored properly under anhydrous conditions.

  • Improve Solubility: If solubility is an issue, consider using a co-solvent system such as dioxane/water or THF/water.[2][4]

Issue 3: I've isolated a significant amount of a byproduct with a higher molecular weight.

Question: My mass spectrometry results show a peak corresponding to the di-Boc protected lysine. How did this form, and how can I remove it?

Answer:

The formation of Nα,Nε-di-Boc-L-lysine is a common side reaction when both the α- and ε-amino groups of lysine are unprotected.[2][4][5]

Probable Cause:

  • Non-selective Boc Protection: When starting with L-lysine, both the α- and ε-amino groups are available for reaction with Boc anhydride. If the goal is to selectively protect the ε-amino group, the α-amino group must be protected first.

Solutions:

  • Selective Protection Strategy: To synthesize Nε-Boc-L-lysine methyl ester, it is best to start with L-lysine where the α-amino group is already protected, for instance, with a benzyloxycarbonyl (Z) group. The ε-amino group can then be Boc-protected, followed by the deprotection of the Z-group.

  • Purification via Flash Column Chromatography: If the di-Boc byproduct has already formed, it can be separated from the desired mono-Boc product using flash column chromatography.

    • Protocol:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is typically effective. Start with a low concentration of methanol (e.g., 1-2%) and gradually increase it. The less polar di-Boc compound will elute before the more polar mono-Boc product.

      • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis and handling of this compound.

What is the role of the hydrochloride salt in this compound?

The hydrochloride salt is present to protonate the free α-amino group of the lysine derivative. This makes the compound a stable, crystalline solid that is easier to handle and store compared to the free base, which is often an oil and less stable.[6][7]

How can I confirm the purity of my final this compound product?

A combination of analytical techniques should be used to assess the purity of your product:

Analytical Technique Information Provided
¹H NMR Spectroscopy Confirms the chemical structure and can be used for quantitative analysis to determine purity.[8][9][10]
Mass Spectrometry (MS) Confirms the molecular weight of the product and helps identify any byproducts.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity by separating the product from impurities.[6]
Melting Point A sharp melting point range close to the literature value (152-165 °C) is indicative of high purity.[6][9]
What are the key safety precautions to take during this synthesis?
  • Boc Anhydride (Boc₂O): It is an irritant and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Solvents: Dichloromethane, methanol, and other organic solvents are flammable and toxic. Use them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acids and Bases: Strong acids and bases used for pH adjustment should be handled with care.

Can I use a different protecting group instead of Boc?

Yes, other amine protecting groups can be used, such as the benzyloxycarbonyl (Cbz or Z) group or the fluorenylmethyloxycarbonyl (Fmoc) group.[11] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Boc group is widely used due to its stability under many reaction conditions and its ease of removal with mild acid.[][12]

III. Visualizing the Process

Workflow for Troubleshooting this compound Synthesis

start Synthesis of this compound issue1 Product is an oil/sticky solid start->issue1 issue2 Incomplete reaction start->issue2 issue3 Di-Boc byproduct formation start->issue3 solution1a Thorough drying under high vacuum issue1->solution1a solution1b Trituration with non-polar solvent issue1->solution1b solution1c Recrystallization issue1->solution1c solution2a Optimize Boc₂O stoichiometry issue2->solution2a solution2b Control reaction pH (9-10) issue2->solution2b solution2c Use fresh reagents issue2->solution2c solution3a Employ a selective protection strategy issue3->solution3a solution3b Purify via flash column chromatography issue3->solution3b

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Byproduct Formation Pathway

lys_ome H-Lys-OMe mono_boc Nε-Boc-Lys-OMe (Desired Product) lys_ome->mono_boc 1 eq. Boc₂O Controlled pH di_boc Nα,Nε-di-Boc-Lys-OMe (Byproduct) lys_ome->di_boc Excess Boc₂O Uncontrolled conditions boc2o Boc₂O mono_boc->di_boc Further reaction with Boc₂O

Caption: Reaction pathways leading to the desired product and the di-Boc byproduct.

IV. References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

  • Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information.

  • ChemicalBook. Boc-Lys(Boc)-OH synthesis. --INVALID-LINK--

  • BOC Sciences. BOC-amino acids. --INVALID-LINK--

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • Wikipedia. tert-Butyloxycarbonyl protecting group. --INVALID-LINK--

  • PrepChem.com. Synthesis of H-His-Lys(Boc)-OMe. --INVALID-LINK--

  • Aapptec Peptides. Boc-Lys(Boc)-OH [2483-46-7]. --INVALID-LINK--

  • Chem-Impex. Nε-Boc-L-lysine methyl ester hydrochloride. --INVALID-LINK--

  • Aapptec Peptides. H-Lys(Boc)-OMe HCl [2389-48-2]. --INVALID-LINK--

  • Biosynth. Nalpha,Nepsilon-Di-Boc-L-lysine | 2483-46-7. --INVALID-LINK--

  • ChemScene. Boc-Lys-OMe | 55757-60-3. --INVALID-LINK--

  • Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. --INVALID-LINK--

  • SciSpace. (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine.

  • ChemicalBook. Boc-Lys-OH(13734-28-6) 1H NMR spectrum. --INVALID-LINK--

  • Aapptec Peptides. Boc-D-Lys(Boc)-OH DCHA [204190-67-0]. --INVALID-LINK--

  • Thermo Fisher Scientific. Certificate of analysis. --INVALID-LINK--

  • ChemicalBook. H-D-LYS(BOC)-OME HCL(66494-53-9) 1H NMR. --INVALID-LINK--

  • Sigma-Aldrich. H-Lys(Boc)-OMe = 98.0 TLC 2389-48-2. --INVALID-LINK--

  • Google Patents. (2001). Preparation of amino-protected lysine derivatives. --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. H-Lys(Boc)-OMe·HCl | 2389-48-2. --INVALID-LINK--

  • MedChemExpress. H-Lys(Boc)-OMe hydrochloride | Amino Acid Derivative. --INVALID-LINK--

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.

  • Santa Cruz Biotechnology. Boc-Lys-OMe.HCl | CAS 55757-60-3. --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • J-Stage. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). --INVALID-LINK--

  • Bachem Products. Boc-Lys-OMe. --INVALID-LINK--

  • GL Biochem (Shanghai) Ltd. (2011). H-Lys(Boc)-OMe·HCl (Amino Acids and Derivatives).

  • Google Patents. (2016). Preparation method of double-protection lysine with Boc side-chain amino protection. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. --INVALID-LINK--

  • Fisher Scientific. Amine Protection / Deprotection. --INVALID-LINK--

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. --INVALID-LINK--

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.

  • MedChemExpress. Fmoc-Lys-OMe.HCl | Amino Acid Derivative. --INVALID-LINK--

  • Ambeed. H-Lys(Boc)-OH | 2418-95-3. --INVALID-LINK--

References

Scavengers for Boc deprotection to prevent side-chain modification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Side-Chain Modification for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under various conditions and its straightforward removal with strong acids.[][2] However, the acid-catalyzed deprotection of the Boc group is not without its challenges. A primary issue is the formation of a reactive tert-butyl cation intermediate, which can lead to unwanted side-chain modifications on sensitive amino acid residues.[3][4][5][6] This technical guide provides a comprehensive overview of the mechanisms behind these side reactions and offers robust strategies, focusing on the use of scavengers, to ensure the integrity of your final product.

The Mechanism of Side-Chain Modification

The cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA), proceeds through the formation of a stable tert-butyl cation.[6][7][8] This carbocation is a potent electrophile that can attack nucleophilic sites within the peptide or molecule, leading to undesired alkylation.[3][4][6]

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 tButyl_Cation t-Butyl Cation CO2 CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Susceptible Amino Acid Residues

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3][4][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4][6] Methionine is also prone to oxidation to methionine sulfoxide, a side reaction that can be exacerbated under acidic conditions.[4][6][9]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[3][4][6][7]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[3][4][6]

Side_Chain_Modification tButyl_Cation t-Butyl Cation Trp Tryptophan (Trp) tButyl_Cation->Trp Alkylation Met Methionine (Met) tButyl_Cation->Met Alkylation Cys Cysteine (Cys) tButyl_Cation->Cys Alkylation Tyr Tyrosine (Tyr) tButyl_Cation->Tyr Alkylation Alkylated_Product Alkylated Side Product Trp->Alkylated_Product Met->Alkylated_Product Cys->Alkylated_Product Tyr->Alkylated_Product

Caption: Alkylation of nucleophilic amino acid side chains.

The Role of Scavengers

Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3][4][5] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[3][4] The choice of scavenger is critical and depends on the specific amino acid composition of the peptide or molecule.[3][10]

Scavenging_Mechanism tButyl_Cation t-Butyl Cation Scavenger Scavenger (e.g., TIS, Anisole) tButyl_Cation->Scavenger Trapping Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of t-butyl cation trapping by a scavenger.

Common Scavengers and Their Applications
ScavengerTypical Concentration (v/v)Primary Use & Key FeaturesReference(s)
Triisopropylsilane (TIS) 2.5 - 5%A general and effective carbocation scavenger. Reduces the tert-butyl cation to isobutane.[4]
Triethylsilane (TES) 5 - 10%Another effective silane scavenger that reduces the tert-butyl cation.[4] Can increase yields and decrease reaction times.[11][4][11]
Water 2.5 - 5%A simple scavenger that reacts with the tert-butyl cation to form tert-butanol. Often used in combination with other scavengers.[4]
Anisole 5%An effective scavenger, particularly for protecting tryptophan residues.[10]
Thioanisole 5%Recommended for preventing S-alkylation of methionine.[10][12] It can also help prevent the oxidation of methionine.[12][4][10][12]
1,2-Ethanedithiol (EDT) 2.5%The scavenger of choice for protecting cysteine residues.[4][10][4][10]
Phenol 5%A carbocation scavenger that can be used in scavenger cocktails.[4]
Dimethyl Sulfide (DMS) VariesHelps prevent the oxidation of methionine.[4][4][10]
Scavenger Cocktails for Complex Peptides

For peptides containing multiple sensitive residues, a mixture of scavengers, often referred to as a "cocktail," is more effective.

Cocktail NameComposition (v/v/v)Primary Use & Key FeaturesReference(s)
Standard Cocktail TFA/TIS/H₂O (95:2.5:2.5)A general-purpose and effective cocktail for many sequences.[3][4][10]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues, offering broad protection.[3][10]
For Methionine-Containing Peptides TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w)Specifically designed to prevent both S-alkylation and oxidation of methionine.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Boc deprotection and provides actionable solutions.

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
  • Q: What is the likely cause of these unexpected peaks?

    • A: The primary cause is the alkylation of sensitive amino acid residues by the t-butyl cation generated during the cleavage of the Boc group.[3][4][10] A mass increase of +56 Da in byproducts is often indicative of tert-butylation.[10]

  • Q: How can I prevent the formation of these side products?

    • A: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3][10]

      • For Tryptophan: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[10]

      • For Methionine: Thioanisole is effective in preventing S-alkylation.[3][10] The addition of reducing agents like dimethyl sulfide (DMS) can also help prevent oxidation.[10]

      • For Cysteine: 1,2-Ethanedithiol (EDT) is a commonly used scavenger to protect the free thiol group.[3][10]

      • For Tyrosine: Phenolic scavengers like phenol or anisole can help minimize alkylation of the tyrosine ring.[6]

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
  • Q: What are the common causes of incomplete deprotection?

    • A: Incomplete Boc deprotection can result from several factors including insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[3][4][5]

  • Q: How can I drive the deprotection reaction to completion?

    • A:

      • Increase Acid Concentration: Ensure a sufficient excess of acid is used (e.g., neat TFA or a high concentration in a solvent like dichloromethane).[10] For challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[3][4]

      • Extend Reaction Time and/or Increase Temperature: Increase the reaction time and monitor the progress by TLC or LC-MS.[10][13] Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[3][4][10]

      • Address Steric Hindrance: A combination of a stronger acid, longer reaction time, and potentially an elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[3][4][10]

Caption: A step-by-step troubleshooting guide for Boc deprotection.

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution using Triethylsilane (TES) as a Scavenger
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[3][4]

  • Reagent Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[3][4]

  • Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.[3][4]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[3][4][13]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[3][4]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin
  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[4]

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[4]

  • Work-up: Filter the resin and wash it with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.[4]

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Strategy for Lysine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice between the two dominant protection strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the entire synthetic workflow.[1][2] This choice is particularly consequential when incorporating trifunctional amino acids like lysine, whose reactive ε-amino side chain necessitates robust and orthogonal protection to prevent unwanted side reactions such as peptide branching.[3]

This in-depth technical guide provides a comprehensive comparison of the Boc and Fmoc strategies for lysine incorporation. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower you to make the most informed decision for your specific synthetic challenge.

The Core Principle: A Dichotomy in Chemical Lability

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes—the chemical logic governing the selective removal of protecting groups.[1][]

  • Boc/Bzl Strategy: This classic approach relies on a principle of graduated acid lability. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups, such as the benzyl-based 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for lysine, require a much stronger acid like anhydrous hydrogen fluoride (HF) for final cleavage.[1][5]

  • Fmoc/tBu Strategy: The more modern Fmoc strategy employs a truly orthogonal scheme. The temporary Nα-Fmoc group is labile to a mild base (commonly piperidine), whereas the permanent side-chain protecting groups, like the tert-butyloxycarbonyl (Boc) group for lysine's side chain, are acid-labile and are removed during the final TFA-mediated cleavage from the resin.[1][] This fundamental difference in deprotection chemistry has profound implications for the synthesis of lysine-containing peptides.

Lysine Side-Chain Protection: The Heart of the Matter

The nucleophilic nature of lysine's ε-amino group demands effective protection to ensure the fidelity of peptide chain elongation.[3] The choice of this protecting group is intrinsically linked to the overarching Nα-protection strategy.

  • In Boc SPPS , the standard choice for lysine side-chain protection is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group . This group is stable to the repetitive 50% TFA treatments used for Nα-Boc deprotection but is readily cleaved by strong acids like HF or TFMSA during the final step.[6][7] The use of Boc-Lys(2-Cl-Z)-OH is a well-established and robust method.

  • In Fmoc SPPS , the most common protecting group for the lysine side chain is the tert-butyloxycarbonyl (Boc) group . The use of Fmoc-Lys(Boc)-OH provides an elegant orthogonal system: the side-chain Boc group is completely stable to the basic conditions (piperidine) used for Nα-Fmoc removal, yet it is efficiently cleaved by TFA in the final step.[8][9][10] This compatibility is a cornerstone of the Fmoc/tBu strategy's success.[]

Head-to-Head Comparison: Performance and Practicalities

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5][11]20% Piperidine in N,N-Dimethylformamide (DMF)[12]
Lysine Side-Chain PG 2-Chlorobenzyloxycarbonyl (2-Cl-Z)tert-Butyloxycarbonyl (Boc)[8]
Final Cleavage Strong acid: Hydrogen Fluoride (HF) or TFMSA[1][13]Trifluoroacetic Acid (TFA) with scavengers[1]
Orthogonality Based on graduated acid lability; not truly orthogonal.[14]High degree of orthogonality (base vs. acid labile).[][14]
Chemistry Harsher; involves repeated strong acid treatments and highly corrosive HF.[13]Milder; avoids repetitive strong acid exposure during chain elongation.[15]
Side Reactions Risk of t-butylation from Boc deprotection (requires scavengers).[14] Acid-catalyzed side reactions from repeated TFA exposure.Aspartimide formation in Asp-containing sequences.[16] Potential for Fmoc group instability with certain bases.
Automation More complex due to the handling of corrosive and hazardous reagents like HF.Readily and widely automated.
Compatibility Advantageous for some hydrophobic sequences prone to aggregation.[17]Compatible with a wide range of acid-sensitive modifications (e.g., phosphorylation, glycosylation).[15]

Experimental Workflows: A Visual Guide

The cyclical nature of SPPS is best understood visually. The following diagrams, rendered in Graphviz, illustrate the core steps for incorporating a lysine residue using both the Boc and Fmoc strategies.

Boc Strategy Workflow for Lysine Incorporation

Boc_Workflow cluster_cycle Boc SPPS Cycle Start Peptide-Resin (N-term Boc) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-Lys(2-Cl-Z)-OH, Coupling Reagents) Neutralization->Coupling Wash 4. Wash (DMF/DCM) Coupling->Wash Elongated_Peptide Elongated Peptide-Resin (N-term Boc) Wash->Elongated_Peptide Final_Cleavage Final Cleavage (Anhydrous HF) Elongated_Peptide->Final_Cleavage Repeat Cycle Until Sequence Complete Final_Peptide Free Peptide Final_Cleavage->Final_Peptide Cleaves from resin & removes Lys(2-Cl-Z)

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow for Lysine Incorporation.

Fmoc Strategy Workflow for Lysine Incorporation

Fmoc_Workflow cluster_cycle Fmoc SPPS Cycle Start Peptide-Resin (N-term Fmoc) Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling 2. Coupling (Fmoc-Lys(Boc)-OH, Coupling Reagents) Deprotection->Coupling Wash 3. Wash (DMF) Coupling->Wash Elongated_Peptide Elongated Peptide-Resin (N-term Fmoc) Wash->Elongated_Peptide Final_Cleavage Final Cleavage (TFA Cocktail) Elongated_Peptide->Final_Cleavage Repeat Cycle Until Sequence Complete Final_Peptide Free Peptide Final_Cleavage->Final_Peptide Cleaves from resin & removes Lys(Boc)

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow for Lysine Incorporation.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for a single coupling cycle of a lysine residue using both strategies. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Boc-Lys(2-Cl-Z)-OH Incorporation (Boc-SPPS)

This protocol outlines a single cycle for adding Boc-Lys(2-Cl-Z)-OH to a growing peptide chain on a resin (e.g., Merrifield or PAM resin).

1. Resin Preparation:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[5]

  • Agitate for 1-2 minutes for a pre-wash, then drain.[5]

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[11]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x) followed by Isopropanol (IPA) (2x) to remove residual acid.[5]

3. Neutralization:

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 5-10 minutes.[6]

  • Drain the neutralization solution and wash the resin with DMF (3x) and DCM (3x).

4. Coupling:

  • In a separate vessel, dissolve Boc-Lys(2-Cl-Z)-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add DIEA (6 eq.) to initiate the coupling reaction.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a ninhydrin (Kaiser) test.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc-Lys(Boc)-OH Incorporation (Fmoc-SPPS)

This protocol details a single cycle for adding Fmoc-Lys(Boc)-OH to a growing peptide chain on a resin (e.g., Rink Amide or Wang resin).

1. Resin Preparation:

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[12]

  • Drain the solvent.

2. Nα-Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[12]

  • Agitate for 5-10 minutes at room temperature.[12]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

3. Coupling:

  • In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (4 eq.) with a coupling agent like HBTU (3.8 eq.) and DIEA (8 eq.) in DMF for 2-5 minutes.[12]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a ninhydrin (Kaiser) test.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection Cocktails

The final step liberates the synthesized peptide from the solid support and removes the side-chain protecting groups. The composition of the cleavage cocktail is critical and must be chosen based on the peptide sequence.

Boc Strategy Cleavage:

  • Reagent: Anhydrous Hydrogen Fluoride (HF).

  • Procedure: Requires a specialized Teflon apparatus due to the highly corrosive nature of HF.[13] The peptide-resin is treated with liquid HF, typically at 0°C for 1-2 hours, in the presence of scavengers like anisole or p-cresol to trap reactive carbocations.

Fmoc Strategy Cleavage:

  • Reagent K: A common "universal" cocktail.[12][18]

  • Composition: TFA / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).[12]

  • Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.[12] The peptide is then precipitated from the filtrate using cold diethyl ether.

Conclusion and Recommendation

Both Boc and Fmoc strategies are powerful methodologies for synthesizing lysine-containing peptides. The choice between them is a strategic one, guided by the specific demands of the target peptide, available laboratory infrastructure, and desired post-synthesis modifications.

The Fmoc/tBu strategy has largely become the method of choice for routine and research-scale peptide synthesis.[2][15] Its milder deprotection conditions, true orthogonality, and high compatibility with automated synthesizers make it exceptionally versatile.[] For peptides containing acid-sensitive functionalities or requiring on-resin side-chain modifications, the Fmoc strategy is unequivocally superior.

The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable and robust technique.[2] It can offer advantages in the synthesis of long or hydrophobic peptide sequences that are prone to aggregation during Fmoc synthesis, as the acidic deprotection step helps to disrupt interchain hydrogen bonding.[17] For large-scale industrial production where protocols are well-established, Boc chemistry continues to be a viable and cost-effective option.

Ultimately, a thorough understanding of the underlying chemical principles of both strategies is paramount for any researcher in the field. This knowledge enables the rational design of synthetic routes, troubleshooting of potential issues, and the successful creation of complex peptide molecules that drive scientific discovery and therapeutic innovation.

References

Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide Featuring Boc-Lys-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the strategic implementation of protecting groups is paramount. This guide provides an in-depth technical comparison of orthogonal protection strategies, with a specific focus on the versatile building block, Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe •HCl). By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to make informed decisions for the synthesis of complex peptides.

The Imperative of Orthogonality in Peptide Synthesis

The synthesis of peptides, particularly those with complex sequences or modifications, necessitates a multi-layered approach to protecting reactive functional groups. Orthogonal protection refers to the use of multiple classes of protecting groups within a single molecule, where each class is selectively removable under distinct chemical conditions without affecting the others.[1][2][3] This principle is the cornerstone of modern peptide chemistry, enabling the precise, stepwise elongation of the peptide chain and the site-specific modification of amino acid side chains.

An ideal protecting group strategy hinges on several key characteristics:

  • Ease of Introduction: The protecting group should be readily incorporated in high yield.

  • Stability: It must remain intact throughout the various steps of peptide synthesis.

  • Selective Cleavage: The group must be removable under conditions that do not affect other protecting groups in the molecule.

  • Minimal Side Reactions: The introduction and removal of the protecting group should not induce unwanted side reactions or racemization.[1]

This guide will compare and contrast three major orthogonal protection strategies revolving around the lysine residue, a common site for branching and functionalization. We will use the synthesis of a simple dipeptide, Boc-Ala-Lys-OH, as a model to illustrate these strategies.

Comparative Analysis of Lysine Protection Strategies

The choice of protecting groups for the α-amino, ε-amino, and carboxyl termini of lysine dictates the overall synthetic route. Here, we compare the classic Boc/Bzl/Me strategy with the widely adopted Fmoc/Boc/tBu approach and the traditional Cbz/Bzl strategy.

FeatureStrategy 1: Boc/Bzl/Me Strategy 2: Fmoc/Boc/tBu Strategy 3: Cbz/Bzl
α-Amino Protection Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)Cbz (Carbobenzyloxy)
ε-Amino Protection Z (Benzyloxycarbonyl) or other acid-stable groupBoc (tert-Butoxycarbonyl)Boc (tert-Butoxycarbonyl)
Carboxyl Protection Me (Methyl Ester)tBu (tert-Butyl Ester)Bzl (Benzyl Ester)
α-Amino Deprotection Mild Acid (e.g., TFA, HCl in Dioxane)Base (e.g., 20% Piperidine in DMF)Hydrogenolysis (H₂/Pd-C)
ε-Amino Deprotection Strong Acid (e.g., HBr/AcOH) or HydrogenolysisStrong Acid (e.g., TFA)Mild Acid (e.g., TFA, HCl in Dioxane)
Carboxyl Deprotection Saponification (e.g., LiOH, NaOH)Strong Acid (e.g., TFA)Hydrogenolysis (H₂/Pd-C)
Orthogonality HighHighModerate (Hydrogenolysis can affect Cbz and Bzl)
Typical Dipeptide Yield Good to ExcellentExcellentGood
Key Advantages Cost-effective, well-established for solution-phase.Mild deprotection conditions for the α-amino group, suitable for automated solid-phase synthesis.Cbz group is stable to mild acid.
Potential Drawbacks Saponification can sometimes lead to racemization.[4]Fmoc group is bulky and can sometimes hinder coupling.Hydrogenolysis is not compatible with sulfur-containing amino acids.

Experimental Workflows: A Practical Guide

The following sections provide detailed, self-validating protocols for the synthesis and selective deprotection of a dipeptide using the Boc/Z/Me strategy, starting with Boc-Lys(Z)-OMe. These protocols are designed to be illustrative of the principles of orthogonal protection.

Workflow 1: Dipeptide Synthesis and Selective Nα-Boc Deprotection

This workflow demonstrates the coupling of Boc-Ala-OH to H-Lys(Z)-OMe and the subsequent selective removal of the N-terminal Boc group, leaving the C-terminal methyl ester and the lysine side-chain Z-group intact.

G cluster_0 Preparation of H-Lys(Z)-OMe cluster_1 Peptide Coupling cluster_2 Selective Nα-Boc Deprotection Boc_Lys_Z_OMe Boc-Lys(Z)-OMe HCl_Dioxane 4M HCl in Dioxane Boc_Lys_Z_OMe->HCl_Dioxane Deprotection H_Lys_Z_OMe H-Lys(Z)-OMe•HCl HCl_Dioxane->H_Lys_Z_OMe Neutralization Neutralization (e.g., DIPEA) H_Lys_Z_OMe->Neutralization Free_Amine H-Lys(Z)-OMe (free amine) Neutralization->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Boc_Ala_OH Boc-Ala-OH DCC_HOBt DCC, HOBt Boc_Ala_OH->DCC_HOBt Activation DCC_HOBt->Coupling Boc_Ala_Lys_Z_OMe Boc-Ala-Lys(Z)-OMe Coupling->Boc_Ala_Lys_Z_OMe TFA_DCM TFA in DCM with Scavengers Boc_Ala_Lys_Z_OMe->TFA_DCM Deprotection H_Ala_Lys_Z_OMe H-Ala-Lys(Z)-OMe•TFA TFA_DCM->H_Ala_Lys_Z_OMe

Caption: Experimental workflow for dipeptide synthesis and selective Nα-Boc deprotection.

This protocol outlines the coupling of Boc-L-alanine with the free amine of L-lysine(Z)-methyl ester.

Materials:

  • Boc-L-alanine (Boc-Ala-OH)

  • L-lysine(Z)-methyl ester hydrochloride (H-Lys(Z)-OMe•HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[5][6]

  • 1-Hydroxybenzotriazole (HOBt)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation of H-Lys(Z)-OMe free amine:

    • Dissolve H-Lys(Z)-OMe•HCl (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes. This solution is used directly in the next step.

    • Rationale: The starting material is a hydrochloride salt, and the free amine is required for the nucleophilic attack during peptide bond formation. DIPEA is a non-nucleophilic base used to neutralize the salt.

  • Peptide Coupling:

    • In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM to the cooled mixture and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Rationale: DCC activates the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate. HOBt is an additive that minimizes side reactions, such as the formation of N-acylurea, and reduces the risk of racemization by forming a more stable active ester.[5][7]

    • Add the prepared H-Lys(Z)-OMe solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Hexane:EtOAc). The product spot should have an Rf value intermediate between the two starting amino acids.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure Boc-Ala-Lys(Z)-OMe.

This protocol demonstrates the selective removal of the Boc group in the presence of the Z group and the methyl ester.

Materials:

  • Boc-Ala-Lys(Z)-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)[8]

  • Diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve Boc-Ala-Lys(Z)-OMe (1.0 eq) in DCM.

    • Add TIS (2.5% v/v).

    • Rationale: Scavengers like TIS are crucial to trap the reactive tert-butyl cations generated during Boc cleavage, preventing side reactions such as the alkylation of sensitive residues like tryptophan or methionine.[8][9]

    • Add TFA to a final concentration of 25-50% (v/v) and stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction by TLC. The deprotected product will be significantly more polar and have a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.

    • LC-MS analysis can also be used to confirm the complete disappearance of the starting material and the appearance of the product with the expected mass.[10]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add cold diethyl ether to the residue to precipitate the product as the TFA salt (H-Ala-Lys(Z)-OMe•TFA).

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow 2: Selective C-Terminal Methyl Ester Saponification

This workflow illustrates the selective hydrolysis of the C-terminal methyl ester, leaving the N-terminal Boc group and the lysine side-chain Z-group intact.

G cluster_0 Starting Material cluster_1 Saponification cluster_2 Acidification and Isolation Boc_Ala_Lys_Z_OMe Boc-Ala-Lys(Z)-OMe LiOH LiOH in THF/H₂O Boc_Ala_Lys_Z_OMe->LiOH Saponification Saponification Reaction LiOH->Saponification Boc_Ala_Lys_Z_OH_salt Boc-Ala-Lys(Z)-OLi Saponification->Boc_Ala_Lys_Z_OH_salt Acidification Acidification (e.g., 1M HCl) Boc_Ala_Lys_Z_OH_salt->Acidification Extraction Extraction with EtOAc Acidification->Extraction Boc_Ala_Lys_Z_OH Boc-Ala-Lys(Z)-OH Extraction->Boc_Ala_Lys_Z_OH

Caption: Experimental workflow for selective C-terminal methyl ester saponification.

This protocol details the hydrolysis of the methyl ester using lithium hydroxide.

Materials:

  • Boc-Ala-Lys(Z)-OMe

  • Lithium hydroxide monohydrate (LiOH•H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M aqueous hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Saponification Reaction:

    • Dissolve Boc-Ala-Lys(Z)-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add a solution of LiOH•H₂O (1.5-2.0 eq) in water.

    • Rationale: Saponification is the base-catalyzed hydrolysis of an ester.[11] LiOH is often preferred as it can lead to less racemization compared to NaOH or KOH under certain conditions. The use of a THF/water solvent system ensures the solubility of both the peptide ester and the inorganic base.[12]

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction by TLC. The product, a carboxylic acid, will be more polar than the starting ester and may streak on the TLC plate. Co-spotting with the starting material is recommended. The reaction is typically complete in 2-4 hours.

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Ala-Lys(Z)-OH.

Conclusion

The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides. The Boc/Z/Me strategy, exemplified by the use of Boc-Lys(Z)-OMe, offers a robust and cost-effective approach, particularly in solution-phase synthesis. By understanding the distinct lability of each protecting group and the rationale behind the chosen reaction conditions, researchers can confidently navigate the challenges of peptide synthesis. The provided protocols serve as a practical guide for implementing these strategies in the laboratory, enabling the precise construction of desired peptide sequences.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Boc-Lys-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel peptides, the incorporation of modified amino acids is a cornerstone of innovation. The use of tert-butyloxycarbonyl (Boc) protected lysine methyl ester hydrochloride (Boc-Lys-OMe HCl) offers unique synthetic advantages. However, the very nature of the Boc protecting group introduces specific challenges and considerations for accurate mass spectrometric analysis. This guide provides an in-depth, objective comparison of mass spectrometry-based analytical strategies for peptides incorporating Boc-Lys-OMe, supported by established fragmentation principles and detailed experimental protocols to empower robust and reliable characterization.

The lability of the Boc group, while advantageous for deprotection in solution-phase synthesis, becomes a critical factor during the energetic processes of ionization and fragmentation in a mass spectrometer.[1] Understanding and controlling this behavior is paramount for obtaining accurate molecular weight information and comprehensive sequence data. This guide will dissect the nuances of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques for the analysis of these modified peptides, providing a framework for methodological selection and optimization.

The Challenge of the Labile Boc Group in Mass Spectrometry

The primary analytical hurdle with Boc-protected peptides is the inherent instability of the tert-butyloxycarbonyl group.[1] This lability can manifest in several ways during mass spectrometry analysis:

  • In-Source Decay: The energy within the ion source of a mass spectrometer, particularly in ESI, can be sufficient to cause fragmentation before the precursor ions are even selected for tandem mass spectrometry (MS/MS).[1] This "in-source decay" leads to the observation of not only the intact protected peptide but also the deprotected peptide in the initial MS1 spectrum, complicating data interpretation and potentially diminishing the signal intensity of the target analyte.[1]

  • Characteristic Fragmentation: During collision-induced dissociation (CID) in MS/MS analysis, the fragmentation spectra of Boc-protected peptides are often dominated by neutral losses associated with the Boc group.[2][3] The most common losses are isobutylene (56 Da) or the entire Boc group as tert-butanol (74 Da) or as a carbamic acid that decomposes to CO2 and tert-butylamine.[2][4] While these characteristic losses can be diagnostic, they can also suppress the backbone fragmentation needed for sequence confirmation.[2]

Comparative Analysis of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique can profoundly impact the quality of data obtained for Boc-protected peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common methods, each with distinct advantages and disadvantages for this application.

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Ionization from highly charged droplets in a strong electric field.[5][6]Laser-induced desorption and ionization from a crystalline matrix.[7][8]
Typical Analytes Well-suited for polar and large biomolecules in solution.[5]Broad applicability, particularly for high molecular weight substances.[7]
Fragmentation Prone to in-source decay of labile groups like Boc.[1][3] Tandem MS (e.g., CID) is readily coupled.[2]Generally considered a "softer" ionization technique, often resulting in less in-source fragmentation.[9][10]
Coupling to Separation Easily coupled with liquid chromatography (LC) for online separation of complex mixtures.[2]Can be coupled with LC, but often performed offline, which can be more time-consuming.[11]
Adduct Formation Commonly forms protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.[1]Primarily produces singly charged ions ([M+H]⁺).[12]
Sensitivity High sensitivity, often in the femtomole to picomole range.[5]Also highly sensitive, capable of detecting samples at very low concentrations.[7]
Recommendation for Boc-Lys-OMe Peptides Suitable for LC-MS/MS analysis, but requires careful optimization of source conditions to minimize in-source decay. The characteristic neutral losses in MS/MS can be used for identification.Often preferred for intact mass determination of labile peptides due to its softer ionization, which can help to preserve the Boc group.[9]
Key Insights:
  • For intact mass confirmation of a purified Boc-Lys-OMe peptide, MALDI-TOF is often the superior initial choice due to its softer ionization, which minimizes the risk of premature Boc group loss.[9][10]

  • For sequencing and analysis of complex mixtures containing Boc-Lys-OMe peptides, LC-ESI-MS/MS is the more powerful approach. However, careful data analysis is required to account for in-source decay and the dominant neutral loss fragments. Lowering the fragmentor voltage in the ion source can sometimes mitigate in-source decay.[9]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following protocols provide a starting point for the analysis of peptides synthesized with this compound.

Protocol 1: Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.[1] Formic acid is preferred over trifluoroacetic acid (TFA) in the mobile phase, as even low concentrations of TFA can induce deprotection of the Boc group.[9]

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions. For LC-MS analysis, the final concentration on-column will depend on the sensitivity of the instrument and the complexity of the sample.

  • Desalting (if necessary): If the sample contains a high concentration of salts from the synthesis or purification steps, desalting using a C18 ZipTip or similar solid-phase extraction method is recommended to prevent ion suppression.[2]

Protocol 2: LC-ESI-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient of increasing Mobile Phase B is recommended to ensure good separation of the peptide from any impurities. A typical gradient might be 5-40% B over 30 minutes.

  • Mass Spectrometry (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Fragmentor/Nozzle Voltage: Start with a low setting (e.g., 80-120 V) to minimize in-source decay and optimize based on the signal of the intact, Boc-protected peptide.

    • Acquisition Mode: Data-dependent acquisition (DDA), where the most abundant precursor ions in a full MS scan are selected for fragmentation.

    • Collision Energy (for CID): A stepped collision energy approach is often beneficial to generate a wider range of fragment ions, including both the characteristic neutral losses and backbone fragments.

Protocol 3: MALDI-TOF MS Analysis
  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for peptides.[12]

  • Sample Preparation (Dried-Droplet Method):

    • Prepare a saturated solution of CHCA in 50% acetonitrile, 0.1% TFA.

    • Mix the peptide sample and the matrix solution in a 1:1 ratio on the MALDI target plate.

    • Allow the mixture to air dry, forming a crystalline spot.[13]

  • Mass Spectrometry (MALDI-TOF):

    • Ionization Mode: Positive ion reflector mode.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal, which will help to minimize fragmentation.

    • Calibration: Ensure the instrument is well-calibrated using a standard peptide mixture in the mass range of interest.

Data Interpretation: Deconvoluting the Spectra

The mass spectra of peptides containing Boc-Lys-OMe will exhibit specific features that are key to their identification.

  • MS1 Spectrum (ESI): Look for the protonated molecular ion of the intact peptide, [M+H]⁺. Be aware of the potential presence of a peak corresponding to the deprotected peptide ([M-100+H]⁺) due to in-source decay.[1]

  • MS/MS Spectrum (CID): The spectrum will likely be dominated by peaks corresponding to the neutral loss of isobutylene ([M+H-56]⁺) and/or the entire Boc group ([M+H-100]⁺).[2][4] Careful examination of the lower mass region is necessary to identify the b- and y-type ions that provide sequence information. The presence of an immonium ion for lysine (m/z 101.1) and potentially a modified immonium ion can also be informative.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive mass spectrometric analysis of a peptide synthesized with this compound.

MS_Workflow_Boc_Lys_Peptide cluster_0 Sample Preparation cluster_1 Intact Mass Analysis cluster_2 Sequence Analysis Peptide Boc-Lys-OMe Peptide Dissolution Dissolution (0.1% FA in 50% ACN) Peptide->Dissolution Desalting Desalting (C18) Dissolution->Desalting MALDI_TOF MALDI-TOF MS Desalting->MALDI_TOF 'Soft' Ionization LC Reversed-Phase LC Desalting->LC LC Separation Intact_Mass Intact Mass Confirmation MALDI_TOF->Intact_Mass ESI_MS ESI-MS/MS (QTOF or Orbitrap) LC->ESI_MS Data_Analysis Data Analysis (Sequence Confirmation) ESI_MS->Data_Analysis

Caption: Workflow for the mass spectrometry analysis of Boc-Lys-OMe peptides.

Conclusion

The mass spectrometric analysis of peptides synthesized with this compound requires a nuanced approach that accounts for the lability of the Boc protecting group. While this lability presents challenges such as in-source decay and dominant neutral losses in fragmentation spectra, these features can also be leveraged for diagnostic purposes. For robust intact mass confirmation, the softer ionization of MALDI-TOF is often advantageous. For detailed sequencing and the analysis of complex mixtures, LC-ESI-MS/MS remains the gold standard, provided that instrument parameters are carefully optimized and data is interpreted with an understanding of the characteristic fragmentation pathways. By selecting the appropriate analytical strategy and meticulously executing the experimental protocols, researchers can confidently and accurately characterize these important modified peptides, accelerating the pace of drug discovery and development.

References

A Comparative Guide to Lysine Derivatives in Peptide Synthesis: Boc-Lys(Cl-Z)-OH vs. Boc-Lys-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of building blocks is a cornerstone of successful peptide synthesis. The choice of protected amino acids dictates not only the strategic approach to synthesis but also profoundly impacts the yield and purity of the final product. This guide provides an in-depth comparative analysis of two commonly encountered lysine derivatives in the Boc (tert-butyloxycarbonyl) protection strategy: Boc-Lys(Cl-Z)-OH and Boc-Lys-OMe HCl . While both are valuable reagents, they serve fundamentally different roles, and understanding their distinct applications is critical for strategic and efficient peptide construction.

This guide will elucidate the chemical rationale behind the use of each derivative, present their performance characteristics in their respective applications, and provide detailed experimental protocols to illustrate their practical implementation.

The Central Role of Lysine and the Boc Protection Strategy

Lysine, with its primary amino group on the ε-carbon of its side chain, is a frequent site for post-translational modifications, conjugation, and plays a crucial role in the overall charge and structure of peptides. This reactive ε-amino group necessitates robust protection during peptide synthesis to prevent unwanted side reactions, such as peptide branching.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classical and powerful strategy in Solid-Phase Peptide Synthesis (SPPS).[2] In this approach:

  • The Nα-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderate acid like trifluoroacetic acid (TFA).[3]

  • Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4] This difference in acid lability between the temporary and permanent protecting groups is the foundation of the strategy's selectivity.[2]

It is within this chemical framework that we will examine our two lysine derivatives of interest.

Profile of Boc-Lys(Cl-Z)-OH: The Workhorse for Boc-SPPS

Boc-Lys(Cl-Z)-OH (Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine) is a standard and widely utilized building block for incorporating lysine residues into a growing peptide chain during Boc-SPPS.[5][6]

  • Nα-Protection: The Boc group provides temporary protection of the alpha-amino group, allowing for its selective removal by TFA in each cycle of the synthesis.[2]

  • Nε-Protection: The ε-amino group is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The electron-withdrawing chlorine atom on the benzyl ring increases the acid stability of the Z-group, making it resistant to the repeated TFA treatments used to deprotect the Nα-Boc group.[7] This "permanent" protecting group is reliably cleaved only under the harsh acidic conditions of the final peptide cleavage from the resin, typically with HF.[5][7]

  • C-Terminal Carboxylic Acid: The free carboxylic acid is essential for the primary application of this molecule: activation and coupling to the free N-terminal amine of the growing peptide chain attached to the solid support.

Caption: Chemical structure of Boc-Lys(Cl-Z)-OH.

Profile of this compound: The Specialist for Solution-Phase and Fragment Synthesis

This compound (Nα-Boc-L-lysine methyl ester hydrochloride) is a lysine derivative with both its amino and carboxyl termini protected. This structure precludes its direct use as a monomer for chain elongation in standard SPPS.

  • Nα-Protection: Similar to the SPPS counterpart, the α-amino group is protected by the acid-labile Boc group.

  • C-Terminal Protection: The C-terminal carboxylic acid is protected as a methyl ester (OMe) . This ester is stable under the conditions used for peptide coupling but can be saponified (hydrolyzed) under basic conditions if the free acid is required later.

  • Unprotected Nε-Amino Group: Crucially, in the most common form of this reagent, the ε-amino group is unprotected. This makes it unsuitable for direct incorporation into a peptide chain where the side chain needs to remain inert. However, another common derivative, H-Lys(Boc)-OMe HCl , has a free Nα-amino group and a Boc-protected Nε-amino group, making it a suitable coupling partner in solution-phase synthesis.[8] For the purpose of this guide, we will focus on the latter, more functionally versatile derivative in a synthesis context.

Its primary applications are:

  • Solution-Phase Peptide Synthesis (SPPS): It serves as an excellent C-terminal starting material. The methyl ester protects the carboxyl group while its free Nα-amino group is ready to couple with an Nα-protected amino acid.[1][8]

  • Peptide Fragment Synthesis: It can be used to create small, protected peptide fragments in solution, which can then be purified and used in larger fragment condensation strategies.

  • Synthesis of Peptide C-Terminal Esters: Peptides with C-terminal esters are important as they can improve membrane permeability, making them useful as pro-drugs.[9]

resin Peptide-Resin (Free Amine) activation Activate Boc-Lys(Cl-Z)-OH (DIC/HOBt) resin->activation coupling Coupling resin->coupling activation->coupling wash1 Wash coupling->wash1 deprotection Nα-Boc Deprotection (50% TFA in DCM) wash1->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization next_cycle Ready for Next Cycle neutralization->next_cycle lys H-Lys(Boc)-OMe·HCl neutralize Neutralize (DIEA) lys->neutralize ala Boc-Ala-OH activate Activate (DCC/HOBt) ala->activate couple Couple in Solution neutralize->couple activate->couple workup Workup & Purify couple->workup product Boc-Ala-Lys(Boc)-OMe workup->product

References

A Senior Application Scientist's Guide to the Analytical Characterization of Boc-Lys-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of starting materials are paramount. Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe HCl) is a crucial building block in peptide synthesis, and its precise characterization is a non-negotiable aspect of quality control.[1] This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound, offering insights into the causality behind experimental choices and presenting detailed, field-proven protocols.

The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal under moderately acidic conditions, making it a cornerstone of peptide chemistry.[2] The methyl ester protection of the C-terminus further enhances the utility of this derivative.[] This guide will navigate through the orthogonal analytical approaches required to provide a comprehensive profile of this key reagent.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most definitive method for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed roadmap of the molecule's atomic connectivity, verifying the successful installation of the Boc and methyl ester groups and ensuring the integrity of the lysine backbone.[2]

The Rationale Behind NMR for this compound

The power of NMR lies in its ability to probe the chemical environment of each nucleus. For this compound, ¹H NMR allows for the direct observation and quantification of protons, confirming the presence of the tert-butyl group of the Boc moiety, the methyl group of the ester, and the protons along the lysine side chain. ¹³C NMR complements this by providing a count of unique carbon atoms and identifying the carbonyl carbons of both the Boc protecting group and the methyl ester.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the field frequency using the deuterium signal from the solvent.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Data Processing and Analysis:

  • Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the this compound structure.

Workflow for NMR spectroscopic analysis of this compound.
Expected NMR Data for this compound

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
tert-Butyl (Boc)~1.4 (s, 9H)~28.5 (3C), ~80.0 (1C)
Lysine α-CH~4.2 (m, 1H)~54.0
Lysine β-CH₂~1.8 (m, 2H)~31.0
Lysine γ-CH₂~1.4 (m, 2H)~22.5
Lysine δ-CH₂~1.6 (m, 2H)~29.0
Lysine ε-CH₂~3.0 (t, 2H)~40.0
Methyl Ester (OMe)~3.7 (s, 3H)~52.5
Carbonyl (Boc)-~156.0
Carbonyl (Ester)-~173.0

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is extrapolated from similar compounds like N-Boc-L-alanine-OMe and Boc-Lys-OH.[4][5]

Section 2: High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard for determining the purity of this compound.[6][7] This technique separates the target compound from any impurities, such as starting materials, by-products, or degradation products.

The Rationale Behind HPLC for this compound

RP-HPLC separates molecules based on their hydrophobicity. This compound, with its hydrophobic Boc group and lysine side chain, interacts with the nonpolar stationary phase of the column. By using a polar mobile phase and gradually increasing its organic solvent content (gradient elution), compounds are eluted based on their relative hydrophobicity, allowing for the quantification of the main peak and any impurities. Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is typically employed to detect the peptide-like amide bonds.[8]

Experimental Protocol: RP-HPLC Purity Analysis

Instrumentation and Columns:

  • A standard HPLC system with a UV-Vis detector is sufficient.[7]

  • A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.[7]

Mobile Phase and Gradient:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.

Sample Preparation and Analysis:

  • Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

  • Inject a suitable volume (e.g., 10 µL) onto the column.

  • Monitor the elution profile at 210 nm or 220 nm.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Workflow for RP-HPLC purity analysis of this compound.
Comparison of HPLC with Other Chromatographic Techniques

Technique Principle Advantages for this compound Disadvantages
RP-HPLC Separation based on hydrophobicity.High resolution, reproducible, widely available.Requires UV-absorbing chromophore or low wavelength detection.
Ion-Exchange Chromatography (IEC) Separation based on charge.[9]Can be used for charged molecules.Less common for purity of protected amino acids, can be more complex.
Thin-Layer Chromatography (TLC) Separation on a solid phase with a liquid mobile phase.Quick, inexpensive for reaction monitoring.Not quantitative, lower resolution than HPLC.

Section 3: Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and providing further structural information through fragmentation analysis.

The Rationale Behind MS for this compound

MS measures the mass-to-charge ratio (m/z) of ions. For this compound, this technique can definitively confirm the molecular weight, providing a crucial piece of evidence for its identity. When coupled with a fragmentation technique (tandem MS or MS/MS), a unique fragmentation pattern is generated, which can be used to deduce the structure of the molecule. The Boc group is particularly labile and often shows a characteristic neutral loss in the mass spectrum.[10]

Expected Mass Spectrometry Data
  • Molecular Weight: 296.79 g/mol (for the hydrochloride salt).

  • Monoisotopic Mass of the Free Base: 260.1736 Da.

  • Expected Ion (ESI+): [M+H]⁺ at m/z 261.1814.

  • Predictive Fragmentation (CID): A prominent fragmentation pathway involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion.[10] Further fragmentation would occur along the lysine backbone.[10]

Comparison of Ionization Techniques
Ionization Technique Principle Suitability for this compound
Electrospray Ionization (ESI) Soft ionization technique that produces intact molecular ions from solution.Ideal for this compound, providing the molecular ion with minimal fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization technique where the analyte is co-crystallized with a matrix.Also suitable, but more commonly used for larger molecules like peptides and proteins.
Electron Ionization (EI) Hard ionization technique that causes extensive fragmentation.Not ideal for confirming molecular weight due to excessive fragmentation, but can provide a detailed fragmentation pattern.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule, serving as a valuable tool for a quick identity check of this compound.

The Rationale Behind FTIR for this compound

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. For this compound, characteristic absorption bands for the N-H, C=O (from both the carbamate and the ester), and C-O bonds can be identified, confirming the presence of the key functional groups.

Experimental Protocol: FTIR Analysis
  • Place a small amount of the solid this compound sample onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • Acquire the spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption peaks and compare them to a reference spectrum or expected values.

Expected FTIR Data for this compound
Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide)~3350
C-H Stretch (Alkyl)~2850-2980
C=O Stretch (Boc Carbamate)~1690-1710
C=O Stretch (Methyl Ester)~1740
N-H Bend (Amide)~1520
C-O Stretch~1160-1250

Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions. Data is extrapolated from similar Boc-protected compounds.[1]

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of the identity, purity, and structure of this compound. A multi-faceted approach, leveraging the strengths of each technique, is essential for robust characterization. NMR provides the definitive structural elucidation, HPLC offers precise purity determination, MS confirms the molecular weight and fragmentation pattern, and FTIR gives a rapid confirmation of the functional groups present. By integrating the data from these orthogonal techniques, researchers can have the utmost confidence in the quality of this critical synthetic building block, ensuring the integrity and success of their downstream applications in peptide synthesis and drug development.

References

A Senior Application Scientist's Guide to Purity Analysis of Crude Peptides Post-Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic and research peptide development, the moment of cleavage from the solid-phase resin is a critical juncture. It represents the culmination of a complex synthesis process, but the resulting crude product is invariably a heterogeneous mixture. This guide provides an in-depth comparison of the essential analytical techniques required to navigate this mixture, offering not just protocols, but the strategic reasoning behind them. Our focus is to empower researchers to move beyond a simple "percent purity" number and build a comprehensive understanding of their crude peptide, setting the stage for successful purification and downstream applications.

Part 1: The First Look—Rapid Assessment of Synthesis Success

The immediate goal after cleavage and workup is to answer a fundamental question: "Did the synthesis yield the target peptide?" A rapid, efficient, and informative initial analysis is paramount. This "scouting run" dictates the subsequent purification strategy and provides an early indicator of the synthesis efficiency.

The Workhorse: Analytical Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard technique for assessing the purity of a crude peptide mixture.[1][2][3] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar (hydrophobic) stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase.[4][5] More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

The use of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at 0.1%, is crucial.[1][6] TFA serves two purposes: it protonates acidic residues like aspartic and glutamic acid and residual silanols on the silica-based column, minimizing undesirable secondary ionic interactions that can lead to poor peak shape.[7] It also forms ion pairs with the basic residues (lysine, arginine, histidine), which enhances their hydrophobic character and improves retention and resolution.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

    • Dissolve the peptide in 1 mL of Mobile Phase A or a mixture of A and B (e.g., 50:50 water:acetonitrile) to a final concentration of ~1 mg/mL.[6][8] If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution.[8]

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Chromatographic Conditions:

    • System: Standard HPLC system with UV detector.

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[8]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214-220 nm (where the peptide backbone amide bond absorbs strongly).[9]

    • Injection Volume: 10-20 µL.

    • Gradient: A typical scouting gradient runs from 5% to 65% Mobile Phase B over 30 minutes.[6][7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity by dividing the area of the main peak (presumed product) by the total area of all peptidic peaks.[4][9] This provides an initial estimate of purity.

The Confirmation: MALDI-TOF Mass Spectrometry

While HPLC provides a purity profile, it does not confirm identity. A peak on a chromatogram could be anything. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is an ideal complementary technique for rapid mass confirmation of the target peptide.[10] Its high throughput and tolerance for salts make it perfect for crude samples. In MALDI, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization, primarily generating singly charged ions ([M+H]+).[11][12] This simplifies spectral interpretation significantly compared to other methods.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 ACN:water solution with 0.1% TFA.[12]

  • Sample Dilution: Dilute the crude peptide sample (from the HPLC preparation) 1:10 or 1:100 in the matrix solution.

  • Spotting: Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).[12]

  • Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The primary peak should correspond to the calculated average molecular weight of the target peptide plus a proton.

G cluster_workflow Initial Analysis Workflow crude_peptide Crude Peptide (Post-Cleavage) dissolve Dissolve in Solvent (~1 mg/mL) crude_peptide->dissolve hplc_prep Prepare for HPLC dissolve->hplc_prep maldi_prep Prepare for MALDI dissolve->maldi_prep hplc_run Analytical RP-HPLC Run hplc_prep->hplc_run maldi_run MALDI-TOF MS Run maldi_prep->maldi_run chromatogram Chromatogram (Purity Profile) hplc_run->chromatogram mass_spec Mass Spectrum (Identity Check) maldi_run->mass_spec decision Synthesis Assessment: Proceed to Purification? chromatogram->decision mass_spec->decision

Caption: Workflow for the initial purity and identity assessment of crude peptides.

Part 2: Achieving Higher Fidelity—The Power of UPLC/UHPLC

For complex crude mixtures or when closely eluting impurities are present, standard HPLC may not provide sufficient resolving power. Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) represents a significant advancement by utilizing columns packed with sub-2 µm particles.[13][14]

The van Deemter equation, which describes band broadening in a chromatographic column, illustrates that smaller particles lead to a more efficient separation. This increased efficiency translates directly to:

  • Higher Resolution: Sharper, narrower peaks allow for the separation of impurities that would co-elute under standard HPLC conditions.[14][15] Studies have shown UPLC can offer a 5-fold improvement in resolution.[16]

  • Increased Speed: The higher efficiency allows for the use of shorter columns and higher flow rates without sacrificing resolution, drastically reducing analysis time.[14]

  • Enhanced Sensitivity: Narrower peaks result in a greater peak height for a given mass, improving the signal-to-noise ratio and allowing for the detection of low-level impurities.[13][17]

The trade-off is that pushing a mobile phase through these densely packed columns requires significantly higher backpressure (often >15,000 psi), necessitating specialized UHPLC instrumentation.[13][16]

G cluster_hplc HPLC cluster_uplc UPLC / UHPLC cluster_performance Performance Outcome hplc Larger Particles (3-5 µm) Lower Backpressure (4,000-6,000 psi) Broader Peaks hplc:f0->hplc:f1 allows for hplc:f1->hplc:f2 results in performance Resolution Speed Sensitivity hplc:f2->performance:res Lower hplc:f2->performance:spd Slower hplc:f2->performance:sen Lower uplc uplc uplc:f0->uplc:f1 requires uplc:f1->uplc:f2 enables uplc:f2->performance:res Higher uplc:f2->performance:spd Faster uplc:f2->performance:sen Higher

Caption: Relationship between particle size, system pressure, and performance in HPLC vs. UPLC.

Comparative Performance: HPLC vs. UPLC
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Advantage of UPLC
Particle Size 3–5 µm< 2 µmHigher efficiency and surface area for interaction.[13]
Operating Pressure 4,000–6,000 psi> 15,000 psiDrives mobile phase through densely packed columns.[13]
Resolution GoodExcellentResolves complex mixtures and closely related impurities.[14][18]
Analysis Time 20–60 minutes1–10 minutesHigher throughput and faster method development.[14]
Sensitivity GoodExcellentTaller, narrower peaks improve signal-to-noise.[13][17]
Solvent Consumption HigherLower (by 50-70%)Reduced cost and environmental impact.[16]
System Cost LowerHigherRequires specialized pumps and detectors.

Part 3: The Ultimate Combination—LC-MS for Definitive Characterization

The most powerful approach for characterizing a crude peptide is the hyphenation of liquid chromatography with mass spectrometry (LC-MS).[19][20] This provides both the retention time (a function of hydrophobicity) from the LC and the mass-to-charge ratio (confirming identity) from the MS for every peak in the chromatogram.

For LC-MS, Electrospray Ionization (ESI) is the most common ionization source.[11][20] ESI generates ions directly from the liquid phase eluting from the column, making it a perfect interface. A key characteristic of ESI is its ability to produce multiply-charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[11] This is highly advantageous as it brings larger molecules into the detectable mass range of most common mass spectrometers. Software can then deconvolute the resulting series of peaks to determine the parent mass of the peptide.[11]

Choosing the Right Ionization Method
FeatureMALDI-TOF MSESI-MS (coupled with LC)Primary Use Case for Crude Analysis
Ionization State Primarily singly charged ([M+H]⁺)Multiply charged ionsMALDI: Quick, unambiguous mass confirmation.
Sample Introduction Dried crystal on a plateContinuous liquid flow from LCESI: Detailed analysis of every separated component.
Salt Tolerance HighModerate (requires volatile buffers)MALDI: Excellent for initial "dirty" sample check.
Throughput High (many samples per plate)Lower (limited by LC run time)ESI: Better for in-depth characterization.
Coupling Offline to LCOnline to LCESI: Provides a direct link between a chromatographic peak and its mass.

A critical consideration for LC-MS is the mobile phase modifier. While TFA is excellent for UV-based chromatography, it is an ion-suppressing agent in ESI-MS.[1] For MS analysis, formic acid (FA) at 0.1% is the preferred modifier as it provides sufficient protonation for good chromatography without significantly compromising MS signal intensity.[1][7]

Part 4: Know Your Impurities

Understanding the potential side products of Solid-Phase Peptide Synthesis (SPPS) is key to interpreting complex chromatograms. Common impurities include:

  • Deletion Sequences: Resulting from an incomplete coupling reaction, where an amino acid is missed in the sequence.[21]

  • Truncated Sequences: Formed by incomplete deprotection of the N-terminal Fmoc group, leading to a premature stop in the synthesis.

  • Insertion Sequences: Caused by the addition of an extra amino acid residue.[21][22]

  • Side-Chain-Related Impurities: Arising from incomplete removal of protecting groups during the final cleavage step or modifications like oxidation (especially of Met or Trp) and deamidation (Asn, Gln).[23]

  • Racemization: Epimerization at the α-carbon of an amino acid during the activation step.[23]

By combining high-resolution UPLC separation with MS, these impurities can often be identified by their mass difference relative to the target peptide, providing invaluable feedback for optimizing both the synthesis and purification processes.

Conclusion

The analysis of a crude peptide after cleavage is not a single step but a multi-faceted investigation. An initial, rapid assessment using analytical RP-HPLC and MALDI-TOF MS provides a vital snapshot of synthesis success. For a deeper understanding and to resolve complex impurity profiles, UPLC offers unparalleled advantages in resolution, speed, and sensitivity. Ultimately, the gold standard is UPLC coupled with mass spectrometry (UPLC-MS), which provides definitive identification of the target product and its related impurities. By strategically employing these techniques, researchers can build a comprehensive quality profile of their crude peptide, ensuring a robust and efficient path toward obtaining a final product of the required purity for its intended application.

References

A Comparative Guide to Protected Lysine Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The choice of a protecting group for the ε-amino group of lysine profoundly influences the overall yield, purity, and efficiency of peptide synthesis. This guide provides an objective comparison of Boc-Lys-OMe HCl and other commonly used lysine derivatives, supported by experimental data, to aid in the selection of the most appropriate strategy for your synthetic goals.

The ε-amino group of lysine is highly nucleophilic and requires robust protection during SPPS to prevent side reactions, such as peptide branching.[1] An ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[1][2] This analysis focuses on the performance of several widely used lysine protecting groups, highlighting their impact on crude peptide purity and overall yield.

Understanding the Key Players in Lysine Protection

The choice of a protecting group for the lysine side chain is dictated by the overall synthetic strategy, primarily the type of protection used for the α-amino group of the amino acids being coupled. The two most common strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) chemistry.

  • Fmoc/tBu Strategy: This popular approach utilizes the base-labile Fmoc group for temporary α-amino protection and acid-labile groups (like tert-butyl) for permanent side-chain protection.[3]

  • Boc/Bzl Strategy: This classic strategy employs the acid-labile Boc group for temporary α-amino protection and benzyl-based groups for more permanent side-chain protection, which are typically removed by strong acids like HF or hydrogenolysis.[4]

This guide will focus on derivatives compatible with the widely adopted Fmoc/tBu strategy and will also discuss derivatives used in solution-phase synthesis.

Head-to-Head Comparison of Lysine Derivatives

The following sections will delve into the specific characteristics, advantages, and disadvantages of four key protected lysine derivatives: this compound, Fmoc-Lys(Boc)-OH, Cbz-Lys-OH, and Ac-Lys-OMe.

This compound is a lysine derivative where the α-amino group is protected by a Boc group, and the carboxyl group is esterified as a methyl ester.[5] The ε-amino group remains as a hydrochloride salt. This particular derivative is primarily used in solution-phase peptide synthesis rather than solid-phase synthesis.

  • Key Features & Applications:

    • The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA).[6]

    • The methyl ester protects the C-terminus and can be hydrolyzed under basic conditions.

    • Its primary application is in proteomics research and as a building block in the synthesis of complex organic molecules.[5][7]

  • Advantages:

    • Useful for specific, controlled solution-phase coupling reactions.

    • The hydrochloride salt form can improve handling and stability.

  • Limitations:

    • Not suitable for standard Fmoc-based SPPS due to the unprotected ε-amino group and the α-amino Boc protection.

    • Requires a separate step to protect the ε-amino group if it's to be incorporated into a longer peptide chain where the side chain needs to be shielded.

Fmoc-Lys(Boc)-OH is the workhorse for incorporating lysine in Fmoc-based solid-phase peptide synthesis (SPPS) .[8][9] The α-amino group is protected by the base-labile Fmoc group, and the ε-amino group is protected by the acid-labile Boc group.

  • Key Features & Applications:

    • The Fmoc group is removed at each cycle of peptide synthesis using a mild base, typically piperidine.[3]

    • The Boc group on the side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final step of peptide synthesis with strong acids like TFA.[9][10]

    • This orthogonality is crucial for the successful stepwise assembly of peptides.[4]

  • Advantages:

    • High stability of the Boc group during repeated Fmoc deprotection cycles prevents the formation of branched peptides.[10]

    • Well-established and widely used, making it a reliable choice for routine peptide synthesis.

    • High purity (often ≥99%) is commercially available, which is critical for minimizing impurities in the final peptide.[10]

  • Comparative Performance: In a study comparing lysine protecting groups for the synthesis of a complex α-synuclein fragment, the Boc-protected lysine yielded a higher purity (99%) and overall yield compared to an Alloc-protected version (86% purity).[1]

Cbz-Lys-OH, also known as Z-Lys-OH, has the ε-amino group protected by the carbobenzyloxy (Cbz or Z) group. The α-amino and carboxyl groups are typically unprotected in this form.

  • Key Features & Applications:

    • The Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[3]

    • It is typically removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or strong acids like HBr in acetic acid.[3][11]

    • Primarily used in solution-phase peptide synthesis and in strategies where orthogonality to both acid- and base-labile groups is required.[12][13] It can also be used in Boc-SPPS where the side chain needs to remain protected during TFA treatment.[14]

  • Advantages:

    • Offers an additional layer of orthogonality in complex synthetic schemes.[15]

    • The Cbz group is robust and provides excellent protection.

  • Limitations:

    • Hydrogenolysis conditions are not compatible with peptides containing sulfur-containing amino acids (like methionine or cysteine) or certain other reducible functional groups.

    • The use of strong acids for deprotection can lead to side reactions.

Ac-Lys-OMe is a lysine derivative where the α-amino group is acetylated and the carboxyl group is a methyl ester.[][17]

  • Key Features & Applications:

    • The acetyl group mimics a common post-translational modification in proteins and is stable under most conditions used in peptide synthesis.[]

    • Used in biochemical research to study protein acetylation and as a building block for synthesizing acetylated peptides.[][18] It can also be used in the preparation of naphthalene diimides.[19]

  • Advantages:

    • Allows for the site-specific incorporation of an acetylated lysine residue.

    • Useful as a model compound for studying the biophysical properties of acetylated proteins.[]

  • Limitations:

    • Not a protecting group in the traditional sense for chain elongation in SPPS, as the acetyl group is generally not removed.

    • Its application is specialized for studying or incorporating acetylation.

Quantitative Performance Comparison

The choice of protecting group can significantly impact the outcome of a peptide synthesis. The following table summarizes data from various sources, illustrating the performance of different protected lysines in SPPS.

Protecting GroupPeptide Sequence/StrategyCrude Purity (%)Overall Yield (%)Reference
Boc Conventional SPPS of a peptide-drug conjugate25Not Reported[1]
Dde Minimal Protection SPPS of a peptide-drug conjugate75Not Reported[1]
Boc N-terminal fragment of α-synuclein (E46K mutant)992[1]
Alloc N-terminal fragment of α-synuclein (E46K mutant, glycated)861[1]

Note: The yields and purities reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, they provide valuable insight into the comparative performance of these protecting groups under the reported conditions.[1]

Experimental Design & Protocols

To provide a framework for comparing these derivatives, a standardized experimental workflow for the synthesis of a model peptide using Fmoc-SPPS is outlined below. This protocol is designed to highlight the practical differences in handling and deprotection.

Diagram: Standard Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Lys(PG)-OH, Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Step-by-Step Protocol for Comparative Synthesis of a Model Hexapeptide (Tyr-Gly-Gly-Phe-Lys-Gly)

This protocol outlines the manual synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

2. First Amino Acid Coupling (Glycine):

  • Drain the DMF.
  • Perform Fmoc deprotection by adding 20% piperidine in DMF and agitating for 5 minutes. Repeat once.
  • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
  • In a separate vial, pre-activate 3 equivalents of Fmoc-Gly-OH with 3 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
  • Add the activated amino acid solution to the resin and agitate for 2 hours.
  • Wash the resin as described above.

3. Subsequent Coupling Cycles (Lysine, Phenylalanine, Glycine, Glycine, Tyrosine):

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid.
  • For the Lysine position, use Fmoc-Lys(Boc)-OH. This is the key variable in a comparative experiment where other protected lysines could be substituted to observe differences in coupling efficiency and side reactions.

4. Final Fmoc Deprotection:

  • After the final amino acid (Tyrosine) is coupled, perform a final Fmoc deprotection as described in step 2.

5. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/Triisopropylsilane/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain (and other acid-labile side-chain protecting groups).
  • Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.

6. Purification and Analysis:

  • Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide.
  • Analyze the purity of the crude peptide using High-Performance Liquid Chromatography (HPLC).[20][21]
  • Confirm the identity of the peptide using Mass Spectrometry (MS).[21]

Diagram: Orthogonal Deprotection Strategy

Deprotection_Strategy cluster_cycle Synthesis Cycle cluster_final Final Cleavage Peptide Peptide on Resin N-α-Fmoc Side-Chain-Boc Cycle_Deprotection Piperidine (Base) Peptide:n->Cycle_Deprotection Final_Cleavage TFA (Acid) Peptide:sc->Final_Cleavage Free_Amine Peptide on Resin Free N-α-Amine Side-Chain-Boc Cycle_Deprotection->Free_Amine Final_Peptide Free Peptide in Solution Final_Cleavage->Final_Peptide Free_Amine->Peptide Couple next AA

Caption: Orthogonality of Fmoc and Boc protecting groups in SPPS.

Conclusion and Recommendations

The selection of a lysine protecting group is a critical decision that hinges on the overall synthetic strategy.

  • For routine Fmoc-based Solid-Phase Peptide Synthesis , Fmoc-Lys(Boc)-OH is the undisputed standard. Its compatibility with the Fmoc/tBu strategy, high stability, and the wealth of available literature and support make it the most reliable and efficient choice for most applications.[8][22]

  • This compound is not a direct competitor in SPPS but serves a niche role in solution-phase synthesis where protection of the α-amino and carboxyl groups is desired while leaving the ε-amino group available for specific reactions or subsequent protection.

  • Cbz-Lys-OH provides an essential orthogonal protection strategy, particularly valuable in complex solution-phase syntheses or when a protecting group resistant to both mild acid and base is required. Its deprotection via hydrogenolysis, however, limits its applicability with certain peptide sequences.

  • Ac-Lys-OMe is a specialized reagent used to introduce a stable acetyl modification, mimicking post-translational modifications, rather than for temporary protection during peptide elongation.

For researchers and drug development professionals, a thorough understanding of these derivatives' properties and deprotection chemistries is paramount. While Fmoc-Lys(Boc)-OH will meet the needs of the vast majority of SPPS projects, having Cbz-protected and other specialized derivatives in the synthetic chemist's toolbox allows for greater flexibility in the design and synthesis of complex and modified peptides.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-Lys-OMe HCl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe and compliant management of chemical waste is a cornerstone of operational excellence and corporate responsibility. This guide provides an in-depth, procedural framework for the proper disposal of Boc-Lys-OMe HCl (Nα-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride), a common amino acid derivative in peptide synthesis.[1][2][3] Adherence to these protocols is not merely a matter of regulatory compliance but a critical component of ensuring a safe laboratory environment and protecting our ecosystem.

This document moves beyond a simple checklist, offering a causal explanation for each procedural step. By understanding the "why" behind these protocols, researchers can cultivate a deeply ingrained culture of safety and environmental stewardship.

Initial Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the chemical's properties and potential hazards is paramount. While some safety data sheets (SDS) for this compound indicate no specific hazards, it is a best practice in laboratory settings to treat all non-routine chemical waste as potentially hazardous until a formal characterization is complete.[4][5] The toxicological properties of many research chemicals have not been fully investigated, warranting a cautious approach.[6]

Key considerations:

  • Physical State: this compound is typically a white to off-white solid powder.[2][3]

  • Reactivity: While generally stable, it should be kept away from strong oxidizing agents.[5]

  • Toxicity: Specific toxicity data is limited. However, as a general precaution, avoid inhalation of dust and contact with skin and eyes.[7][8]

It is the responsibility of the waste generator to determine if the chemical waste meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) in the United States or equivalent local regulations.[9][10] This determination is typically made in consultation with your institution's Environmental Health and Safety (EHS) office.

Summary of Key Data for this compound
PropertyInformationSource(s)
Chemical Name Nα-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride[1]
CAS Number 2389-48-2[2]
Molecular Formula C12H25ClN2O4[1]
Appearance White to off-white solid/powder[2][3]
Storage Keep refrigerated (2-8°C), in a dry, well-ventilated area.[4][5]
Incompatibilities Strong oxidizing agents[5]
Primary Hazard May cause skin, eye, and respiratory tract irritation.[6]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

  • Solid Waste:

    • Collect un-used or expired this compound, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, chemically compatible container.[4][8]

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated liquid waste container.

    • Ensure the container is made of a material compatible with the solvent used. A chemical compatibility chart should be consulted.

    • Do not mix aqueous waste with organic solvent waste.

  • Sharps Waste:

    • Any needles, syringes, or razor blades contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Waste Container Labeling

Accurate and detailed labeling of waste containers is a legal requirement and essential for safe handling and disposal.

  • Clearly label the waste container with the words "Hazardous Waste" (or as required by local regulations).

  • Identify the full chemical name: "this compound" or "Nα-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride".

  • List all constituents of the waste, including solvents and their approximate concentrations.

  • Indicate the date accumulation of waste began.

Step 4: Storage of Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) until they are ready for pickup by a licensed waste disposal contractor.

  • The SAA should be located at or near the point of generation.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks or spills.

Step 5: Arranging for Disposal

Do not attempt to dispose of this compound down the drain or in the regular trash.[5] This can lead to environmental contamination and regulatory violations.

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for your waste.[11][12]

  • Provide them with a complete and accurate description of the waste, as indicated on your label.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Solid Waste? B->C D Collect in Labeled Solid Waste Container C->D Yes E Liquid Waste? C->E No I Store in Designated Satellite Accumulation Area D->I F Collect in Labeled Liquid Waste Container E->F Yes G Contaminated Sharps? E->G No F->I H Place in Sharps Container G->H Yes G->I No H->I J Ensure Container is Closed & in Secondary Containment I->J K Contact EHS for Pickup J->K

Caption: Disposal decision workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Spill: For a small spill, carefully sweep up the solid material and place it in a labeled waste container for disposal.[4][8] Avoid generating dust. For a large spill, evacuate the area and contact your institution's EHS department immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of the chemical's properties, strict adherence to established protocols, and a proactive partnership with your institution's Environmental Health and Safety department. By following this guide, researchers, scientists, and drug development professionals can ensure they are not only compliant with all relevant regulations but are also actively contributing to a safer and more sustainable research environment.

References

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Boc-Lys-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents with confidence and precision is paramount in the fast-paced world of drug development and scientific research. This guide, developed by a Senior Application Scientist, provides an in-depth, experience-driven framework for the safe handling of Boc-Lys-OMe HCl (Nα-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride). Moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, empowering you to build a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

Before implementing any handling protocols, a thorough understanding of the compound's hazard profile is essential. This compound, a commonly used amino acid derivative in peptide synthesis, presents several potential hazards that necessitate a robust personal protective equipment (PPE) strategy.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : Causes skin irritation upon contact.

  • Serious Eye Irritation : Can cause significant eye irritation.

  • Respiratory Tract Irritation : Inhalation of dust may irritate the respiratory system.

Furthermore, this compound is a hygroscopic powder, meaning it readily absorbs moisture from the atmosphere. This property can affect its physical characteristics and requires specific handling and storage considerations to maintain its integrity and prevent clumping.

The Core of Protection: A Multi-Layered PPE Approach

A comprehensive PPE strategy for this compound involves a multi-layered approach to protect against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory. The following table outlines the recommended PPE, with detailed explanations to follow.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities.Protects against airborne dust particles and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (nitrile recommended). A lab coat or chemical-resistant apron.Nitrile gloves offer good resistance to weak acids and a variety of chemicals. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or P100 respirator.An N95 respirator is effective against particulate matter such as dusts. A P100 respirator offers a higher level of filtration and is recommended for situations with higher potential for aerosolization or for individuals with greater sensitivity.

Deep Dive into PPE Selection and Use: A Causal Analysis

Eye and Face Protection: The First Line of Defense

The fine, powdered nature of this compound makes it prone to becoming airborne during handling, posing a direct threat to the eyes.

  • Safety Glasses with Side Shields: These are the minimum requirement for handling small quantities of this compound in a well-ventilated area. The side shields are crucial for protecting against particles that may approach from the side.

  • Safety Goggles: For procedures with a higher risk of dust generation, such as weighing larger quantities or transferring the powder, safety goggles that form a seal around the eyes are recommended. This provides more complete protection from all angles.

  • Face Shield: When handling significant quantities of the powder or when there is a risk of splashing (e.g., when preparing solutions), a face shield should be worn in addition to safety glasses or goggles. This provides a barrier for the entire face.

Skin Protection: Preventing Dermal Exposure and Irritation

Direct skin contact with this compound can lead to irritation. A robust barrier is essential.

  • Gloves: Nitrile gloves are an excellent choice for handling this compound. They provide good resistance to a range of chemicals, including weak acids, and are less likely to cause allergic reactions than latex. It is critical to inspect gloves for any signs of damage before use and to remove and replace them immediately if they become contaminated. For prolonged handling or in the event of a spill, double-gloving can provide an extra layer of protection.

  • Lab Coat/Apron: A clean, buttoned lab coat should be worn at all times when handling this compound. For tasks with a higher risk of spills or contamination, a chemical-resistant apron worn over the lab coat is advisable.

Respiratory Protection: Safeguarding Against Inhalation Hazards

The potential for respiratory tract irritation from inhaling this compound dust necessitates the use of appropriate respiratory protection. The selection of a respirator should be based on a risk assessment of the specific procedure.

  • NIOSH-Approved N95 Respirator: For routine handling of small to moderate quantities of this compound in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator is generally sufficient. An N95 respirator is designed to filter at least 95% of airborne particles and is effective against particulate matter like dusts.[1][2][3]

  • NIOSH-Approved P100 Respirator: In situations where there is a higher potential for dust generation, such as with large-scale transfers or in poorly ventilated areas, a P100 respirator is recommended. A P100 filter is oil-proof and filters at least 99.97% of airborne particles, offering a higher level of protection.[4][5][6]

Crucially, a proper fit test is required for all tight-fitting respirators to ensure their effectiveness. [7] Facial hair can interfere with the seal of a respirator, rendering it ineffective.

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal.

Safe Handling and Storage of a Hygroscopic Powder

Given that this compound is hygroscopic, specific handling techniques are necessary to maintain its quality and prevent caking.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture. A desiccator can be used for long-term storage to minimize moisture absorption.

  • Handling: When weighing and transferring the powder, do so in an area with low humidity if possible. Work efficiently to minimize the time the container is open to the atmosphere. If the powder has clumped due to moisture absorption, it may be gently broken up with a clean, dry spatula.

Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure and ensure safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare a clean, designated workspace. don_ppe 2. Don all required PPE. weigh 3. Weigh the required amount in a fume hood or ventilated enclosure. don_ppe->weigh transfer 4. Transfer the powder carefully to the reaction vessel. weigh->transfer seal 5. Tightly seal the stock container immediately after use. transfer->seal clean_spill 6. Clean any minor spills immediately. seal->clean_spill dispose_waste 7. Dispose of contaminated materials properly. clean_spill->dispose_waste doff_ppe 8. Doff PPE in the correct order. dispose_waste->doff_ppe wash_hands 9. Wash hands thoroughly. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills: For small spills of dry powder, carefully scoop the material into a labeled waste container. Avoid creating dust. The area can then be wiped with a damp cloth, and all cleaning materials should be disposed of as chemical waste.

  • Large Spills: For larger spills, evacuate the area and prevent others from entering. If you are trained and have the appropriate PPE, including respiratory protection, you can proceed with cleanup. Use a HEPA-filtered vacuum for cleaning up large quantities of powder to avoid generating dust.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and ensure compliance with regulations.

  • Unused Product: Unused this compound should be disposed of as chemical waste through your institution's hazardous waste program.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weigh boats, and cleaning materials, should be collected in a designated, labeled waste container and disposed of as chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once thoroughly cleaned, the container can often be disposed of as non-hazardous waste, but be sure to follow your institution's specific guidelines.[8]

In many cases, small quantities of this compound, if not contaminated with other hazardous materials, may be considered non-hazardous waste for disposal purposes. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive waste determination.[8][9] Never dispose of chemical waste down the drain unless specifically authorized by your EHS department.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, and indeed all laboratory chemicals, is not merely about following a set of rules but about cultivating a deep-seated culture of safety. By understanding the "why" behind each recommendation and integrating these principles into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the integrity and success of your research. This guide serves as a foundational resource, and it is the responsibility of every researcher to supplement this information with institution-specific training and a continuous commitment to safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.